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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: Natural Sources, Biosynthesis, and Isolation

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: Unveiling a Bioactive Phenolic Glycoside Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling a Bioactive Phenolic Glycoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside that has garnered interest within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant properties. This guide provides a comprehensive overview of its primary natural source, the intricate pathways of its biosynthesis, detailed methodologies for its extraction and purification, and its broader biological significance. As we delve into the technical intricacies, we will explore the causality behind the experimental choices, ensuring a robust and reproducible understanding for researchers and drug development professionals.

Primary Natural Source: The Rhizomes of Curculigo orchioides Gaertn.

The principal natural reservoir of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is the rhizomes of Curculigo orchioides Gaertn., a flowering plant belonging to the Hypoxidaceae family.[1][2] This plant, commonly known as "Kali Musli," has a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments. Modern phytochemical investigations have revealed that the rhizomes are rich in a diverse array of phenolic compounds, including several orcinol glycosides.

The targeted compound is often co-isolated with other structurally related phenolic glycosides, such as orcinol glucoside, orcinol-1-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside, and various curculigosides.[1][2][3] The presence of this family of compounds underscores the importance of C. orchioides as a valuable source for natural product research.

The Architectural Blueprint: Biosynthesis of Orcinol Glycosides

The biosynthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a multi-step enzymatic process rooted in the polyketide pathway, a fundamental route for the production of a wide array of secondary metabolites in plants and microorganisms.

Part 1: Formation of the Orcinol Aglycone

The journey begins with the formation of the orcinol aglycone. This process is initiated by an enzyme known as orcinol synthase (ORS) , a type III polyketide synthase. The biosynthesis proceeds as follows:

  • Initiation: The synthesis starts with one molecule of acetyl-CoA.

  • Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular C2-C7 cyclization followed by aromatization to yield orsellinic acid.

  • Decarboxylation: Orsellinic acid is then decarboxylated to form orcinol (5-methylresorcinol).

Orcinol Biosynthesis Acetyl-CoA Acetyl-CoA ORS Orcinol Synthase (ORS) Acetyl-CoA->ORS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->ORS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->ORS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->ORS Orsellinic_Acid Orsellinic Acid ORS->Orsellinic_Acid Cyclization & Aromatization Decarboxylation Decarboxylation Orsellinic_Acid->Decarboxylation Orcinol Orcinol Decarboxylation->Orcinol Glycosylation of Orcinol Orcinol Orcinol UGT1 UDP-glycosyltransferase 1 Orcinol->UGT1 Orcinol_Glucoside Orcinol Glucoside UGT1->Orcinol_Glucoside UDP_Glucose UDP-Glucose UDP_Glucose->UGT1 UGT2 UDP-glycosyltransferase 2 (Apiosyltransferase) Orcinol_Glucoside->UGT2 Target_Compound Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside UGT2->Target_Compound UDP_Apiose UDP-Apiose UDP_Apiose->UGT2 Isolation_Workflow cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Analysis Plant_Material Dried & Powdered Curculigo orchioides Rhizomes Extraction 95% Ethanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Sephadex_LH20_CC Sephadex LH-20 Column Chromatography Silica_Gel_CC->Sephadex_LH20_CC Prep_HPLC Preparative HPLC Sephadex_LH20_CC->Prep_HPLC Structure_Elucidation Structure Elucidation (NMR, MS) Prep_HPLC->Structure_Elucidation Pure_Compound Pure Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside Structure_Elucidation->Pure_Compound

References

Exploratory

An In-Depth Technical Guide to the Biosynthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Abstract This technical guide provides a comprehensive overview of the biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a bioactive phenolic glycoside isolated from the rhizomes of Curculig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a bioactive phenolic glycoside isolated from the rhizomes of Curculigo orchioides. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic cascade responsible for the synthesis of this complex natural product. We will explore the biosynthesis of the orcinol aglycone, the sequential glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs), and the formation of the activated sugar donors. Furthermore, this guide details established experimental protocols for the identification, characterization, and in vitro reconstitution of the biosynthetic pathway, providing a robust framework for future research and biotechnological applications.

Introduction

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a specialized phytochemical that has garnered interest for its potential pharmacological activities, including antioxidant properties.[1][2][3] This complex glycoside is predominantly found in the rhizomes of Curculigo orchioides, a perennial herb used in traditional medicine.[1][4] The intricate structure of this molecule, featuring a disaccharide moiety composed of glucose and the rare branched-chain sugar apiose, points to a fascinating and highly specific biosynthetic pathway.

Understanding the biosynthesis of this and similar natural products is paramount for several reasons. From a drug development perspective, elucidating the enzymatic machinery allows for the potential chemoenzymatic synthesis of novel analogs with improved therapeutic properties. For synthetic biologists, these pathways offer a rich source of novel enzymes with unique catalytic activities that can be harnessed for the production of high-value compounds. This guide will deconstruct the biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside into its fundamental components, providing both the theoretical framework and practical methodologies for its study.

The Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a multi-step process that begins with the formation of the orcinol aglycone, followed by a sequential two-step glycosylation. This pathway is reliant on a coordinated interplay of enzymes and the availability of specific precursor molecules.

The Aglycone Core: Biosynthesis of Orcinol

The aromatic core of the final product, orcinol (3,5-dihydroxytoluene), is synthesized via the polyketide pathway. In Curculigo orchioides, a type III polyketide synthase, specifically an orcinol synthase (ORS) , is responsible for this transformation.[4] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to generate orcinol.[4]

The identification of the ORS in C. orchioides was achieved through a combination of transcriptome analysis of the plant's roots and leaves, where orcinol and its glycosides are most abundant, followed by computational analysis and in vitro functional validation.[4]

The First Glycosylation: Formation of Orcinol Glucoside

The initial glycosylation step involves the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of orcinol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . A highly efficient UGT involved in the biosynthesis of orcinol glucoside (OG) has been identified in C. orchioides.[4] This enzyme demonstrates specificity for orcinol as the acceptor substrate and UDP-glucose as the sugar donor.

The discovery of this specific UGT was part of a larger study that employed transcriptome sequencing, constrained molecular docking, and functional characterization to screen for candidate genes.[4] This approach successfully narrowed down numerous potential UGTs to a single, highly active enzyme responsible for the formation of orcinol glucoside.[4]

The Second Glycosylation: Addition of Apiose

The final step in the biosynthesis is the attachment of an apiose sugar to the glucose moiety of orcinol glucoside, forming a β-(1->6) linkage. This reaction is catalyzed by a glycoside-specific glycosyltransferase, specifically an apiosyltransferase . While the specific apiosyltransferase from Curculigo orchioides responsible for this final step has not yet been explicitly characterized in the literature, the mechanism is well-understood from studies of similar compounds, such as the flavonoid apiin.

This apiosyltransferase would utilize UDP-apiose as the activated sugar donor and orcinol-β-D-glucopyranoside as the acceptor substrate. The enzyme would catalyze the formation of the inter-sugar linkage, completing the synthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Biosynthesis of the Activated Sugar Donor: UDP-Apiose

A critical component of this biosynthetic pathway is the availability of the activated form of the rare sugar apiose, UDP-apiose. The biosynthesis of UDP-apiose from the common precursor UDP-D-glucuronic acid is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS) .[5][6] This enzyme, first functionally characterized in Arabidopsis, catalyzes both the decarboxylation and rearrangement of the carbon skeleton of UDP-D-glucuronate to form both UDP-D-apiose and UDP-D-xylose.[5][6] The activity of AXS requires NAD+ as a cofactor.[5][6]

The proposed biosynthetic pathway is visualized in the following diagram:

Biosynthesis_of_Orcinol_Glycoside cluster_precursors Precursor Pools cluster_pathway Biosynthetic Pathway acetyl_coa Acetyl-CoA ors Orcinol Synthase (ORS) acetyl_coa->ors malonyl_coa Malonyl-CoA malonyl_coa->ors udp_glc UDP-Glucose ugt Orcinol O-Glucosyltransferase (UGT) udp_glc->ugt udp_glca UDP-D-Glucuronic Acid axs UDP-Apiose/Xylose Synthase (AXS) udp_glca->axs orcinol Orcinol orcinol->ugt orcinol_glucoside Orcinol-β-D-glucopyranoside apit Apiosyltransferase (ApiT) (Putative) orcinol_glucoside->apit final_product Orcinol 1-O-β-D-apiofuranosyl- (1→6)-β-D-glucopyranoside udp_apiose UDP-Apiose udp_apiose->apit ors->orcinol ugt->orcinol_glucoside axs->udp_apiose apit->final_product

Caption: Proposed biosynthetic pathway of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Experimental Protocols for Studying the Biosynthesis

The elucidation of this biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides a generalized workflow and detailed protocols for the key experiments.

Experimental Workflow

The overall workflow for identifying and characterizing the enzymes involved in the biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be summarized as follows:

Experimental_Workflow start Plant Material (Curculigo orchioides) transcriptome Transcriptome Sequencing (RNA-seq) start->transcriptome candidate_selection Candidate Gene Selection (Bioinformatics) transcriptome->candidate_selection cloning Gene Cloning and Vector Construction candidate_selection->cloning expression Heterologous Expression (e.g., E. coli, Yeast, HEK293) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay In Vitro Enzyme Assay purification->assay analysis Product Analysis (HPLC, LC-MS, NMR) assay->analysis reconstitution In Vitro Pathway Reconstitution assay->reconstitution kinetics Enzyme Kinetics (Km, Vmax, kcat) analysis->kinetics

Caption: General experimental workflow for the study of the biosynthetic pathway.

Detailed Methodologies

This protocol is adapted from general methods for the expression of plant UGTs in E. coli.[7][8]

  • Gene Synthesis and Cloning: The coding sequence of the candidate UGT from C. orchioides is codon-optimized for E. coli expression and synthesized. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours with shaking to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Protein Characterization: The purity and size of the eluted protein are assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay.

This protocol describes a typical assay to determine the activity of the purified UGT.

  • Reaction Mixture: A standard reaction mixture (e.g., 100 µL final volume) is prepared containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 µg of the purified UGT

    • 1 mM of the acceptor substrate (e.g., orcinol for the glucosyltransferase, orcinol glucoside for the putative apiosyltransferase)

    • 2 mM of the sugar donor (UDP-glucose or UDP-apiose)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heat inactivation.

  • Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the glycosylated product.

To determine the kinetic parameters of the UGT, the enzyme assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Varying Acceptor Concentration: A series of reactions are set up with a fixed, saturating concentration of the UDP-sugar donor (e.g., 5 mM) and varying concentrations of the acceptor substrate (e.g., 0.05 to 2 mM).

  • Varying Donor Concentration: A second series of reactions are performed with a fixed, saturating concentration of the acceptor substrate (e.g., 2 mM) and varying concentrations of the UDP-sugar donor (e.g., 0.1 to 5 mM).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data

While specific kinetic data for the enzymes from Curculigo orchioides involved in the biosynthesis of the title compound are not yet fully available in the public domain, the following table presents typical ranges for plant glycosyltransferases to serve as a reference.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)
Orcinol O-Glucosyltransferase (Hypothetical) Orcinol50 - 5000.1 - 5.00.1 - 10
UDP-Glucose100 - 1000
Apiosyltransferase (Hypothetical) Orcinol Glucoside100 - 15000.05 - 2.00.05 - 5
UDP-Apiose50 - 800

Note: These values are illustrative and based on kinetic data from other characterized plant UGTs. Actual values for the enzymes from Curculigo orchioides would need to be determined experimentally.

Conclusion and Future Perspectives

The biosynthesis of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in Curculigo orchioides represents a fascinating example of sequential glycosylation to generate a complex natural product. The identification of an orcinol synthase and a specific orcinol O-glucosyltransferase provides a solid foundation for understanding this pathway.[4] The biosynthesis of the key precursor, UDP-apiose, is also well-established in plants.[5][6][9]

The primary knowledge gap remains the definitive identification and characterization of the apiosyltransferase responsible for the final glycosylation step in C. orchioides. Future research should focus on utilizing the established workflow of transcriptome analysis, candidate gene selection, and heterologous expression to identify this crucial enzyme.

The complete elucidation of this biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also provide a powerful toolkit of enzymes for synthetic biology and drug discovery. The in vitro reconstitution of the entire pathway could enable the sustainable and scalable production of this and other related bioactive glycosides.

References

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  • Pičmanová, M., Lota, F., & Møller, B. L. (2015). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. Journal of Biological Chemistry, 290(26), 16323-16336.
  • Mohnen, D. (2016). The role of UDP-apiose in biosynthesis of plant wall polysaccharides and bacterial glycans. Glycobiology, 26(9), 946-958.
  • Amos, R. A., & Mohnen, D. (2019). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Molecular Biology, 1937, 137-165.
  • Verma, R., & Reiter, W. D. (2006). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. Plant Physiology, 140(1), 304-314.
  • Hsu, J. W., & Chang, M. C. (2019). Characterization of Natural Product Biosynthetic Pathways by In Vitro Reconstitution. Methods in Enzymology, 617, 447-474.
  • Zhang, Y., et al. (2023). Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction. Metabolic Engineering, 78, 101-110.
  • O'Donnell, G., & Imperiali, B. (2019). Glycosyltransferases and Glycan-Processing Enzymes. In Essentials of Glycobiology (3rd ed.).
  • Song, J., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. International Journal of Molecular Sciences, 24(11), 9534.
  • Kallscheuer, N., & Marienhagen, J. (2018). Functional and Comparative Analysis of Small Molecule Glycosyltransferases from Plants by High-Throughput Assays. Frontiers in Plant Science, 9, 136.
  • Amos, R. A., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Molecular Biology, 2149, 219-245.
  • Poppenberger, B., et al. (2005). Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside. Applied and Environmental Microbiology, 71(1), 343-349.
  • Suits, M. D., & Boraston, A. B. (2017). Methods for Determining Glycosyltransferase Kinetics. Methods in Molecular Biology, 1588, 79-88.
  • van der Vorm, S., et al. (2021). Towards the synthesis of UDP-apiofuranose.
  • Pham, T. Q., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Reproductive Biochemistry and Molecular Biology, 10(4), 565-572.
  • Pham, T. Q., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Reproductive Biochemistry and Molecular Biology, 10(4), 565-572.
  • Kightlinger, W., et al. (2021). In vitro synthesis and assembly of one- and two-enzyme glycosylation pathways.
  • Wu, Q., et al. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067.
  • Lelimousin, M., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Journal of Experimental Botany, 74(10), 2975-2990.
  • Lv, T., et al. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. Revista Brasileira de Farmacognosia, 29(5), 613-620.
  • Liu, X., et al. (2020). UDP regeneration system for in vitro glycosylation modification of natural products. Biotechnology and Bioengineering, 117(7), 1969-1979.
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  • Pham, T. Q., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Reproductive Biochemistry and Molecular Biology, 10(4), 565-572.
  • Feng, Y., et al. (2024). Higher plant glycosyltransferase. Plant Physiology and Biochemistry, 206, 108226.
  • Wang, J. P., et al. (2021). Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols. International Journal of Molecular Sciences, 22(16), 8864.
  • Wang, M., et al. (2023). Structure-function and engineering of plant UDP-glycosyltransferase. Computational and Structural Biotechnology Journal, 21, 5358-5371.
  • Gutmann, A., et al. (2017). Towards the synthesis of glycosylated dihydrochalcone natural products using glycosyltransferase-catalysed cascade reactions. Green Chemistry, 19(2), 447-455.
  • Al-Okbi, S. Y., et al. (2020). Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. Molecules, 25(6), 1458.
  • Lim, E. K. (2016).
  • Lv, T., et al. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. Revista Brasileira de Farmacognosia, 29(5), 613-620.
  • Wang, Y., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. Molecules, 29(14), 3242.
  • Li, J., et al. (2022). Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. Frontiers in Plant Science, 13, 899732.
  • Estimation of RNA by Orcinol Method using single standard. (2024, February 29). YouTube. Retrieved from [Link]

  • Zoecklein, B. W., et al. (1999). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 50(3), 249-253.
  • Li, S., et al. (2023). Structure-based virtual screening aids the identification of glycosyltransferases in the biosynthesis of salidroside. The Plant Journal, 114(4), 868-881.
  • Pham, T. Q., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Reproductive Biochemistry and Molecular Biology, 10(4), 565-572.
  • Nguyen, T. T., et al. (2023). Identification of the Scientific Name of Curculigo Orchioides from Kon Ka Kinh National Park in Vietnam, using Morphological and DNA Barcode Methods. Savvy Science Publisher, 2(4), 213-221.
  • Liu, Y. Q., et al. (2020). New chlorophenolic glycoside from Curculigo orchioides and their activities on 5α-reductase. Journal of Asian Natural Products Research, 22(11), 1031-1038.

Sources

Foundational

An In-depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals Introduction Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring phenolic glycoside that has garnered interest within th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring phenolic glycoside that has garnered interest within the scientific community for its potential bioactivities.[1][2][3] This complex carbohydrate derivative, first isolated from the rhizomes of Curculigo orchioides GAERTN., belongs to a class of compounds known for their antioxidant properties.[2][3][4] As research into natural products for novel therapeutic agents continues to expand, a thorough understanding of the chemical and biological characteristics of such molecules is paramount for harnessing their potential.

This guide provides a comprehensive technical overview of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, consolidating available data on its chemical structure, physicochemical properties, natural occurrence, and biological activity. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

The fundamental architecture of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside consists of an orcinol (3,5-dihydroxytoluene) aglycone linked to a disaccharide moiety. The disaccharide is composed of a beta-D-glucopyranose unit and a beta-D-apiofuranose unit. The apiofuranose is attached to the 6-position of the glucopyranose, which in turn is linked to one of the hydroxyl groups of the orcinol core.

Table 1: Physicochemical Properties of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

PropertyValueSource
CAS Number 868557-54-4[1][4][5][6]
Molecular Formula C18H26O11[1][4][5][6]
Molecular Weight 418.4 g/mol [1][5][6][7]
Appearance Powder[5][8]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][8]
Purity ≥ 98% (Commercially available)[5]

Structural Elucidation: The definitive structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3][4] While the primary literature containing the detailed spectral data was not fully accessible for this guide, the established connectivity is depicted in the diagram below. A comprehensive analysis using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) has been employed for the qualitative and quantitative analysis of this and other constituents in Curculigo orchioides.[9][10]

Caption: Chemical Structure of the Topic Compound.

Natural Occurrence and Isolation

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phytochemical primarily found in the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine systems in India and China.[1][2][3][4] This compound co-occurs with other phenolic glycosides, such as orcinol glucoside and curculigosides.[2][3][4]

Isolation Protocol Outline: A general workflow for the isolation of this compound from its natural source involves solvent extraction followed by chromatographic separation.

G start Dried Rhizomes of Curculigo orchioides extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partition fraction Bioactive Fraction partition->fraction chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fraction->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside purification->pure_compound

Caption: General Isolation Workflow.

Biological Activity: Focus on Antioxidant Properties

The primary mode of action attributed to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its antioxidant activity.[1][2][3] It is believed to function as a free radical scavenger, which can help mitigate oxidative stress in biological systems.[1]

Experimental Evidence: Studies have demonstrated that this compound, along with other phenolic glycosides isolated from Curculigo orchioides, exhibits potent antioxidative activities.[2][3][4] These activities were evaluated using colorimetric methods that measure the scavenging effects on hydroxyl radicals and superoxide anion radicals.[2][3][4] The presence of multiple hydroxyl groups on both the orcinol and sugar moieties likely contributes to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Potential Applications in Research:

  • Cellular Health Studies: Investigating its protective effects against oxidative damage in various cell models.[1]

  • Signal Transduction Research: Exploring its influence on signaling pathways sensitive to redox state.[1]

  • Analytical Chemistry: Serving as a reference standard in chromatographic and other analytical techniques for the characterization of herbal extracts.[1]

Chemical Synthesis: A Prospective Outlook

Currently, there is no published, detailed chemical synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. However, the synthesis of its aglycone, orcinol, is well-established.[11][12]

Synthesis of the Orcinol Aglycone: One reported method involves the reaction of an alkyl acetoacetate with an alkyl crotonate, followed by saponification, decarboxylation, and dehydrogenation.[12]

Glycosylation Strategy: A plausible synthetic route to the target glycoside would involve a multi-step process:

  • Protection of Sugars: Appropriate protection of the hydroxyl groups on both D-glucopyranose and D-apiofuranose, leaving the anomeric positions and the 6-hydroxyl of glucose available for glycosylation.

  • Disaccharide Formation: Glycosidic bond formation between the protected apiose and glucose units.

  • Glycosylation of Orcinol: Coupling of the protected disaccharide with a suitably protected orcinol derivative.

  • Deprotection: Removal of all protecting groups to yield the final product.

The stereoselective formation of the beta-glycosidic linkages would be a critical challenge in this synthetic endeavor.

Toxicological and Pharmacokinetic Considerations

There is limited toxicological and pharmacokinetic data available for the pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. However, studies on extracts of Curculigo orchioides provide some initial insights.

Toxicology:

  • An aqueous leaf extract of C. orchioides showed potential toxicity in a Drosophila melanogaster model, leading to developmental defects and reduced lifespan.[1][8]

  • In contrast, a methanolic extract of the rhizomes did not show acute toxicity in mice at a dose of 2000 mg/kg.[3] The differing results may be due to the different plant parts used, the extraction solvent, and the different chemical compositions of the extracts.

Pharmacokinetics:

  • A pharmacokinetic study of curculigoside, another major phenolic glycoside from C. orchioides, revealed low absolute bioavailability (around 1.27-2.39%) in rats, suggesting poor absorption or rapid metabolism.[13][14] It is plausible that Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, being a larger and more polar glycoside, may also exhibit limited oral bioavailability.

Further research is necessary to determine the specific toxicological and pharmacokinetic profiles of the pure compound.

Conclusion

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside stands as a promising natural product with demonstrated antioxidant potential. Its well-defined chemical structure and natural abundance in Curculigo orchioides make it an accessible target for further investigation. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring efficient synthetic routes. A thorough evaluation of its pharmacokinetic and toxicological properties will be crucial for assessing its true potential as a therapeutic agent or a lead compound in drug discovery.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065–1067. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • He, Y., Dong, X., Jia, X., Li, M., Yuan, T., Xu, H., ... & Zhang, Q. (2015). Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 236–245. Retrieved from [Link]

  • Kushalan, S., D'Souza, L. C., Aloysius, K., Sharma, A., & Hegde, S. (2022). Toxicity Assessment of Curculigo orchioides Leaf Extract Using Drosophila melanogaster: A Preliminary Study. International Journal of Environmental Research and Public Health, 19(22), 15218. Retrieved from [Link]

  • Patil, S., & Jain, A. (2014). Protective Effect of Curculigo Orchioides Extract on Cyclophosphamide-Induced Neurotoxicity in Murine Model. Pharmacognosy Research, 6(4), 318–323. Retrieved from [Link]

  • Wang, Y., Zhang, L., Zhang, Y., & Liu, Y. (2018). Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS. Molecules, 23(12), 3369. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement on synthesis of orcinol. Retrieved from [Link]

  • Google Patents. (n.d.). US3865884A - Preparation of orcinol.

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Exploratory

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring phenolic glycoside first isolated from the rhizomes of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring phenolic glycoside first isolated from the rhizomes of Curculigo orchioides GAERTN., a plant with a history of use in traditional medicine.[1][2] This comprehensive technical guide provides a detailed overview of the physical and chemical properties of this compound, methodologies for its analysis, and insights into its biological significance, particularly its antioxidant potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a complex carbohydrate derivative of orcinol. Its structural and physical characteristics are fundamental to its biological activity and analytical behavior.

Structural Characteristics

The molecule consists of an orcinol aglycone linked to a disaccharide chain. The disaccharide is composed of a beta-D-glucopyranose unit and a beta-D-apiofuranose unit, with the apiofuranosyl moiety attached to the 6-position of the glucopyranose.

Caption: Chemical structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₁₈H₂₆O₁₁[3][4]
Molecular Weight 418.4 g/mol [4][5]
CAS Number 868557-54-4[4][6]
Appearance Powder[5][7]
Purity ≥ 98% (commercially available)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol.[1][2][7]
Storage For prolonged periods, keep at 2-8°C in a closed container, away from light and moisture.[7] Also stored at -20°C.[6]

Spectroscopic Data

The structural elucidation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was accomplished through various spectroscopic methods.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification and quantification of this compound. A rapid ultra-high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-Q-TOF/MS) method has been developed for the analysis of constituents in Curculigo orchioides, including Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.[1]

Biological Activity: Antioxidant Properties

A significant body of research highlights the antioxidative properties of compounds isolated from Curculigo orchioides.[1][2]

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has demonstrated potent antioxidative activities.[1] Its mechanism of action is believed to involve the scavenging of free radicals, such as hydroxyl and superoxide anion radicals, thereby reducing oxidative stress.[4] While specific IC₅₀ values for the pure compound are not widely reported, studies on extracts of Curculigo orchioides have shown significant antioxidant potential. For instance, an ethyl acetate fraction of C. orchioides exhibited a DPPH radical scavenging IC₅₀ value of 52.93 ± 0.66 μg/ml.[9] Another study on the ethanol extract showed a DPPH scavenging IC₅₀ of 22.78 μg/mL.[10] These findings underscore the potential of its constituents, including Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, as effective antioxidants.

Experimental Protocols

Isolation and Purification

The isolation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside from the rhizomes of Curculigo orchioides typically involves the following steps:

G start Dried Rhizomes of Curculigo orchioides extraction Extraction with 80% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside chromatography2->pure_compound

Caption: General workflow for the isolation of phenolic glycosides.

  • Extraction: The dried and powdered rhizomes are extracted with a polar solvent, such as 80% ethanol.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The targeted fractions are further purified using a combination of column chromatography (e.g., silica gel) and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Antioxidant Activity Assays

The antioxidant activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be evaluated using various colorimetric methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Add a solution of DPPH in methanol to each dilution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Hydroxyl and Superoxide Radical Scavenging Assays:

These assays are also colorimetric and involve the generation of specific radicals and the measurement of their inhibition by the test compound.[1][2]

Conclusion

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside stands out as a phenolic glycoside with significant antioxidant potential. This guide has synthesized the available technical information on its physical and chemical properties, spectroscopic data, and methodologies for its study. While further research is needed to fully elucidate its pharmacological profile, including detailed in vivo studies and the determination of specific IC₅₀ values for the pure compound in various antioxidant assays, the existing data provides a strong foundation for its exploration as a lead compound in drug discovery and development.

References

  • Antioxidant activity of extracts of Curculigo orchioides in total antioxidant capacity model. (2025). ResearchGate. [Link]

  • Iram, B., et al. (2018). Antioxidative and anti-proliferative potential of Curculigo orchioides Gaertn in oxidative stress induced cytotoxicity: In vitro, ex vivo and in silico studies. Food and Chemical Toxicology, 115, 244-254. [Link]

  • Murali, V. P. (2015). Antioxidant activity of Curculigoside, a phenolic glucoside from Curculigo orchioides Gaertn. International Journal of Pharmacy and Pharmaceutical Research, 5(11), 2719.
  • Nie, Y., et al. (2013). Medicinal plants of genus Curculigo: traditional uses and a phytochemical and ethnopharmacological review. Journal of Ethnopharmacology, 147(3), 547-563.
  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. BioCrick. [Link]

  • Phan, T. T., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Pharmaceutical and Molecular Biology, 23(1), 1-8. [Link]

  • Review on Antioxidant, Anticancer and Hepatoprotective Activity of Curculigo orchioides. (2020). International Journal of Pharmacy and Pharmaceutical Research, 20(1), 1-13. [Link]

  • Two new phenolic glucosides from Curculigo orchioides and their cytotoxic effects. (2015). Phytochemistry Letters, 13, 153-157. [Link]

  • Wu, Q., et al. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067. [Link]

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Lifeasible. [Link]

  • GCMS profiling of bioactive phytocompounds from Curculigo orchiodes Gaertn. root extract and evaluation of antioxidant, and antidiabetic activities: A computational drug development approach. (2024). PLOS One. [Link]

  • Phenolic glycosides from Curculigo orchioides Gaertn. ResearchGate. [Link]

Sources

Foundational

The Discovery of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: A Technical Guide to its Ethnobotanical Origins, Isolation, and Structural Elucidation

This in-depth technical guide delves into the discovery and history of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a significant phenolic glycoside. We will explore the ethnobotanical context that pro...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a significant phenolic glycoside. We will explore the ethnobotanical context that prompted its investigation, detail the methodologies for its isolation and purification, and provide a comprehensive analysis of the spectroscopic data that led to the elucidation of its complex structure. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of natural products.

Introduction: The Ethnobotanical Trail to Discovery

The journey to the discovery of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside begins not in a modern laboratory, but in the annals of traditional medicine. The source of this compound, Curculigo orchioides Gaertn., commonly known as "Kali Musli" or "Xian Mao," is a perennial herb with a rich history in both Ayurvedic and traditional Chinese medicine.[1][2] For centuries, the rhizomes of this plant have been utilized for a wide array of therapeutic purposes, including as a rejuvenating tonic, an aphrodisiac, and for the treatment of jaundice, asthma, and various skin diseases.[1][2] The extensive traditional use of C. orchioides signaled to modern scientists its potential as a reservoir of bioactive compounds, prompting a closer examination of its chemical constituents.

The Pioneering Discovery: Isolation from Curculigo orchioides

In 2005, a team of researchers led by Qiong Wu embarked on a study to investigate the antioxidative principles of Curculigo orchioides.[3][4][5][6] Their work, published in the Chemical & Pharmaceutical Bulletin, led to the first-time isolation and characterization of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.[3][4][5][6] This discovery was part of a broader investigation that also identified seven other known compounds from the plant's rhizomes, highlighting the rich chemical diversity of this traditional medicinal herb.[3][4][5][6]

Extraction and Isolation Protocol: A Step-by-Step Methodology

The isolation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol is a representative methodology based on the seminal work and subsequent studies on phenolic glycosides from Curculigo orchioides.

Step 1: Extraction

The air-dried and powdered rhizomes of Curculigo orchioides are subjected to solvent extraction to isolate the crude mixture of phytochemicals.

  • Rationale: Methanol is a common choice for the initial extraction of phenolic glycosides due to its polarity, which effectively solubilizes these compounds. Hot extraction increases the efficiency of this process.

  • The powdered rhizomes (typically several kilograms) are extracted with methanol at an elevated temperature (e.g., 45°C) for several hours.

  • This extraction process is repeated multiple times (usually twice) to ensure a comprehensive extraction of the target compounds.

  • The methanol extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.

Step 2: Solvent Partitioning

The crude extract is then partitioned between different solvents to separate compounds based on their polarity.

  • Rationale: This liquid-liquid partitioning allows for a preliminary fractionation of the extract, separating the more polar glycosides from nonpolar compounds like fats and waxes.

  • The crude methanol extract is suspended in water.

  • This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate.

  • The desired phenolic glycosides, including Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, will predominantly be found in the more polar ethyl acetate and aqueous fractions.

Step 3: Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.

  • Rationale: Column chromatography is the cornerstone of natural product isolation. The use of different stationary phases (like silica gel and reversed-phase C18) and various mobile phase compositions allows for the separation of structurally similar compounds.

  • Silica Gel Column Chromatography: The ethyl acetate or aqueous fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified using a Sephadex LH-20 column, which separates molecules based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water is typically used to yield the pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

G cluster_extraction Extraction & Partitioning cluster_purification Purification Dried Rhizomes Dried Rhizomes Methanol Extraction Methanol Extraction Dried Rhizomes->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Silica Gel CC Silica Gel CC Enriched Fraction->Silica Gel CC Sephadex LH-20 CC Sephadex LH-20 CC Silica Gel CC->Sephadex LH-20 CC Preparative HPLC Preparative HPLC Sephadex LH-20 CC->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound

Isolation Workflow

Structural Elucidation: The Power of Spectroscopic Analysis

The determination of the intricate structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry would have been employed to determine the molecular formula of the newly isolated compound. The molecular weight of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is 418.4 g/mol , corresponding to a molecular formula of C₁₈H₂₆O₁₁.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the pivotal technique for elucidating the precise connectivity and stereochemistry of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been conducted.

¹H NMR and ¹³C NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, based on data for its constituent moieties and related compounds.

Position¹³C (ppm)¹H (ppm) (Multiplicity, J in Hz)
Orcinol
1158.5-
2101.56.25 (d, 2.5)
3159.0-
4110.06.35 (t, 2.5)
5139.5-
6106.06.28 (d, 2.5)
CH₃21.52.25 (s)
Glucopyranoside
1'104.54.90 (d, 7.5)
2'74.53.55 (m)
3'77.03.65 (m)
4'71.03.50 (m)
5'76.53.75 (m)
6'69.53.80 (dd, 12.0, 5.5), 4.05 (dd, 12.0, 2.0)
Apiofuranosyl
1''110.05.20 (d, 2.0)
2''78.04.10 (d, 2.0)
3''79.5-
4''75.03.95 (d, 9.5)
5''64.03.70 (d, 9.5)

Key 2D NMR Correlations for Structure Elucidation

  • COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the glucose and apiose sugar rings, allowing for the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different structural fragments. Key HMBC correlations would include:

    • A correlation between the anomeric proton of the glucopyranoside (H-1') and the C-1 carbon of the orcinol moiety, establishing the O-glycosidic linkage.

    • A correlation between the anomeric proton of the apiofuranosyl unit (H-1'') and the C-6' carbon of the glucopyranoside, confirming the (1->6) linkage between the two sugars.

G cluster_structure Molecular Structure and Key HMBC Correlations Orcinol Orcinol Glc β-D-glucopyranoside Orcinol->Glc O-glycosidic linkage (HMBC: H-1' to C-1) Api β-D-apiofuranosyl Glc->Api (1->6) linkage (HMBC: H-1'' to C-6')

Structural Connectivity
Acid Hydrolysis

To confirm the identity and stereochemistry of the sugar moieties, acid hydrolysis of the parent glycoside would be performed.

  • Rationale: Acid hydrolysis cleaves the glycosidic bonds, releasing the individual monosaccharides. These can then be identified by comparison with authentic standards using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • A sample of the pure compound is treated with a dilute acid (e.g., 2M HCl).

  • The mixture is heated for a period to ensure complete hydrolysis.

  • The resulting mixture is neutralized and analyzed to identify the monosaccharides. In this case, the analysis would confirm the presence of D-glucose and D-apiose.

Biological Significance and Future Directions

The discovery of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was significant not only for its novelty but also for its biological activity. The initial study by Wu et al. demonstrated its potent antioxidative properties.[3][4] This activity is consistent with the traditional uses of Curculigo orchioides for conditions that may be associated with oxidative stress.

The presence of the orcinol aglycone, a known antioxidant, coupled with the unique disaccharide moiety, makes this compound a compelling subject for further pharmacological investigation. Its potential applications could extend to areas such as neuroprotection, anti-inflammatory therapies, and the development of novel cosmetic ingredients.

Conclusion

The discovery of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a testament to the value of exploring traditional knowledge through the lens of modern science. The journey from the ethnobotanical use of Curculigo orchioides to the isolation and detailed structural elucidation of this novel compound showcases the power of a systematic, multi-disciplinary approach to natural product research. This technical guide provides a framework for understanding the historical context and the experimental rigor required for such discoveries, offering valuable insights for scientists and researchers dedicated to unlocking the therapeutic potential of the natural world.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & pharmaceutical bulletin, 53(8), 1065–1067. [Link]

  • J-STAGE. (n.d.). Antioxidative Phenols and Phenolic Glycosides from Curculigo orchioides. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • RSC Publishing. (2025).
  • Two new phenolic glucosides from Curculigo orchioides and their cytotoxic effects. (n.d.). ScienceDirect.
  • ResearchGate. (n.d.). Phenolic glycosides from Curculigo orchioides Gaertn. Retrieved from [Link]

  • Lakshmi, V., Pandey, K., Puri, A., Saxena, R. P., & Saxena, K. C. (2003). Immunostimulant principles from Curculigo orchioides. Journal of ethnopharmacology, 89(2-3), 181–184. [Link]

Sources

Exploratory

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside literature review

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: From Natural Occurrence to Therapeutic Potential Foreword for the Modern Researcher In the ever-evolving landscape of natural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: From Natural Occurrence to Therapeutic Potential

Foreword for the Modern Researcher

In the ever-evolving landscape of natural product chemistry and drug discovery, the exploration of unique glycosidic compounds offers a promising frontier for novel therapeutic agents. This technical guide is dedicated to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a notable phenolic glycoside with significant biological potential. As Senior Application Scientists, our goal is to provide a comprehensive resource that transcends a mere compilation of facts. Instead, we delve into the causality behind experimental methodologies, the intricacies of its biochemical pathways, and the critical evaluation of its therapeutic promise. This document is designed for our peers—researchers, scientists, and drug development professionals—who require a blend of meticulous scientific detail and practical, field-proven insights. We will navigate the knowns and unknowns of this fascinating molecule, from its isolation from natural sources to the current understanding of its biological activities. It is our hope that this guide will not only inform but also inspire further investigation into the rich and complex world of orcinol glycosides.

Introduction and Chemical Profile

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside first isolated from the rhizomes of Curculigo orchioides GAERTN.[1][2][3]. It belongs to the broader class of orcinol derivatives, which are characterized by a 3,5-dihydroxytoluene (orcinol) core. The glycosidic linkage to a disaccharide composed of apiose and glucose imparts unique solubility and biological properties to the molecule.

Chemical Properties
PropertyValueSource
CAS Number 868557-54-4[4][5]
Molecular Formula C18H26O11[4][5]
Molecular Weight 418.4 g/mol [4][5]
Appearance Powder[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][5]
Storage For prolonged periods, store at 2-8°C in a closed container, away from light and moisture.[5]

Natural Occurrence and Isolation

Primary Botanical Source

The primary and thus far only reported natural source of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is the rhizomes of Curculigo orchioides Gaertn., a member of the Hypoxidaceae family.[1][2] This plant, commonly known as "Kali Musli," has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments.[7][8]

Experimental Protocol: Isolation and Purification

The following protocol is a synthesized methodology based on the initial isolation reported by Wu et al. (2005) and general principles of natural product chemistry.

Objective: To isolate and purify Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside from the rhizomes of Curculigo orchioides.

Methodology:

  • Extraction:

    • Air-dried and powdered rhizomes of C. orchioides are subjected to exhaustive extraction with 95% ethanol at room temperature. The rationale for using a high-polarity solvent like ethanol is to efficiently extract a broad range of polar and semi-polar compounds, including glycosides.

    • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility, with phenolic glycosides typically concentrating in the more polar ethyl acetate and n-butanol fractions.

  • Chromatographic Separation:

    • The n-butanol fraction, being rich in glycosides, is subjected to column chromatography over a silica gel stationary phase.

    • A gradient elution system is employed, starting with a non-polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity. The purpose of the gradient is to sequentially elute compounds with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification:

    • Fractions showing the presence of the desired compound are pooled and further purified using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20. Sephadex LH-20 is particularly effective for separating phenolic compounds.

    • The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Workflow Diagram: Isolation and Purification

G start Powdered Rhizomes of C. orchioides extraction Exhaustive Extraction (95% EtOH) start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom n-Butanol Fraction purification Further Purification (Sephadex LH-20, Prep-HPLC) column_chrom->purification final_product Pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside purification->final_product

Caption: A generalized workflow for the isolation and purification of the target compound.

Structural Elucidation

The structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was elucidated using a combination of spectroscopic methods.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula C18H26O11.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons, allowing for the identification of the aromatic protons of the orcinol ring and the anomeric protons of the sugar moieties.

    • ¹³C NMR: Reveals the number of carbon atoms and their types (e.g., aromatic, aliphatic, carbonyl), which is crucial for identifying the carbon skeleton of the orcinol and sugar units.

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the definitive assignment of the structure, including the linkage points between the orcinol, glucose, and apiose units.

Biosynthesis: A Tale of Two Pathways

The complete biosynthetic pathway of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has not been fully elucidated in Curculigo orchioides. However, based on known biosynthetic pathways of its constituent parts, a putative pathway can be proposed.

The Orcinol Core: The Polyketide Pathway

The orcinol aglycone is likely synthesized via the polyketide pathway. This pathway involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes cyclization and aromatization to yield the orcinol scaffold.

The Apiose Moiety: A Unique Branched-Chain Sugar

Apiose is a plant-specific branched-chain sugar. Its biosynthesis starts from UDP-D-glucuronate, which is converted to UDP-D-apiose by the enzyme UDP-D-apiose/UDP-D-xylose synthase.[3][9] This reaction involves a decarboxylation and a rearrangement of the carbon skeleton.[3][9]

Glycosylation: The Final Assembly

The final steps in the biosynthesis would involve the action of specific glycosyltransferases. First, a glucosyltransferase would attach a glucose molecule to the hydroxyl group of the orcinol aglycone. Subsequently, an apiosyltransferase would link the apiose unit to the glucose moiety.[10] The identification and characterization of these specific enzymes in C. orchioides remains a topic for future research.

Putative Biosynthetic Pathway Diagram

G cluster_orcinol Polyketide Pathway cluster_apiose Apiose Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks orcinol Orcinol pks->orcinol glucosyltransferase Glucosyltransferase orcinol->glucosyltransferase udp_glucuronate UDP-D-Glucuronate axs UDP-D-apiose/UDP-D-xylose synthase udp_glucuronate->axs udp_apiose UDP-D-Apiose axs->udp_apiose apiosyltransferase Apiosyltransferase udp_apiose->apiosyltransferase glucosyltransferase->apiosyltransferase Orcinol Glucoside final_product Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside apiosyltransferase->final_product

Caption: A putative biosynthetic pathway for the target compound.

Biological Activities and Therapeutic Potential

The primary reported biological activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its antioxidant property.[1][2][3]

Antioxidant Activity: A Free Radical Scavenger

The compound has demonstrated potent scavenging effects against hydroxyl radicals and superoxide anion radicals in colorimetric assays.[1][2] This activity is attributed to the phenolic nature of the orcinol core, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. The glycosidic moieties can influence the compound's solubility and interaction with cellular components.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds like this orcinol glycoside generally involves:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thus stabilizing it.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical, followed by proton loss.

While quantitative IC50 values for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside are not available in the primary literature, its "potent" activity suggests it is an effective free radical scavenger.[1]

Experimental Protocol: In Vitro Antioxidant Assays

Objective: To evaluate the free radical scavenging activity of the compound.

1. Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based):

  • Principle: Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). These radicals degrade a detector molecule (e.g., deoxyribose), and the degradation products are quantified. The presence of an antioxidant inhibits this degradation.

  • Methodology:

    • Prepare a reaction mixture containing phosphate buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and various concentrations of the test compound.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate the mixture at 37°C.

    • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture in a water bath to develop a pink color.

    • Measure the absorbance at a specific wavelength (e.g., 532 nm).

    • Calculate the percentage of scavenging activity.

2. Superoxide Anion Radical Scavenging Assay (PMS-NADH System):

  • Principle: Superoxide radicals are generated by a non-enzymatic system (e.g., phenazine methosulfate-NADH). These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan. An antioxidant will inhibit this reduction.

  • Methodology:

    • Prepare a reaction mixture containing phosphate buffer, NADH, and NBT.

    • Add various concentrations of the test compound.

    • Initiate the reaction by adding phenazine methosulfate (PMS).

    • Incubate at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • Calculate the percentage of scavenging activity.

Potential for Further Pharmacological Investigation

While direct pharmacological studies on Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside are limited, the known activities of the parent plant, C. orchioides, and related orcinol glycosides suggest several avenues for future research:

  • Anti-inflammatory Effects: Phenolic compounds are often associated with anti-inflammatory properties.

  • Neuroprotective Activity: The antioxidant properties could be beneficial in neurodegenerative diseases where oxidative stress plays a significant role.

  • Anti-osteoporotic Effects: Other glycosides from C. orchioides have shown potential in preventing bone loss.

Conclusion and Future Directions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside stands as a promising natural product with demonstrated antioxidant activity. Its unique chemical structure, combining an orcinol core with a rare apiose-containing disaccharide, makes it a compelling subject for further investigation. While its isolation and structural characterization are well-established, there remain significant opportunities for research in several key areas:

  • Elucidation of the complete biosynthetic pathway in Curculigo orchioides will provide valuable insights into the enzymatic machinery responsible for its formation and could open avenues for biotechnological production.

  • Quantitative assessment of its antioxidant activity using a range of assays and the determination of IC50 values are necessary to compare its potency with other known antioxidants.

  • In-depth pharmacological studies are warranted to explore its potential anti-inflammatory, neuroprotective, and other therapeutic effects in relevant in vitro and in vivo models.

  • Structure-activity relationship (SAR) studies could be conducted by synthesizing analogs to identify the key structural features responsible for its biological activity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon. The journey from a traditional medicinal plant to a potential modern therapeutic is a long and complex one, and Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a molecule that undoubtedly merits further exploration on this path.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & pharmaceutical bulletin, 53(8), 1065–1067. [Link]

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant journal : for cell and molecular biology, 35(6), 693–703. [Link]

  • BenchChem. (2025).
  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. BioCrick.
  • Biosynth. Orcinol 1-o-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | 868557-54-4. Biosynth.
  • ChemFaces. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4. ChemFaces.
  • Clinivex. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Clinivex.
  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Lifeasible.
  • MOLNOVA. Certificate of Analysis(Version 1.0) - Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. MOLNOVA.
  • Murali, V. P. (2015). Antioxidant activity of Curculigoside, a phenolic glucoside from Curculigo orchioides Gaertn. International Journal of Pharma Research, 5(11), 2719.
  • Pham, T., et al. (2022). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Plant Cell Biotechnology and Molecular Biology, 23(7&8), 293-301.
  • Pičmanová, M., & Møller, B. L. (2016). Apiose: One of nature's witty games. Glycobiology, 26(5), 430–442. [Link]

  • PubChem. beta-D-apiofuranosyl-(1->6)-D-glucopyranose.
  • Yamashita, Y., et al. (2023). A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. Plant Physiology, 193(3), 1758–1771. [Link]

  • YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube.

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Foundational

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS Number: 868557-54-4)

For Researchers, Scientists, and Drug Development Professionals Foreword Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a unique phenolic glycoside, has emerged as a molecule of interest due to its docum...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a unique phenolic glycoside, has emerged as a molecule of interest due to its documented antioxidative properties. Isolated from the rhizomes of Curculigo orchioides, a plant with a history in traditional medicine, this compound presents potential avenues for research in pharmacology and drug development. This guide provides a comprehensive overview of its chemical characteristics, biological activity, and the methodologies for its study, synthesized from the available scientific literature to support further investigation into its therapeutic potential.

Molecular Profile and Physicochemical Properties

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a complex glycoside with the chemical formula C18H26O11 and a molecular weight of approximately 418.4 g/mol .[1] Its structure features an orcinol aglycone linked to a disaccharide moiety composed of a beta-D-apiofuranosyl unit and a beta-D-glucopyranosyl unit. The linkage between the two sugar units is (1->6).

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number868557-54-4[1]
Molecular FormulaC18H26O11[1]
Molecular Weight418.4 g/mol [1]
AppearancePowder[2][3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4]
PurityCommercially available at ≥ 98%[2]

Natural Occurrence and Isolation

Botanical Source

The primary natural source of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is the rhizomes of Curculigo orchioides Gaertn.[4][5] This plant, belonging to the Hypoxidaceae family, is an important medicinal plant in traditional medicine systems in China, India, and Southeast Asia.[6]

Isolation and Purification Workflow

Diagram 1: General Isolation Workflow

A Dried Rhizomes of Curculigo orchioides B Pulverization A->B C Solvent Extraction (e.g., Methanol or Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) E->F G Fractionation F->G H Column Chromatography (e.g., Silica Gel, Sephadex LH-20) G->H I Further Purification (e.g., Semi-preparative HPLC) H->I J Pure Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside I->J

Caption: A generalized workflow for the isolation and purification of the target compound.

Step-by-Step Methodology (Hypothetical Protocol based on Standard Practices):

  • Preparation of Plant Material: The rhizomes of Curculigo orchioides are collected, washed, dried, and pulverized into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered rhizomes are extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The target glycoside is expected to be present in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Chromatographic Purification: The enriched fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Purification: Final purification is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Structural Elucidation

The structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was elucidated using a combination of spectroscopic methods.[5][7][8] These techniques are essential for confirming the identity and purity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are critical for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would confirm the orcinol structure, the types of sugars present (apiofuranose and glucopyranose), their anomeric configurations (beta), and the (1->6) linkage between them.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7]

While the specific spectral data from the original publication by Wu et al. (2005) is not widely disseminated in publicly available databases, the abstract confirms the use of these methods for structural elucidation.[7]

Biological Activity and Therapeutic Potential

The primary biological activity reported for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its antioxidant potential.[4]

Antioxidant Activity

A study by Wu et al. (2005) demonstrated that this compound, along with other phenols and phenolic glycosides isolated from Curculigo orchioides, exhibits potent antioxidative activities.[7][8] The antioxidant effects were evaluated based on the scavenging of hydroxyl radicals and superoxide anion radicals.[7][8]

Diagram 2: Proposed Antioxidant Mechanism

ROS Reactive Oxygen Species (e.g., •OH, O2•-) CellDamage Cellular Damage (Oxidative Stress) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized Compound Orcinol Glycoside Compound->Neutralized scavenges

Caption: The proposed free radical scavenging mechanism of the target compound.

The presence of the phenolic hydroxyl group on the orcinol moiety is likely a key contributor to its antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The glycosidic units may influence the compound's solubility and bioavailability.

Potential for Further Research

The established antioxidant activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside suggests potential for its investigation in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and age-related pathologies.

It is noteworthy that a related compound, orcinol glucoside, has been reported to possess antidepressant and anti-osteoporotic effects. While these activities cannot be directly attributed to the title compound, it provides a rationale for investigating a broader range of pharmacological effects for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Future Directions and Considerations for Drug Development

For drug development professionals, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside represents a lead compound with a defined natural source and a promising primary biological activity. However, several critical knowledge gaps need to be addressed:

  • Quantitative Biological Data: Rigorous in vitro studies are required to quantify its antioxidant activity and to screen for other potential biological effects.

  • Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its antioxidant activity is necessary.

  • Synthesis: The development of a scalable and efficient synthetic route would be crucial for producing larger quantities for preclinical and clinical studies, reducing reliance on natural extraction.

  • Pharmacokinetics and Toxicology: Comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential to assess its drug-likeness and safety profile.

Conclusion

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring phenolic glycoside with demonstrated antioxidant properties. While the foundational knowledge of its chemical structure and primary biological activity has been established, there is a significant opportunity for further in-depth research. This technical guide provides a consolidated overview of the current understanding of this compound, aiming to facilitate and inspire future investigations by researchers, scientists, and drug development professionals into its potential as a therapeutic agent.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & pharmaceutical bulletin, 53(8), 1065–1067. [Link]

  • Biosynth. (n.d.). Orcinol 1-o-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | 868557-54-4.
  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.
  • ChemFaces. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4.
  • Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. (2022). Journal of Reports in Pharmaceutical Sciences, 11(1), 100-108.
  • J-Stage. (n.d.). Antioxidative Phenols and Phenolic Glycosides from Curculigo orchioides.
  • PubMed. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides.
  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.
  • Clinivex. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.
  • MedchemExpress. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | Natural.

Sources

Exploratory

An In-Depth Technical Guide to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in Curculigo orchioides

Abstract This technical guide provides a comprehensive overview of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a significant phenolic glycoside found in the rhizomes of Curculigo orchioides Gaertn. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a significant phenolic glycoside found in the rhizomes of Curculigo orchioides Gaertn. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the compound's extraction, isolation, structural elucidation, and analytical quantification. Furthermore, this guide explores its known pharmacological activities, particularly its antioxidant properties, and discusses its potential for future therapeutic applications. The methodologies presented herein are detailed to ensure reproducibility and are supported by authoritative references to foster a thorough understanding of this promising natural product.

Introduction: The Botanical and Pharmacological Context

Curculigo orchioides Gaertn., a member of the Hypoxidaceae family, is a perennial herb with a rich history in traditional medicine systems, particularly in Asia.[1] Commonly known as "Kali Musli" in India and "Xian Mao" in China, its rhizomes have been traditionally used for a wide array of ailments, including impotence, jaundice, asthma, and as a general tonic for rejuvenation.[2] Modern scientific investigations have begun to validate these traditional uses, revealing a wealth of bioactive phytochemicals within the plant, such as phenolic glycosides, saponins, flavonoids, and polysaccharides.[3][4] These compounds are believed to contribute to the plant's diverse pharmacological activities, which include antioxidant, anti-inflammatory, anti-osteoporotic, neuroprotective, and immunomodulatory effects.[5][6]

Among the numerous compounds isolated from C. orchioides, the phenolic glycosides represent a class of significant interest. One such compound, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, has been identified as a noteworthy constituent of the rhizomes.[7] Its discovery has contributed to a deeper understanding of the chemical profile of C. orchioides and has opened avenues for investigating its specific contribution to the overall therapeutic effects of the plant. This guide will focus specifically on this unique orcinol glycoside, providing a detailed technical resource for its scientific exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is fundamental for its extraction, isolation, and formulation.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₁[7]
Molecular Weight 418.4 g/mol [7]
CAS Number 868557-54-4[8]
Appearance Colorless amorphous powder[7]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Also soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[1][5]

Extraction and Isolation from Curculigo orchioides

The isolation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside from the rhizomes of C. orchioides is a multi-step process that leverages the compound's polarity and chemical characteristics. The following protocol is a synthesized methodology based on established phytochemical techniques for the isolation of phenolic glycosides.[7]

Workflow for Extraction and Isolation

start Dried, powdered rhizomes of Curculigo orchioides extraction Maceration with 95% Ethanol start->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration fractionation Suspension in H₂O and sequential partitioning with petroleum ether, ethyl acetate, and n-butanol concentration->fractionation n_butanol_fraction n-Butanol Fraction (rich in polar glycosides) fractionation->n_butanol_fraction Select polar fraction silica_gel Silica Gel Column Chromatography (Gradient elution with CHCl₃-MeOH) n_butanol_fraction->silica_gel fraction_collection Collection and pooling of fractions based on TLC analysis silica_gel->fraction_collection ods_column Octadecylsilyl (ODS) Column Chromatography (Gradient elution with MeOH-H₂O) fraction_collection->ods_column final_purification Preparative HPLC for final purification ods_column->final_purification pure_compound Pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside final_purification->pure_compound

Caption: A generalized workflow for the extraction and isolation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Detailed Protocol

Step 1: Plant Material Preparation

  • Obtain fresh rhizomes of Curculigo orchioides.

  • Wash the rhizomes thoroughly to remove any soil and debris.

  • Air-dry the rhizomes in the shade until they are completely moisture-free.

  • Grind the dried rhizomes into a coarse powder.

Step 2: Extraction

  • Macerate the powdered rhizomes in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract and repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Step 3: Fractionation

  • Suspend the crude extract in water and transfer it to a separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether to remove nonpolar compounds, followed by ethyl acetate, and finally with n-butanol.

  • The target compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction. Concentrate this fraction to dryness.

Step 4: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v).

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2, v/v/v) and visualize under UV light or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • ODS Column Chromatography:

    • Further purify the pooled fractions on an Octadecylsilyl (ODS) reverse-phase column.

    • Elute with a gradient of methanol in water (e.g., starting from 10% to 100% methanol).

    • Monitor the fractions by HPLC to identify those containing the target compound in high purity.

  • Preparative HPLC:

    • For final purification to obtain the compound with a purity of ≥98%, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and an isocratic or gradient mobile phase of methanol and water.

Structural Elucidation

The definitive structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside was established through a combination of spectroscopic techniques.[7]

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in elucidating the structure of the compound.[7]

Spectroscopic TechniqueKey Findings
UV Spectroscopy Revealed characteristic absorptions for orcinol derivatives at 271 and 277 nm.
IR Spectroscopy Showed absorption bands for a hydroxyl group (3404 cm⁻¹) and a benzene ring (1601, 1466 cm⁻¹).
ESI-MS The electrospray ionization mass spectrum showed a sodium adduct ion [M+Na]⁺ at m/z 441.6, which established the molecular formula as C₁₈H₂₆O₁₁.
¹H-NMR The proton NMR spectrum displayed signals for an orcinol aglycone, including a methyl group and three aromatic protons. It also showed two anomeric proton signals, one for a D-glucosyl moiety and another for a D-apiosyl moiety.
¹³C-NMR & DEPT The carbon-13 NMR and Distortionless Enhancement by Polarization Transfer spectra confirmed the presence of 18 carbon atoms, corresponding to the orcinol aglycone and the two sugar units (D-glucose and D-apiose).

The connectivity between the orcinol aglycone, the glucose unit, and the apiose unit was determined by advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC).

Analytical Quantification

For quality control and research purposes, a reliable analytical method for the quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in C. orchioides extracts is essential. A highly sensitive and specific Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) method has been developed for this purpose.[5]

UHPLC-Q-TOF-MS Method

Instrumentation:

  • UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse plus C18 (1.7 µm, 100 × 2.1 mm) or equivalent.[5]

  • Mobile Phase:

    • A: 0.1% acetic acid in water[5]

    • B: Acetonitrile[5]

  • Gradient Elution: A linear gradient optimized for the separation of phenolic glycosides, typically over 20 minutes.[5]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, typically in negative ion mode for phenolic compounds.

  • Scan Mode: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 300-350 °C.

  • Collision Energy: Optimized for the fragmentation of the parent ion to produce specific daughter ions for Multiple Reaction Monitoring (MRM) if using a triple quadrupole mass spectrometer, or for product ion scans on a Q-TOF.

Pharmacological Activity and Potential Applications

The primary reported biological activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its antioxidant potential.[7]

Antioxidant Activity

In a study by Wu et al. (2005), Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, along with other isolated phenolic compounds from C. orchioides, demonstrated potent antioxidative activities.[7] The antioxidant capacity was evaluated using colorimetric assays that measure the scavenging effects on hydroxyl radicals and superoxide anion radicals.[7] While specific IC₅₀ values were not detailed in the publication, the study concluded that all the isolated compounds, including the target glycoside, exhibited significant antioxidant effects.[7]

The proposed mechanism for this antioxidant activity is the ability of the phenolic hydroxyl groups in the orcinol moiety to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Potential Therapeutic Applications

Given its demonstrated antioxidant properties, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may have potential applications in the prevention and treatment of conditions associated with oxidative stress. These include:

  • Neurodegenerative Diseases: Oxidative damage is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's.

  • Anti-aging: By mitigating cellular damage caused by free radicals, this compound could have applications in cosmetics and dermatology.

  • Cardiovascular Diseases: Oxidative stress contributes to the development of atherosclerosis and other cardiovascular complications.

  • Inflammatory Conditions: The interplay between oxidative stress and inflammation suggests potential anti-inflammatory applications.

Further research is warranted to explore these potential therapeutic avenues and to elucidate the specific cellular and molecular mechanisms of action of this compound.

ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) ROS->Cellular_Damage Neutralization Neutralization of ROS Disease Oxidative Stress-Related Diseases (Neurodegeneration, Aging, Cardiovascular Disease) Cellular_Damage->Disease Compound Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside Scavenging Radical Scavenging (Hydrogen atom donation from phenolic hydroxyls) Compound->Scavenging Scavenging->ROS Inhibits

Caption: Proposed mechanism of antioxidant action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Future Perspectives and Conclusion

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside stands out as a phenolic glycoside of interest from the medicinally important plant Curculigo orchioides. Its established antioxidant activity provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ values for its antioxidant activity against a broader range of reactive oxygen and nitrogen species.

  • In Vivo Efficacy: Evaluating its efficacy in animal models of oxidative stress-related diseases.

  • Mechanism of Action Studies: Investigating its effects on cellular signaling pathways related to oxidative stress and inflammation.

  • Pharmacokinetics and Safety: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its drug-likeness.

  • Biosynthetic Pathway: Elucidating the biosynthetic pathway of orcinol glycosides in C. orchioides could open possibilities for biotechnological production. Recent studies have begun to unravel the biosynthesis of the related compound, orcinol glucoside, and have successfully engineered its production in yeast, suggesting a promising avenue for sustainable sourcing.[9]

References

  • He, Y., Dong, X., Jia, X., Li, M., Yuan, T., Xu, H., et al. (2015). Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 236-245.
  • Ge, J. F., Gao, W. C., Cheng, W. M., Lu, W. L., Tang, J., Peng, L., et al. (2014). Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress. European Neuropsychopharmacology, 24(1), 172–180.
  • Bian, Q., Yang, H., Chan, C., Jin, D., Mok, D. K., & Chen, S. (2013). Fingerprint Analysis and Simultaneous Determination of Phenolic Compounds in Extracts of Curculiginis Rhizoma by HPLC-Diode Array Detector. Chemical & Pharmaceutical Bulletin, 61(8), 802-808.
  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067.
  • Wang, X., Li, G., Li, P., Huang, L., Huang, J., & Zhai, H. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. Pharmaceutical Biology, 53(6), 876-881.
  • Chauhan, N. S., & Dixit, V. K. (2007). Antihyperglycemic activity of the ethanolic extract of Curculigo orchioides Gaertn. Pharmacognosy Magazine, 3(12), 237.
  • Zhang, N., et al. (2023). Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6400-fold higher than plant extraction. Metabolic Engineering, 78, 101-110.
  • Lakshmi, V., Pandey, K., Puri, A., Saxena, R. P., & Saxena, K. C. (2003). Immunostimulant principles from Curculigo orchioides. Journal of Ethnopharmacology, 89(2-3), 181-184.
  • Cao, D. P., Zheng, Y. N., Han, T., & Qin, L. P. (2008). Advances in research on chemical constituents and bioactivities of plants of Curculigo. Pharmaceutical Care and Research, 8(1), 59-62.
  • Bafna, A. R., & Mishra, S. H. (2006). Immunostimulatory effect of methanol extract of Curculigo orchioides on immunosuppressed mice. Journal of Ethnopharmacology, 104(1-2), 1-4.
  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067. Available at: [Link]

  • Nie, Y., Dong, X., He, Y., Yuan, T., Han, T., Rahman, K., ... & Zhang, Q. (2013). Medicinal plants of genus Curculigo: a review on their traditional uses, phytochemistry and pharmacology. Journal of ethnopharmacology, 147(3), 547-563.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Isolation and Purification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details a robust methodology for the isolation and purification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucop...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust methodology for the isolation and purification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a phenolic glycoside with notable antioxidant properties.[1][2][3] Sourced from the rhizomes of Curculigo orchioides Gaertn.[1][2][3][4], this protocol outlines a systematic approach from initial solvent extraction through multi-stage chromatographic purification, culminating in a highly purified compound suitable for downstream applications in drug discovery and pharmacological research. The described workflow is designed to be both efficient and scalable, with an emphasis on the underlying scientific principles that govern each step. This ensures that researchers can not only replicate the process but also adapt it to their specific laboratory contexts.

Introduction: The Scientific Imperative

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a member of the orcinol glucoside family, a class of compounds that has garnered significant interest for its potential therapeutic applications.[1][2] As a bioactive molecule derived from a plant traditionally used in medicine, Curculigo orchioides[5], obtaining this compound in a highly purified form is a critical first step for any rigorous scientific investigation. The presence of a complex mixture of similar phenolic glycosides and other secondary metabolites in the plant extract necessitates a sophisticated and multi-step purification strategy.[6][7][8]

This guide provides a detailed, field-proven protocol for the successful isolation and purification of the target glycoside. We will delve into the rationale behind the choice of solvents, chromatographic media, and analytical techniques, thereby offering a complete and self-validating system for obtaining this valuable natural product.

The Overall Workflow: A Bird's-Eye View

The journey from the raw plant material to the purified Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be visualized as a multi-stage process. Each stage is designed to enrich the target compound while systematically removing impurities.

Purification_Workflow Overall Isolation and Purification Workflow A Plant Material (Curculigo orchioides rhizomes) B Extraction (80% Methanol) A->B C Crude Extract B->C D Preliminary Column Chromatography (Sephadex LH-20) C->D E Enriched Phenolic Fraction D->E F Preparative HPLC (Reversed-Phase C18) E->F G Purified Orcinol Glycoside F->G H Structural Verification (NMR, MS) G->H

Caption: High-level overview of the purification process.

Stage 1: Extraction from Curculigo orchioides

The initial step involves the liberation of the target glycoside from the plant matrix. The choice of solvent is critical; it must be effective at solubilizing the polar glycoside while minimizing the co-extraction of highly nonpolar compounds.

Protocol: Maceration-Based Extraction
  • Preparation of Plant Material: Begin with dried rhizomes of Curculigo orchioides. Grind the rhizomes into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Selection: An 80% aqueous methanol or ethanol solution is an excellent choice for extracting phenolic glycosides.[9][10] The water component aids in the swelling of the plant material and the solubilization of polar glycosides, while the alcohol disrupts cell membranes and dissolves the target compound.

  • Maceration:

    • Combine the powdered rhizomes with the 80% methanol solution at a 1:10 (w/v) ratio in a suitable vessel.

    • Allow the mixture to macerate for 24 hours at room temperature with continuous stirring. This extended contact time ensures thorough extraction.[10]

    • Repeat the extraction process two more times with fresh solvent to maximize the yield.

  • Filtration and Concentration:

    • After each extraction cycle, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant residue.

    • Pool the filtrates from all extraction cycles.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the glycosides. The result will be a concentrated crude extract.

Stage 2: Preliminary Purification via Column Chromatography

The crude extract is a complex mixture. The next step is to perform a preliminary separation to isolate a fraction enriched with phenolic glycosides.

Protocol: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile size-exclusion and adsorption chromatography medium that is particularly effective for separating phenolic compounds.[9][11][12]

  • Column Packing: Prepare a column with Sephadex LH-20, ensuring it is well-packed and equilibrated with 100% methanol.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and apply it to the top of the column.

  • Elution: Elute the column with a gradient of decreasing polarity, starting with 100% methanol and gradually introducing water. A common approach is to use a step gradient of methanol-water mixtures (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

    • Pool the fractions that show a high concentration of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This will be your enriched phenolic fraction.

Column_Chromatography Sephadex LH-20 Chromatography A Crude Extract Loaded onto Column B Elution with Methanol/Water Gradient A->B C Fraction Collection B->C D TLC/HPLC Analysis of Fractions C->D E Pooling of Enriched Fractions D->E

Caption: Workflow for preliminary purification.

Stage 3: High-Purity Isolation by Preparative HPLC

For the final purification step, preparative High-Performance Liquid Chromatography (HPLC) is employed.[10][13][14] This technique offers high resolution, allowing for the separation of structurally similar glycosides.

Protocol: Reversed-Phase Preparative HPLC

A reversed-phase C18 column is ideal for this separation, as it separates compounds based on their hydrophobicity.

Parameter Value/Condition Rationale
Column Preparative C18, 5-10 µm particle sizeProvides excellent resolution for polar compounds like glycosides.
Mobile Phase A Water with 0.1% formic acidThe acid improves peak shape and ionization for subsequent MS analysis.
Mobile Phase B Acetonitrile or MethanolThe organic solvent elutes the compounds from the nonpolar stationary phase.
Gradient Linear gradient, e.g., 10-50% B over 40 minA gradient is necessary to effectively separate the components of the complex enriched fraction.
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)Must be optimized for the specific column to ensure efficient separation.
Detection UV at 280 nmPhenolic compounds typically exhibit absorbance at this wavelength.
  • Sample Preparation: Dissolve the dried, enriched phenolic fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated preparative HPLC system. Collect fractions corresponding to the peak of interest using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Pool the fractions that meet the desired purity level (typically >95%).

  • Final Processing: Remove the organic solvent from the pooled fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified compound as a white, amorphous powder.

Structural Verification

The identity and purity of the final product must be confirmed using spectroscopic methods.[1][2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are essential for unambiguously determining the structure of the glycoside, including the connectivity of the sugar moieties and their attachment to the orcinol core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[2]

The expected molecular formula for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is C₁₈H₂₆O₁₁.[15]

Conclusion

The protocol detailed in these application notes provides a comprehensive and scientifically grounded approach for the isolation and purification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside from Curculigo orchioides. By following this multi-step process, which leverages the distinct physicochemical properties of the target compound at each stage, researchers can obtain a highly purified product suitable for a wide range of scientific applications. The emphasis on the rationale behind each step empowers scientists to not only replicate this protocol but also to adapt and troubleshoot it as needed.

References

  • Konstantinidou, F., et al. (2025). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.
  • Jiang, Z. Y., et al. (2013). Phenolic Glycosides From Curculigo Orchioides Gaertn. Fitoterapia, 86, 64-9. [Link]

  • Fajriah, S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Wojdyło, A., et al. (2007). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 12(8), 1731-1751. [Link]

  • Azwanida, N. N. (2015). Extraction Techniques of Phenolic Compounds from Plants. Scilit. [Link]

  • Alara, O. R., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Food Research, 5(6), 1-11. [Link]

  • Wu, Q., et al. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067. [Link]

  • Zuo, A. X., et al. (2021). New chlorophenolic glycoside from Curculigo orchioides and their activities on 5α-reductase. Journal of Asian Natural Products Research, 23(4), 333-340. [Link]

  • Singh, S., et al. (2012). Isolation and identification of a new molecule from Curculigo Orchioides (hypoxidaceae). International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3848. [Link]

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Zuo, A. X., et al. (2010). Three new phenolic glycosides from Curculigo orchioides G. Fitoterapia, 81(7), 910-913. [Link]

  • Li, Y., et al. (2023). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. Molecules, 28(8), 3439. [Link]

  • Chen, L., et al. (2016). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2016, 8310375. [Link]

  • Li, Y., et al. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 19(11), 17615-17630. [Link]

  • Li, Y., et al. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 20(11), 19823-19837. [Link]

  • Fajriah, S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC. [Link]

  • Tchinda, A. T., et al. (2020). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Tech Science Press. [Link]

  • Amarowicz, R., et al. (2006). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 26(13), 2157-2165. [Link]

  • Shimadzu. Preparative HPLC Systems. [Link]

  • Google Patents.
  • PubChem. beta-D-apiofuranosyl-(1->6)-D-glucopyranose. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Supporting information. Experimental details for the isolation of compounds 1-10. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Abstract This document provides a comprehensive guide to the analytical detection and characterization of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a phenolic glycoside with noted antioxidative prop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and characterization of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a phenolic glycoside with noted antioxidative properties.[1][2] This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive quantification and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies are designed to be robust and adaptable, providing the scientific community with the necessary tools for the accurate analysis of this compound in various matrices.

Introduction to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS No. 868557-54-4) is a naturally occurring orcinol glucoside.[1][3] It has been isolated from plant sources such as the rhizomes of Curculigo orchioides.[1] Glycosides, which are molecules composed of a sugar moiety linked to a non-sugar aglycone, are a diverse group of plant secondary metabolites with a wide range of biological activities.[4][5] The analysis of these compounds is crucial for understanding their therapeutic potential, ensuring the quality control of herbal medicines, and exploring their roles in biological systems.[4]

Compound Profile:

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₁[2][3]
Molecular Weight 418.39 g/mol [2][3][6]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Known Biological Activity Antioxidative[1][2]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.[4] For a phenolic glycoside like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to the compound's polarity.

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The Orcinol aglycone provides hydrophobicity, while the sugar moieties contribute to its polarity. The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of the target analyte from other components in a complex matrix, such as a plant extract.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Plant Material / Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation Detection UV Detector (e.g., 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-based quantification.

Detailed Protocol for HPLC Analysis

Objective: To quantify Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in a sample matrix.

Materials:

  • HPLC grade acetonitrile and water

  • Formic acid (or phosphoric acid)

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside standard (≥98% purity)

  • Sample containing the analyte (e.g., plant extract)

  • Methanol for extraction

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For plant material, perform an extraction using a suitable solvent like methanol.[7] Sonication or reflux extraction can be employed to enhance efficiency.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[8]

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the phenolic nature of the orcinol moiety)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % A % B
      0 95 5
      20 60 40
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Identify the peak corresponding to the analyte by comparing its retention time with that of the standard.

    • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.[9][10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.[4] This is particularly useful for identifying and quantifying compounds in complex mixtures at low concentrations.

Rationale for LC-MS

For Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, LC-MS can provide:

  • Molecular Weight Confirmation: The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the identity of the compound.

  • Structural Information: Tandem MS (MS/MS) experiments generate fragment ions that can help elucidate the structure, such as the loss of the sugar moieties.[12]

  • High Sensitivity: LC-MS offers lower detection limits compared to HPLC-UV, making it ideal for trace analysis.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Sample Plant Material / Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Ionization Electrospray Ionization (ESI) UPLC->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Triple Quad) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Fragmentation Analyze Fragmentation (MS/MS) MassSpectrum->Fragmentation Quantification Quantify using MRM/SIM Fragmentation->Quantification

Caption: Workflow for LC-MS based identification and quantification.

Detailed Protocol for LC-MS Analysis

Objective: To confirm the identity and perform sensitive quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Materials:

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid

  • Standard compound and prepared samples as in the HPLC protocol.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • A suitable C18 column with a smaller particle size (e.g., 1.8 µm) for better resolution.

Procedure:

  • LC Conditions: (Similar to HPLC, but with a potentially faster gradient and lower flow rate for UHPLC)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

    • Gradient: A shorter, optimized gradient program should be developed.

  • MS Conditions:

    • Ionization Mode: ESI, operated in both positive and negative modes to determine the best ionization efficiency. For glycosides, negative mode often provides clean spectra.

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C[13]

    • Desolvation Gas Flow and Temperature: Optimized for the instrument (e.g., 700 L/hr at 350 °C).[13]

    • Full Scan Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Select the precursor ion (e.g., [M-H]⁻ at m/z 417.15) and apply collision energy to induce fragmentation. Key fragment ions would correspond to the loss of the apiose (132 Da) and glucose (162 Da) units.

  • Data Analysis:

    • Identification: Confirm the presence of the compound by matching the retention time and the accurate mass of the molecular ion with the standard.

    • Structural Confirmation: Analyze the MS/MS fragmentation pattern. The loss of the terminal apiose would result in a fragment corresponding to orcinol-glucoside. The subsequent loss of glucose would yield the orcinol aglycone.

    • Quantification: For highly sensitive and selective quantification, develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.[13] This involves monitoring a specific precursor ion to product ion transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex glycosides.[4][14][15] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

The Role of NMR in Glycoside Analysis

For Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, NMR is essential to:

  • Confirm the identity of the sugar units (apiofuranose and glucopyranose).

  • Determine the anomeric configurations (α or β) of the glycosidic linkages.

  • Establish the linkage positions between the sugar units and the aglycone.[15]

  • Provide the complete and unambiguous structural assignment.

NMR Experimental Strategy

NMR_Strategy cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_analysis Structure Elucidation PurifiedSample Purified Compound (>95%) Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) PurifiedSample->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Spectral_Assignment Assign ¹H and ¹³C Chemical Shifts TwoD_NMR->Spectral_Assignment Connectivity Determine Connectivity and Linkages Spectral_Assignment->Connectivity Structure_Confirmation Confirm Final Structure Connectivity->Structure_Confirmation

Caption: Strategy for NMR-based structural elucidation.

Protocol for NMR Analysis

Objective: To obtain a complete structural assignment of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Materials:

  • Highly purified sample of the compound (>95%).

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation:

    • Dissolve an adequate amount of the purified compound (typically a few milligrams) in the chosen deuterated solvent in a 5 mm NMR tube.[15]

  • NMR Data Acquisition:

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra. The ¹H spectrum will show the signals for all protons, with characteristic chemical shifts for anomeric protons (δ 4.4-6.0 ppm) and aromatic protons.[16] The ¹³C spectrum will show signals for all carbon atoms.

    • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, which is crucial for tracing the proton connectivity within each sugar ring.

    • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached proton signals.

    • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is used to establish the linkages between the sugar units and the aglycone. For example, a correlation between the anomeric proton of the glucose and a carbon of the orcinol will confirm the attachment point. Similarly, a correlation between a proton on the glucose (e.g., H-6) and the anomeric carbon of the apiose will confirm the (1→6) linkage.

    • 2D NMR - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments can provide through-space correlations between protons, which can help in confirming the stereochemistry and conformation.

  • Data Analysis and Structure Elucidation:

    • Start by identifying the signals for the orcinol aglycone and the anomeric protons of the two sugar units in the ¹H spectrum.

    • Use the COSY spectrum to trace the proton networks within each sugar ring.

    • Use the HSQC spectrum to assign the corresponding carbon signals for each sugar.

    • Utilize the HMBC correlations to piece the fragments together and confirm the glycosidic linkages.

    • Compare the obtained chemical shifts and coupling constants with literature values for similar structures to confirm the identity and stereochemistry of the monosaccharides.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection, quantification, and structural elucidation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. The choice of technique will depend on the specific research question, sample complexity, and available instrumentation. HPLC-UV is suitable for routine quantification, LC-MS offers enhanced sensitivity and structural confirmation, while NMR spectroscopy remains the gold standard for unambiguous structure determination. By following these protocols, researchers can confidently and accurately analyze this promising natural product.

References

  • Wang, Y., et al. (2022). Novel Method for Comprehensive Annotation of Plant Glycosides Based on Untargeted LC-HRMS/MS Metabolomics. Analytical Chemistry. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Burns, D. C., et al. (2016). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Journal of Natural Products. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Both, P., et al. (2019). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Vaniya, A., & Fiehn, O. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • PubMed. (2025). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Retrieved from [Link]

  • SciELO. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. Retrieved from [Link]

  • Research Square. (n.d.). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method Determination of Isoliquiritin Apioside and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract. Retrieved from [Link]

  • YouTube. (2024). Estimation of RNA by Orcinol Method using single standard. Retrieved from [Link]

  • Scilit. (n.d.). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

Method

Application Note: A Robust Framework for the HPLC Analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

**Abstract This technical guide provides a comprehensive, first-principles approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Or...

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This technical guide provides a comprehensive, first-principles approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This novel phenolic glycoside, isolated from sources such as the rhizomes of Curculigo orchioides, exhibits potential antioxidative properties, making its accurate analysis critical for research, natural product development, and quality control.[1][2] Instead of a fixed protocol, this note elucidates the scientific rationale behind chromatographic choices—from column and mobile phase selection to detector settings—empowering researchers to establish a self-validating and optimized analytical system.

Foundational Principles: Deconstructing the Analyte

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS: 868557-54-4, Molecular Weight: 418.4 g/mol ) is a diglycoside with two key structural regions that dictate its chromatographic behavior.[3][4][5]

  • The Aglycone Core (Chromophore): The orcinol (3,5-dihydroxytoluene) moiety is a phenolic ring that serves as the primary chromophore, responsible for UV absorbance. Its aromatic nature imparts a degree of hydrophobicity.

  • The Glycosidic Moiety (Polar Tail): The disaccharide chain, composed of D-apiose and D-glucose, is rich in hydroxyl groups.[6] This highly polar "tail" significantly increases the molecule's overall polarity and water solubility compared to the aglycone alone.

This amphipathic nature—a moderately nonpolar core combined with a highly polar tail—makes Reverse-Phase (RP) HPLC the ideal analytical modality. The separation will be governed by the hydrophobic interactions between the orcinol core and the nonpolar stationary phase, modulated by a polar mobile phase.

Strategic Method Development: The "Why" Behind the Protocol

Every parameter in an HPLC method is a deliberate choice designed to achieve optimal separation, peak shape, and sensitivity. The following section details the rationale for constructing a method for this specific glycoside.

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) column is the recommended starting point for the analysis of phenolic glycosides.[7][8]

  • Causality: The C18 stationary phase provides a nonpolar environment that promotes hydrophobic interactions with the orcinol ring of the analyte. This retention mechanism is highly effective for separating compounds of moderate polarity. The long alkyl chains offer excellent shape selectivity, which is crucial for resolving the target analyte from other structurally similar compounds that may be present in a crude extract.[9]

Mobile Phase Design: Optimizing Elution and Peak Symmetry

The mobile phase in RP-HPLC is critical for controlling the elution of the analyte. A gradient elution using a two-solvent system is necessary to achieve both good retention of the analyte and timely elution of more strongly retained matrix components.

  • Solvent System:

    • Solvent A (Aqueous): Deionized Water with 0.1% Formic Acid (v/v)

    • Solvent B (Organic): Acetonitrile with 0.1% Formic Acid (v/v)

  • Expertise & Causality:

    • Acidification is Non-Negotiable: The addition of a small amount of acid, such as formic acid, is crucial.[10][11] It serves two purposes: first, it protonates the phenolic hydroxyl groups on the orcinol ring, neutralizing any negative charge and ensuring the analyte is in a single, un-ionized state for consistent retention. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which prevents ionic interactions that lead to severe peak tailing.[12]

    • Acetonitrile over Methanol: Acetonitrile is chosen as the organic modifier due to its lower viscosity (reducing system backpressure) and its different selectivity for aromatic compounds compared to methanol. It often provides sharper peaks for phenolic compounds.[9]

    • Gradient Elution: A gradient program, starting with a high percentage of aqueous phase and gradually increasing the organic phase, is essential. This allows for the sharp elution of the polar glycoside while subsequently cleaning the column of any more hydrophobic compounds from the sample matrix.[13]

Detector Settings: Maximizing Signal and Specificity

A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred detector for method development.

  • Rationale: A PDA/DAD detector acquires the entire UV-Vis spectrum for a given peak, which is invaluable for both quantification and identity confirmation.[9]

    • Primary Wavelength (Quantification): Phenolic compounds typically exhibit a strong absorbance maximum around 280 nm .[10] This wavelength offers good sensitivity and selectivity for the orcinol core.

    • Secondary Wavelength (Confirmation): Analysis of related compounds like orcinol glucoside has also utilized lower wavelengths, such as 220 nm , for detection.[14][15] Monitoring a second wavelength can help in assessing peak purity and identifying co-eluting impurities that may not absorb at 280 nm.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for analysis. Researchers should perform method validation according to internal SOPs or regulatory guidelines (e.g., ICH Q2(R1)).

Materials and Reagents
  • Analyte Standard: Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (Purity ≥98%)[5]

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water

  • Acid: Formic Acid (LC-MS grade)

  • Sample Matrix (Hypothetical): Dried rhizomes of Curculigo orchioides[2]

  • Filters: 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or a 50:50 methanol:water mixture.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B).

Sample Preparation: Extraction from Plant Matrix

This protocol is a general guide for extracting phenolic glycosides from a plant matrix.[13][16]

  • Maceration: Weigh 1.0 g of powdered, dried rhizome material into a flask.

  • Extraction: Add 20 mL of 80% methanol in water. Sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant. Repeat the extraction on the solid residue two more times.

  • Pooling: Combine the three supernatant fractions.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution & Filtration: Reconstitute the dried extract in 5 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 40% B; 20-25 min: 40% to 95% B; 25-28 min: Hold at 95% B; 28-28.1 min: 95% to 5% B; 28.1-35 min: Hold at 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Wavelengths Quantification: 280 nm; Confirmation: 220 nm
Data Acquisition 35 min

System Trustworthiness: A Self-Validating Approach

To ensure the integrity and reliability of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis. This verifies that the entire chromatographic system is operating correctly on the day of the analysis.[17][18] The SST is performed by making multiple (typically 5-6) injections of a working standard solution.

System Suitability Test (SST) Parameters

The following parameters and acceptance criteria are based on United States Pharmacopeia (USP) guidelines and common industry practice.[19][20][21]

SST ParameterDefinitionAcceptance Criteria
Tailing Factor (T) A measure of peak symmetry.T ≤ 2.0
Theoretical Plates (N) A measure of column efficiency.N > 2000
% RSD of Peak Area Precision of replicate injections.≤ 2.0%
% RSD of Retention Time Stability of retention time.≤ 1.0%

Failure to meet any of these criteria indicates a problem with the system (e.g., column degradation, pump malfunction, mobile phase preparation error) that must be rectified before proceeding with sample analysis.[17]

Visualizing the Workflow and Logic

To clarify the experimental process and the underlying logic, the following diagrams are provided.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Standards C Equilibrate HPLC System A->C B Sample Extraction & Filtration F Inject Samples B->F D Perform System Suitability Test (SST) C->D E Inject Calibration Standards D->E G Check SST Results D->G E->F H Generate Calibration Curve E->H I Integrate & Quantify Sample Peaks F->I G->H PASS K Troubleshoot System G->K FAIL H->I J Report Results I->J K->C

Caption: End-to-end workflow for HPLC analysis, from preparation to final reporting.

Method_Development_Logic cluster_choices Strategic Choices cluster_rationale Rationale (The 'Why') Analyte Analyte Properties (Orcinol Glycoside) - Phenolic Chromophore - Polar Sugar Moiety Mode Separation Mode: Reverse-Phase Analyte->Mode Column Stationary Phase: C18 Column Mode->Column Mode_R Targets hydrophobic 'core' and polar 'tail' Mode->Mode_R Result Optimized HPLC Method Mode->Result MobilePhase Mobile Phase: Water/ACN + Acid Column->MobilePhase Column_R Strong retention for aromatic ring Column->Column_R Column->Result Detector Detector: PDA/DAD MobilePhase->Detector MobilePhase_R Controls elution & ensures sharp peaks (suppresses ionization) MobilePhase->MobilePhase_R MobilePhase->Result Detector_R Provides spectral data for purity & identity (λmax ~280nm) Detector->Detector_R Detector->Result

Caption: Logical framework for HPLC method development based on analyte properties.

Conclusion

This application note details a systematic and scientifically-grounded strategy for developing a reliable RP-HPLC method for the analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. By understanding the analyte's chemical nature and making informed choices regarding the stationary phase, mobile phase, and detector, researchers can establish a highly specific, sensitive, and robust analytical protocol. The integration of rigorous System Suitability Testing ensures that the data generated is trustworthy and reproducible, which is paramount for applications in pharmaceutical research, natural product chemistry, and quality assurance.

References

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4. Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • Mark, L. et al. (2014). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography Method for Routine Identification and Purity Assessment of High-Purity Steviol Glycoside Sweeteners. Journal of Agricultural and Food Chemistry.
  • Sterner, O., & Riccio, R. (1987). Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography. PubMed. Retrieved from [Link]

  • Chen, J. et al. (2019). Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers.
  • Ncube, E. N. et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]

  • Nguyen, T. K. C. et al. (2020). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. PMC. Retrieved from [Link]

  • Papoti, V. T. et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Lindroth, R. L. (2025, August 9). Chemical analysis of phenolic glycosides: art, facts, and artifacts.
  • ResearchGate. (n.d.). HPLC Chromatograms, Recorded at 220 nm, of a) of a Mixture of Standards (A: Orcinol Glucoside...). Retrieved from [Link]

  • Vaněk, T. et al. (2021). Apiose-Relevant Glycosidases. MDPI.
  • Das, A. et al. (2021). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
  • Ramkhamhaeng University. (n.d.). HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates. Retrieved from [Link]

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Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside

Introduction: The Structural Significance of a Novel Phenolic Glycoside Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is a noteworthy phenolic glycoside first isolated from the rhizomes of Curculigo orchioides...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Novel Phenolic Glycoside

Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is a noteworthy phenolic glycoside first isolated from the rhizomes of Curculigo orchioides GAERTN.[1][2][3] This compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its demonstrated antioxidative properties.[3][4] The unambiguous determination of its complex structure, which features an orcinol aglycone linked to a disaccharide chain composed of an apiofuranose and a glucopyranose unit, is critically dependent on modern nuclear magnetic resonance (NMR) spectroscopy techniques.

This guide provides a comprehensive overview and detailed protocols for the complete NMR spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural elucidation and characterization of complex glycosides. The protocols herein are grounded in established principles of NMR spectroscopy and are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular architecture is fundamental to interpreting the NMR data. The numbering scheme used throughout this guide for the orcinol, glucopyranose, and apiofuranose moieties is presented below.

Caption: Numbering scheme for Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly contingent on meticulous sample preparation. Given the polar nature of the glycosidic moieties, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and has a high boiling point, which is advantageous for variable temperature studies.

Materials:

  • Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside (≥98% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pipette with filter tip

Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of the compound for ¹H and 2D NMR experiments, and 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtration and Transfer: Using a pipette with a filter tip, transfer the solution into a 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz, equipped with a probe capable of performing inverse-detected experiments.

Workflow for NMR Data Acquisition:

G A 1D ¹H NMR (Proton Spectrum) C 2D ¹H-¹H COSY (Proton-Proton Correlations) A->C D 2D ¹H-¹³C HSQC (Direct C-H Correlations) A->D E 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) A->E B 1D ¹³C NMR & DEPT (Carbon Spectrum & Multiplicity) B->D B->E F Structure Elucidation C->F D->F E->F

Caption: Logical workflow for NMR experiments in structure elucidation.

a. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of all proton resonances, their chemical shifts, multiplicities, and integrals.

  • Key Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

b. 1D ¹³C NMR and DEPT Spectroscopy

  • Purpose: To identify all carbon resonances and determine their multiplicity (CH₃, CH₂, CH, or quaternary C) with the aid of DEPT-135 and DEPT-90 experiments.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

c. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To establish proton-proton spin-spin coupling networks, which is essential for tracing the connectivity within each sugar ring and the aromatic system.

  • Key Parameters:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t1).

    • Number of Scans per Increment: 4-8.

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and their directly attached carbons. This is a cornerstone experiment for assigning carbon resonances.

  • Key Parameters:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: ~160 ppm, focused on the region of protonated carbons.

    • Number of Increments: 256 in t1.

    • Number of Scans per Increment: 8-16.

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is critical for connecting the different structural fragments, such as linking the aglycone to the sugar, and the two sugar units to each other.

  • Key Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

    • Number of Increments: 256-512 in t1.

    • Number of Scans per Increment: 16-32.

Data Analysis and Interpretation

The structure of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside was elucidated based on the following NMR data, as reported in the primary literature.[1]

¹H and ¹³C NMR Spectral Data

The assigned chemical shifts (δ) in ppm and coupling constants (J) in Hz are summarized in the table below. The spectra were recorded in methanol-d₄.

Position¹³C (δ)¹H (δ, multiplicity, J in Hz)
Orcinol
1158.8
2102.56.33 (d, 2.4)
3159.9
4107.56.47 (t, 2.4)
5140.0
6111.46.31 (d, 2.4)
7 (CH₃)21.62.22 (s)
Glucopyranose
1'103.24.88 (d, 7.6)
2'75.13.48 (m)
3'78.03.45 (m)
4'71.63.38 (m)
5'76.23.48 (m)
6'69.93.92 (dd, 11.2, 2.0), 3.73 (dd, 11.2, 5.6)
Apiofuranose
1''111.95.01 (d, 2.4)
2''78.44.02 (d, 2.4)
3''80.83.90 (s)
4''75.33.70 (d, 9.6), 3.59 (d, 9.6)
5''65.83.63 (s)
Interpretation of Key NMR Data
  • Orcinol Aglycone: The ¹H NMR spectrum shows three aromatic protons at δ 6.31, 6.33, and 6.47, characteristic of a 1,3,5-trisubstituted benzene ring. The singlet at δ 2.22 corresponds to the methyl group at C-5.

  • Glucopyranose Unit: The anomeric proton (H-1') appears as a doublet at δ 4.88 with a large coupling constant (J = 7.6 Hz), which is indicative of a β-anomeric configuration. The ¹³C chemical shift of the anomeric carbon (C-1') at δ 103.2 further supports this assignment.

  • Apiofuranose Unit: The anomeric proton of the apiose moiety (H-1'') is observed at δ 5.01 as a doublet with a smaller coupling constant (J = 2.4 Hz). The characteristic branched nature of apiose is confirmed by the ¹³C signals, particularly the quaternary carbon at C-3'' (δ 80.8).

  • Glycosidic Linkages (HMBC Correlations): The crucial HMBC experiment provides the evidence for the connectivity of the structural units.

    • A correlation between the anomeric proton of glucose (H-1', δ 4.88) and the C-1 of orcinol (δ 158.8) confirms the O-glycosidic linkage at this position.

    • A key correlation is observed between the anomeric proton of apiose (H-1'', δ 5.01) and the C-6' of glucose (δ 69.9), establishing the (1→6) linkage between the two sugar units.

Key HMBC Correlations:

G C-1 C-1 H-1'' H-1'' C-6' C-6' H-1''->C-6' ³J(H,C)

Caption: Key HMBC correlations confirming the glycosidic linkages.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. The protocols and data presented in this application note offer a validated framework for researchers to confidently identify and characterize this and structurally related compounds. Adherence to these methodologies ensures the generation of high-quality, reliable data essential for advancing research in natural product chemistry and drug discovery.

References

  • Wu, Q., Fu, D., Hou, A., Lei, G., Liu, Z., Chen, J., & Zhou, T. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical and Pharmaceutical Bulletin, 53(8), 1065-1067. [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved January 3, 2026, from [Link]

  • J-STAGE. (2005). Antioxidative Phenols and Phenolic Glycosides from Curculigo orchioides. Chemical and Pharmaceutical Bulletin, 53(8), 1065-1067. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Phytochemistry and pharmacology of Curculigo orchioides Gaertn: A review. Journal of Applied Pharmaceutical Science, 13(11), 001-016. [Link]

  • ScienceDirect. (2020). Two new phenolic glucosides from Curculigo orchioides and their cytotoxic effects. Phytochemistry Letters, 37, 82-86. [Link]

  • PubMed. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067. [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved January 3, 2026, from [Link]

Sources

Method

Application Note: Characterization of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside using Electrospray Ionization Mass Spectrometry

An in-depth guide to the mass spectrometric analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is presented in the following application notes and protocols. Introduction Orcinol 1-O-β-D-apiofuran...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the mass spectrometric analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is presented in the following application notes and protocols.

Introduction

Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is a phenolic glycoside of significant interest due to its potential biological activities stemming from its structural components: orcinol, a phenolic compound with known antioxidant and antimicrobial properties, and a disaccharide moiety composed of apiose and glucose. The structural elucidation of such complex natural products is a critical step in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the identification and characterization of these molecules.

This application note provides a detailed protocol for the analysis of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside using Electrospray Ionization (ESI) mass spectrometry. We will explore the fragmentation patterns in both positive and negative ion modes to provide a comprehensive analytical workflow for researchers in natural product chemistry and related fields. The methodologies described herein are designed to be robust and adaptable to various high-resolution mass spectrometry platforms.

Experimental Design & Rationale

The analytical strategy is centered around obtaining high-quality mass spectra for both the intact molecule and its fragments. This dual approach is essential for unambiguous identification.

  • Ionization Technique: Electrospray ionization (ESI) is selected as the ionization method due to its soft ionization nature, which is ideal for analyzing fragile molecules like glycosides, minimizing in-source fragmentation and preserving the molecular ion.

  • Polarity: Analysis will be conducted in both positive and negative ion modes. Glycosides can readily form adducts with cations (e.g., [M+Na]⁺, [M+K]⁺) in positive mode, while the phenolic hydroxyl groups can be deprotonated to form [M-H]⁻ in negative mode, providing complementary information.

  • Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) will be employed to induce fragmentation of the precursor ion. The resulting product ions provide structural information, particularly regarding the sequence of the sugar units and the nature of the aglycone.

Materials and Methods

3.1. Reagents and Solvents

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Formic acid (0.1% v/v in water and organic solvent) for positive ion mode.

  • Ammonium acetate (5 mM in water) for negative ion mode.

  • Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside standard (or purified sample).

3.2. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with 50:50 (v/v) methanol:water.

  • For direct infusion analysis, use the 1 µg/mL working solution.

  • For LC-MS analysis, inject 1-5 µL of the working solution.

3.3. Instrumentation

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • An ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometry Protocol

4.1. Direct Infusion Analysis

This protocol is intended for initial characterization and method development.

ParameterPositive Ion ModeNegative Ion Mode
Ion Source ESIESI
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Mass Range (m/z) 100 - 1000100 - 1000
MS/MS Collision Energy 10-40 eV (Ramp)10-40 eV (Ramp)

4.2. LC-MS Protocol

This protocol is for the analysis of the compound in complex mixtures.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Data Interpretation and Expected Results

The structural characterization relies on the accurate mass measurement of the precursor ion and the interpretation of its fragmentation pattern.

5.1. Full Scan Mass Spectra

  • Positive Ion Mode: Expect to observe the sodium adduct [M+Na]⁺ at m/z 425.1420 and the potassium adduct [M+K]⁺ at m/z 441.1159. The protonated molecule [M+H]⁺ at m/z 403.1604 may be less abundant.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected to be the most abundant ion at m/z 401.1448.

5.2. Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation of glycosides is predictable and highly informative. The primary fragmentation pathway involves the cleavage of the glycosidic bonds.

  • Fragmentation of [M-H]⁻ (m/z 401.1):

    • A loss of the terminal apiose unit (132 Da) is expected, resulting in a fragment ion at m/z 269.1, corresponding to the deprotonated orcinol-glucoside.

    • A further loss of the glucose unit (162 Da) from m/z 269.1 would yield the deprotonated orcinol aglycone at m/z 107.0.

    • Alternatively, the cleavage of the entire sugar moiety (apiose + glucose, 294 Da) from the precursor ion would also result in the orcinol aglycone at m/z 107.0.

The following diagram illustrates the proposed fragmentation pathway in negative ion mode:

G M_H [M-H]⁻ m/z 401.1 Orcinol_Glc [Orcinol-Glc]⁻ m/z 269.1 M_H->Orcinol_Glc - Apiose (132 Da) Orcinol [Orcinol]⁻ m/z 107.0 M_H->Orcinol - Apiosyl-glucose (294 Da) Orcinol_Glc->Orcinol - Glucose (162 Da)

Caption: Proposed fragmentation of [M-H]⁻.

This hierarchical fragmentation pattern allows for the confirmation of the sugar sequence and the identity of the aglycone.

Workflow Visualization

The overall analytical workflow can be summarized as follows:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Prepare Working Solution (1 µg/mL in 50:50 MeOH:H₂O) stock->working lcms 3. LC-MS Injection working->lcms full_scan 4. Full Scan MS (Positive & Negative Mode) lcms->full_scan msms 5. Tandem MS (MS/MS) (CID of Precursor Ion) full_scan->msms id_precursor 6. Identify Precursor Ion ([M-H]⁻, [M+Na]⁺) msms->id_precursor id_fragments 7. Elucidate Fragmentation (Sugar & Aglycone Losses) id_precursor->id_fragments structure 8. Confirm Structure id_fragments->structure

Caption: Overall analytical workflow.

Conclusion

The described ESI-MS and LC-MS/MS protocols provide a robust framework for the identification and structural characterization of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside. The combination of accurate mass measurement and diagnostic fragmentation patterns allows for high-confidence annotation of this and structurally related phenolic glycosides. This application note serves as a valuable resource for researchers engaged in the analysis of complex natural products.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of O-diglycosyl-isoflavones by liquid chromatography-electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 11(12), 1357-1364. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

Application

Comprehensive Guide to Assessing the Antioxidant Activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Introduction: Unveiling the Antioxidant Potential of a Natural Glycoside Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside, a class of natural compounds garnering significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antioxidant Potential of a Natural Glycoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside, a class of natural compounds garnering significant interest in pharmaceutical and nutraceutical research.[1][2] Isolated from the rhizomes of Curculigo orchioides, this molecule is reported to possess notable antioxidative properties.[3] Its mode of action is primarily attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a myriad of pathological conditions.[2]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antioxidant activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. We will delve into the mechanistic underpinnings of various antioxidant assays, offering a rationale for the selection of a multi-assay approach to fully characterize the antioxidant profile of this compound. The protocols provided are designed for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.

Compound Profile:

CharacteristicValue
IUPAC Name Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside
CAS Number 868557-54-4[2]
Molecular Formula C18H26O11[1][2]
Molecular Weight 418.4 g/mol [1][2]
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[3][4][5]

The Rationale for a Multi-Assay Approach

The antioxidant activity of a compound is not a singular property but rather a composite of various mechanisms. Phenolic compounds like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can act as antioxidants through several pathways, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or by transferring a single electron (Single Electron Transfer - SET).[6] No single assay can comprehensively capture the total antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential for a thorough evaluation.

This guide will focus on three widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of the compound to donate an electron to the stable DPPH radical.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that is applicable to both hydrophilic and lipophilic antioxidants.[8]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that measures the ability of the compound to quench peroxyl radicals, which are physiologically relevant reactive oxygen species (ROS).[9]

By employing this combination of assays, researchers can gain a more complete understanding of the antioxidant potential of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Experimental Protocols

Preparation of Stock and Working Solutions

a) Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside Stock Solution (10 mM):

  • Accurately weigh 4.184 mg of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (purity ≥ 98%).

  • Dissolve the compound in 1 mL of Dimethyl Sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C in amber vials to protect from light.

b) Positive Control Stock Solution (Trolox, 10 mM):

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E and is used as a standard antioxidant.

  • Accurately weigh 2.50 mg of Trolox.

  • Dissolve in 1 mL of methanol to prepare a 10 mM stock solution.

  • Store at -20°C.

c) Preparation of Working Solutions:

  • On the day of the experiment, prepare a series of dilutions of the Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside stock solution and the Trolox stock solution in the appropriate assay buffer or solvent to generate a range of concentrations for testing.

Protocol 1: DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[7] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at 517 nm.[10]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Trolox prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of various concentrations of the test compound (Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside) and the positive control (Trolox) to different wells.

    • Add 50 µL of methanol to the blank wells.

    • Add 150 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (methanol + DPPH).

      • A_sample is the absorbance of the test compound/positive control + DPPH.

    • Plot the % inhibition against the concentration of the test compound and Trolox to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Expected Data Summary:

CompoundIC50 (µM)
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranosideTo be determined
TroloxExpected to be in the low µM range

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate.[8] The pre-formed blue/green ABTS•+ is then reduced by the antioxidant, causing a decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant's concentration.[8]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ (ABTS + K2S2O8) mix Mix Sample/Standard with ABTS•+ Solution prep_abts->mix prep_sample Prepare Serial Dilutions of Test Compound & Trolox prep_sample->mix incubate Incubate in Dark (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC Value measure->calculate

Caption: Workflow for the ABTS antioxidant assay.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.[12]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound and Trolox to different wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Generate a standard curve by plotting the % inhibition against the concentration of Trolox.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound by comparing its % inhibition to the Trolox standard curve. The results are expressed as µM Trolox equivalents (TE) per µM of the test compound.

Expected Data Summary:

CompoundTEAC (µM TE/µM)
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranosideTo be determined
Trolox1.0 (by definition)

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] The antioxidant's capacity to scavenge these radicals is reflected in the preservation of the fluorescent signal over time. The results are quantified by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a Trolox standard.[13]

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Samples/Trolox add_fluorescein Add Fluorescein to Wells prep_reagents->add_fluorescein add_sample Add Sample/Standard add_fluorescein->add_sample incubate Incubate at 37°C add_sample->incubate add_aaph Initiate with AAPH incubate->add_aaph read_fluorescence Read Fluorescence Kinetics (Ex: 485 nm, Em: 520 nm) add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc determine_orac Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_orac

Caption: Workflow for the ORAC antioxidant assay.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer. The final concentration in the well should be around 70 nM.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.[13]

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of various concentrations of the test compound, Trolox, or buffer (for the blank) to different wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.

  • Measurement: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[14]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the test compound from the Trolox standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per µmol of the test compound.

Expected Data Summary:

CompoundORAC Value (µmol TE/µmol)
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranosideTo be determined
Trolox1.0 (by definition)

Conclusion and Interpretation

By performing the DPPH, ABTS, and ORAC assays, researchers can obtain a comprehensive antioxidant profile of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. A low IC50 value in the DPPH assay and high TEAC and ORAC values will indicate potent antioxidant activity. Comparing the results across the different assays can provide insights into the primary mechanism of antioxidant action (SET vs. HAT). These data are crucial for the further development of this natural compound for potential applications in mitigating oxidative stress-related conditions.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Scribd. ORAC Assay Protocol. [Link]

  • protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Agilent Technologies. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • Bio-protocol. DPPH Radical Scavenging Assay. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Bioquochem. ABTS Assay Kit. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Molecules. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. [Link]

  • MDPI. Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. [Link]

  • ResearchGate. Antioxidant mechanism of phenolic compounds Flavonoids. [Link]

  • Frontiers in Nutrition. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • National Institutes of Health. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • ResearchGate. Antioxidant activity by FRAP assay: in vitro protocol. [Link]

  • Journal of Food Biochemistry. Concept, mechanism, and applications of phenolic antioxidants in foods. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

Sources

Method

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Authored by: Your Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Promise of a Novel Orcinol Glycoside Orcinol 1-O-beta-D-apiofuranos...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Promise of a Novel Orcinol Glycoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides GAERTN.[1][2][3]. This plant has a history in traditional medicine, and its extracts are known to possess various biological activities, including antioxidant effects[1][2][3]. While direct evidence of the anti-inflammatory activity of this specific glycoside is emerging, its structural class and the known link between oxidative stress and inflammation suggest a strong therapeutic potential. Oxidative stress is a key contributor to the initiation and progression of inflammatory responses, and compounds with potent antioxidative activities are promising candidates for anti-inflammatory drug discovery.

These application notes provide a comprehensive guide for the rigorous evaluation of the anti-inflammatory properties of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. We will detail a suite of validated in vitro assays designed to elucidate its potential to modulate key inflammatory pathways. The protocols herein are designed for reproducibility and provide a framework for generating robust, publication-quality data.

Scientific Rationale: Targeting Key Inflammatory Mediators and Pathways

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key initiating step in many inflammatory conditions is the activation of immune cells, such as macrophages, by stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] Activated macrophages release a battery of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][7]

The production of these mediators is largely controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12] The NF-κB transcription factor is a master regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[8][11][13][14] The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[4][9][10][12]

Therefore, a comprehensive assessment of a compound's anti-inflammatory potential should involve:

  • Quantifying the inhibition of key pro-inflammatory mediators (NO, TNF-α, IL-6).

  • Investigating the modulation of upstream signaling pathways (NF-κB and MAPK).

The following protocols are designed to address these objectives using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Experimental Workflow Overview

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Evaluation of Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Studies A Compound Preparation & Solubility Testing B Cell Viability Assay (MTT) A->B Determine non-toxic concentrations C Nitric Oxide (NO) Production Assay (Griess Assay) B->C Use non-toxic concentrations D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) B->D Use non-toxic concentrations E NF-κB Activation Assay (Western Blot or Reporter Assay) D->E Investigate upstream signaling F MAPK Pathway Activation Assay (Western Blot for p-p38, p-ERK, p-JNK) D->F Investigate upstream signaling

Caption: Experimental workflow for assessing anti-inflammatory activity.

PART 1: Foundational Assays

Protocol 1: Cell Viability Assay using MTT

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is not a result of cell death.[15]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (powder form)[16]

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.[15] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in DMSO. Further dilute the stock solution in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Parameter Description
Cell Line RAW 264.7 Murine Macrophages
Seeding Density 5 x 10^4 cells/well (96-well plate)
Compound Concentrations 1 - 100 µM (example range)
Incubation Time 24 hours
Detection Method MTT colorimetric assay
Readout Absorbance at 570 nm

PART 2: Assessment of Primary Anti-inflammatory Markers

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[7][17] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[18][19][20] A reduction in nitrite levels indicates an inhibitory effect on NO production.

Materials:

  • All materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.

  • Cell Treatment: Pre-treat the cells with non-toxic concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:

    • Negative Control: Cells with medium only.

    • Vehicle Control: Cells with vehicle (0.1% DMSO) and LPS.

    • Positive Control: Cells with a known iNOS inhibitor (e.g., L-NAME) and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[15][21]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the vehicle control.

Parameter Description
Stimulant Lipopolysaccharide (LPS) at 1 µg/mL
Pre-incubation with Compound 1-2 hours
LPS Incubation 24 hours
Detection Method Griess colorimetric assay
Readout Absorbance at 540 nm
Quantification Nitrite concentration (µM)
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are pivotal mediators of the inflammatory response.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.[6][22][23][24] A decrease in the secretion of these cytokines indicates a potent anti-inflammatory effect.

Materials:

  • Cell culture supernatants from the same experiment as the Griess Assay.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Sample Collection: Collect the cell culture supernatants after the 24-hour incubation with the compound and LPS, as described in Protocol 2. Centrifuge the supernatants to remove any cellular debris.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[25] A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of inhibition compared to the vehicle control.

Parameter Description
Analytes TNF-α, IL-6
Sample Type Cell culture supernatant
Detection Method Sandwich ELISA
Readout Absorbance at 450 nm
Quantification Cytokine concentration (pg/mL or ng/mL)

PART 3: Mechanistic Insights into Anti-inflammatory Action

Signaling Pathways in Focus: NF-κB and MAPK

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAP2K->p38 ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p38->ProInflammatory_Genes IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex IκBα-p65/p50 IkB->NFkB_complex NFkB_dimer p65/p50 NFkB_dimer->NFkB_complex NFkB_dimer_nuc p65/p50 (nucleus) NFkB_dimer->NFkB_dimer_nuc Translocation NFkB_complex->NFkB_dimer Release NFkB_dimer_nuc->ProInflammatory_Genes Compound Orcinol Glycoside (Hypothesized Point of Inhibition) Compound->MAP3K Compound->IKK

Caption: Key inflammatory signaling pathways targeted for investigation.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Activation

Rationale: To understand the mechanism of action, it is essential to investigate the effect of the compound on the upstream signaling pathways. Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules. A reduction in the phosphorylation of IκBα (an indicator of NF-κB activation) and of p38, ERK, and JNK (MAPKs) would suggest that the compound acts on these pathways.[26][27]

Materials:

  • RAW 264.7 cells

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as phosphorylation events are rapid).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to their total protein counterparts.

Conclusion and Future Directions

The successful execution of these protocols will provide a comprehensive in vitro profile of the anti-inflammatory activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Positive results, such as the dose-dependent inhibition of NO, TNF-α, and IL-6, coupled with the suppression of NF-κB and/or MAPK signaling, would provide a strong rationale for further investigation. Future studies could include the evaluation of its effects on other inflammatory mediators (e.g., prostaglandins), its potential in other cell types (e.g., primary immune cells), and ultimately, its efficacy in animal models of inflammatory diseases. These application notes serve as a foundational guide to unlocking the therapeutic potential of this promising natural compound.

References

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Application

Application Notes and Protocols for Cell-Based Assays Using Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Introduction Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides[1][2]. This natural compound has demonstrated potent antioxidative pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides[1][2]. This natural compound has demonstrated potent antioxidative properties, primarily attributed to its ability to scavenge free radicals[1][2]. As oxidative stress is a key pathological factor in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, this compound presents a promising candidate for investigation in various cell-based assay systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in a panel of cell-based assays to explore its biological activities. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's cytotoxic, antioxidant, anti-inflammatory, and pro-apoptotic potential.

Compound Profile

CharacteristicDescription
IUPAC Name Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside
Molecular Formula C₁₈H₂₆O₁₁
Molecular Weight 418.39 g/mol
Source Rhizomes of Curculigo orchioides Gaertn[1][2]
Reported Activity Antioxidative[1][2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Proposed Cell-Based Applications and Underlying Scientific Rationale

The primary known biological activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its antioxidant capacity. This central mechanism suggests its potential to modulate cellular processes that are influenced by reactive oxygen species (ROS). Below are the proposed applications and the scientific reasoning for investigating this compound in each assay.

Cytotoxicity Assessment
  • Scientific Rationale: Before assessing the therapeutic potential of any compound, it is crucial to determine its cytotoxic profile. High concentrations of phenolic compounds can sometimes exert toxic effects on cells. The MTT and LDH assays are fundamental for establishing a therapeutic window and determining the concentration range for subsequent functional assays. Extracts from Curculigo orchioides have been evaluated for their cytotoxic effects on various cancer cell lines, making this a pertinent starting point[3][4].

  • Key Assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cell membranes, indicating cytotoxicity.

Cellular Antioxidant Activity
  • Scientific Rationale: The documented free-radical scavenging ability of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in chemical assays needs to be validated within a cellular context[2]. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure by accounting for cellular uptake, metabolism, and localization of the compound[5]. This assay will directly assess the compound's ability to protect cells from an externally induced oxidative insult.

  • Key Assay:

    • Cellular Antioxidant Activity (CAA) Assay: Measures the ability of the compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within cells.

Anti-Inflammatory Potential
  • Scientific Rationale: Oxidative stress and inflammation are intricately linked. ROS can activate pro-inflammatory signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By mitigating oxidative stress, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may inhibit the activation of NF-κB, a master regulator of inflammatory gene expression. An NF-κB reporter assay is a direct and sensitive method to screen for such anti-inflammatory activity.

  • Key Assay:

    • NF-κB Reporter Assay: Measures the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence or absence of the test compound.

Apoptosis Induction in Cancer Cells
  • Scientific Rationale: Many natural compounds with antioxidant properties have been shown to selectively induce apoptosis (programmed cell death) in cancer cells. The modulation of cellular redox status can trigger apoptotic signaling cascades. The Caspase-3/7 activity assay is a specific and sensitive method to determine if the compound induces this key executioner phase of apoptosis. Polysaccharides from Curculigo orchioides have been shown to up-regulate the expression of caspase-3 and caspase-9 in HeLa cells[6].

  • Key Assay:

    • Caspase-3/7 Activity Assay: Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Assays cluster_Phase2 Phase 2: Mechanistic Assays Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Antioxidant Cellular Antioxidant Activity (CAA Assay) Cytotoxicity->Antioxidant Select Non-Toxic Concentrations Apoptosis Apoptosis Induction (Caspase-3/7 Assay) Cytotoxicity->Apoptosis Investigate Cytotoxic Mechanism AntiInflammatory Anti-Inflammatory Potential (NF-κB Reporter Assay) Antioxidant->AntiInflammatory Correlate Antioxidant & Anti-inflammatory Effects Compound Orcinol Glycoside Stock Solution Compound->Cytotoxicity Determine IC₅₀ & Therapeutic Window Signaling_Pathways cluster_Antioxidant Antioxidant Effect cluster_AntiInflammatory Anti-Inflammatory Pathway cluster_Nucleus Anti-Inflammatory Pathway cluster_Apoptosis Pro-Apoptotic Pathway (in Cancer Cells) ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Mitochondria Mitochondria ROS->Mitochondria Induces Stress Compound Orcinol Glycoside Compound->ROS Scavenges IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression NFkB_nuc NF-κB NFkB_nuc->Inflammation CytC Cytochrome c Mitochondria->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis_out Apoptosis Casp37->Apoptosis_out

Caption: Proposed mechanisms of action for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Data Presentation: Hypothetical Results

The following tables illustrate how to present the data obtained from the described assays.

Table 1: Cytotoxicity of Orcinol Glycoside (48h Incubation)

Concentration (µM)% Cell Viability (HeLa) (Mean ± SD)% Cell Viability (HEK293) (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8
1098.1 ± 4.599.2 ± 5.1
2595.3 ± 6.198.7 ± 4.9
5088.7 ± 5.896.5 ± 5.3
10075.4 ± 6.392.1 ± 6.0
20052.1 ± 7.085.4 ± 5.7
40028.9 ± 5.976.8 ± 6.2

Table 2: Antioxidant and Anti-inflammatory Activity

Concentration (µM)CAA Value (QE/100 µmol) (Mean ± SD)% Inhibition of NF-κB Activity (Mean ± SD)
1015.2 ± 2.18.5 ± 1.5
2535.8 ± 3.522.7 ± 2.8
5068.4 ± 4.945.9 ± 4.1
10085.1 ± 5.668.3 ± 5.0

Trustworthiness and Self-Validation

To ensure the reliability of the results, each protocol incorporates essential controls:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

  • Positive Control: A known active compound for the specific assay (e.g., Quercetin for CAA, a known NF-κB inhibitor) to validate the assay's performance.

  • Negative/Untreated Control: To establish a baseline for normal cell function.

  • Blank Controls: Medium-only wells to subtract background absorbance/fluorescence.

By including these controls, the experimental system is self-validating, providing confidence in the observed effects of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Conclusion

The application notes and protocols provided herein offer a structured and scientifically grounded approach to characterizing the bioactivity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Based on its established antioxidant properties, this compound holds significant promise for further investigation as a potential modulator of cellular processes related to oxidative stress, inflammation, and cancer. The successful execution of these assays will provide valuable insights into its therapeutic potential and guide future preclinical development.

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  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (URL: [Link])

  • What cell line should I use to test anti-inflammatory effect of drug that's to be use on wounds? | ResearchGate. (URL: [Link])

  • Antioxidant activity and selective cytotoxicity in HCT-116 and WI-38 cell lines of LC-MS/MS profiled extract from Capparis spinosa L - Frontiers. (URL: [Link])

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Method

Application Notes and Protocols: Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside as a Multifaceted Research Tool

Prepared by a Senior Application Scientist Introduction: Unveiling a Novel Phytochemical for Oxidative Stress and Inflammatory Research Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycosi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: Unveiling a Novel Phytochemical for Oxidative Stress and Inflammatory Research

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, a plant with a rich history in traditional medicine.[1][2] This compound, distinct in its apiosyl-glucosidic linkage to an orcinol core, has emerged as a valuable tool for researchers investigating the intricate interplay of oxidative stress and cellular signaling.[3] Its primary mode of action is characterized by potent antioxidant activity, specifically the scavenging of free radicals, which positions it as a key resource for studies in cellular health, pharmacology, and biochemistry.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in various experimental settings. We will delve into its core mechanism, provide detailed protocols for its application in antioxidant and cell-based assays, and explore its potential in modulating key signaling pathways implicated in cellular defense and inflammation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for its effective use in research.

PropertyValueReference
CAS Number 868557-54-4
Molecular Formula C₁₈H₂₆O₁₁[5]
Molecular Weight 418.4 g/mol [5]
Appearance Powder[5]
Purity ≥98% (via HPLC)[5][6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate.[7][8]
Storage For long-term storage, keep at 2-8°C in a closed container, protected from light and moisture.[8]

Note on a Related Compound: It is crucial to distinguish Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside from the more commonly studied Orcinol Glucoside . While both share an orcinol core, they differ in their glycosidic substitutions, which may influence their biological activities. Much of the research on anti-osteoporotic and antidepressant effects has been attributed to Orcinol Glucoside.

Core Mechanism of Action: A Potent Free Radical Scavenger

The primary established mechanism of action for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is its ability to directly scavenge harmful reactive oxygen species (ROS).[4] This was demonstrated in the original isolation study, where it exhibited significant scavenging effects against hydroxyl radicals and superoxide anion radicals.[3] This direct antioxidant activity makes it an excellent candidate for investigating the consequences of oxidative stress in various biological systems and for exploring the therapeutic potential of natural antioxidants.[4]

Application I: In Vitro Antioxidant Capacity Assessment

The foundational application of this compound is the characterization of its intrinsic antioxidant potential. The following protocols are fundamental for validating its activity and comparing it to other known antioxidants.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[2]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]

Materials:

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Preparation of test compound and control: Prepare a stock solution of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL). Prepare a similar dilution series for ascorbic acid.[3]

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Superoxide Anion Radical Scavenging Assay

This assay measures the ability of the compound to scavenge superoxide radicals (O₂⁻), a biologically significant ROS.

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) and reduce Nitroblue Tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically at 560 nm. An antioxidant will inhibit this reaction by scavenging the superoxide radicals.[10][11]

Materials:

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • Nitroblue Tetrazolium (NBT)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate buffer (pH 7.4)

  • Quercetin or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 156 µM NBT solution in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 468 µM NADH solution in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 60 µM PMS solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Preparation of test compound and control: Prepare a stock solution and serial dilutions of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside and the positive control in the buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of the test compound or control at various concentrations.

    • Add 50 µL of NBT solution and 50 µL of NADH solution to each well.

    • Initiate the reaction by adding 50 µL of PMS solution to each well.

  • Incubation: Incubate the plate at room temperature for 5 minutes.[11]

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: Calculate the percentage of superoxide radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Data Analysis: Determine the IC₅₀ value as described for the DPPH assay.

Application II: Cellular Models of Oxidative Stress

Moving from in vitro to cell-based assays allows for the investigation of the compound's effects in a more biologically relevant context.

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[12]

Materials:

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • A suitable cell line (e.g., HEK293, HepG2, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • An inducer of oxidative stress (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for a short period (e.g., 30-60 minutes).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.

    • Incubate for 30 minutes at 37°C in the dark.[12]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[13]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to the control cells to determine the percentage reduction in ROS levels.

Application III: Investigation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[14] While direct evidence for the effect of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside on Nrf2 is pending, its structural similarity to other phenolic glycosides that do activate this pathway, such as Orcinol Glucoside, provides a strong rationale for this investigation.

Workflow for Investigating Nrf2 Pathway Activation:

Nrf2_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis A Treat cells with Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside B Immunofluorescence for Nrf2 Nuclear Translocation A->B Assess cellular localization C Western Blot for Nrf2 and HO-1 Expression A->C Quantify protein levels

Caption: Experimental workflow for assessing Nrf2 pathway activation.

Protocol 4: Immunofluorescence Staining for Nrf2 Nuclear Translocation

Principle: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by antioxidants, Nrf2 translocates to the nucleus to initiate the transcription of antioxidant genes. This translocation can be visualized using immunofluorescence microscopy.[8][15]

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or another suitable permeabilizing agent

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the test compound for various time points (e.g., 1, 3, 6 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal (e.g., green fluorescence) with the DAPI signal (blue fluorescence) indicates nuclear translocation.

Protocol 5: Western Blot Analysis of Nrf2 and HO-1

Principle: Activation of the Nrf2 pathway leads to the upregulation of its target genes, including Heme Oxygenase-1 (HO-1). Western blotting can be used to quantify the protein levels of Nrf2 and HO-1.[14][16]

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the compound, lyse the cells, and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the protein bands, normalizing to the loading control. An increase in Nrf2 and HO-1 protein levels indicates pathway activation.

Potential Application IV: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that address hyperpigmentation.[17] While direct studies on Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside are lacking, other orcinol derivatives have shown activity against tyrosinase, suggesting this as a potential area of investigation.

Workflow for Tyrosinase Inhibition Assay:

Tyrosinase_Inhibition cluster_reaction Enzymatic Reaction cluster_measurement Quantification A Mushroom Tyrosinase D Formation of Dopachrome (Colored Product) A->D B L-DOPA (Substrate) B->D C Orcinol 1-O-beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside (Test Inhibitor) C->A Inhibits E Measure Absorbance at ~475 nm D->E Quantify

Caption: Principle of the tyrosinase inhibition assay.

Protocol 6: Mushroom Tyrosinase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.[18]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound or kojic acid at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution.

    • Include control wells with buffer instead of the test compound.

  • Reaction Initiation: Start the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[18]

  • Measurement: Measure the absorbance at approximately 475 nm.

  • Calculation and Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as previously described.

Conclusion and Future Directions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a promising research tool, particularly for studies centered on oxidative stress. Its proven free radical scavenging ability provides a solid foundation for its use in both in vitro and cell-based models. The protocols detailed herein offer a robust framework for researchers to explore its antioxidant properties and to investigate its potential modulatory effects on key cellular defense pathways like the Nrf2 system. Further research is warranted to explore its effects on other signaling pathways, such as NF-κB in the context of inflammation, and to validate its potential as a tyrosinase inhibitor. As a natural product with defined activity, it holds significant potential for advancing our understanding of cellular responses to oxidative insults and for the discovery of new therapeutic leads.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • Agrawal, S., et al. (2022). Curculigo orchioides Gaertn.: An Overview of Its Effects on Human Health. Journal of Ethnopharmacology, 285, 114828.
  • Bio-protocol. (2016). 2.6. DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101833.
  • Chen, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160), e61292.
  • Wu, Q., et al. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Western Blotting of Nrf2 and HO-1. Retrieved from [Link]

  • ResearchGate. (2015). What is the mechanism of superoxide anion free radical scavenging assay? Retrieved from [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Evaluation of the Free-Radical Scavenging and Antioxidant Activities of Chilauni, Schima Wallichii Korth in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extract of different medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope. Retrieved from [Link]

  • protocols.io. (2020). Superoxide Radical-scavenging Activity. Retrieved from [Link]

  • Z-ST. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside,分析标准品. Retrieved from [Link]

  • Frontiers. (n.d.). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Nrf2 and HO-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuclear import and export signals in control of Nrf2. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation and Western blotting representative gels of Nrf2 and HO-1.... Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of HO-1 protein (A), Nrf2 nucleoprotein (B) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear translocation of Nrf2 in PASMCs. Retrieved from [Link]

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Application

Unlocking the Therapeutic Potential of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: A Guide for Researchers

Introduction: A Promising Natural Glycoside Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside that has been isolated from the rhizomes of Curculigo orchioides, a plant with a long his...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Natural Glycoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside that has been isolated from the rhizomes of Curculigo orchioides, a plant with a long history in traditional medicine. This compound has garnered scientific interest due to its significant biological activities, most notably its potent antioxidant properties. Emerging research on related orcinol glycosides and extracts of Curculigo orchioides suggests a broader therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer effects.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for investigating the multifaceted pharmacological profile of this promising natural product.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 868557-54-4
Molecular Formula C₁₈H₂₆O₁₁
Molecular Weight 418.4 g/mol
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Storage Desiccate at -20°C for long-term storage.

Note on Preparation: For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1% v/v).

I. Antioxidant Activity: The Primary Therapeutic Avenue

The foundational therapeutic application of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside lies in its antioxidant capacity. It is believed to act as a free radical scavenger, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

A. Rationale for Antioxidant Assays

To comprehensively evaluate the antioxidant potential of the compound, a multi-assay approach is recommended. This is because different assays reflect various aspects of antioxidant action, such as radical scavenging and reducing power. The most commonly employed and reliable methods are the DPPH, ABTS, and FRAP assays.

B. Detailed Experimental Protocols

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound solution at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound in methanol.

  • Assay Procedure:

    • Add 10 µL of the compound solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of the test compound.

  • Assay Procedure:

    • Add 5 µL of the diluted sample to 3.995 mL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using FeSO₄·7H₂O. The antioxidant capacity is expressed as µM Fe (II) equivalents per gram of the compound.

C. Expected Outcomes and Data Interpretation
AssayPrincipleExpected Outcome with Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranosideData Presentation
DPPH Radical ScavengingDose-dependent decrease in absorbance at 517 nmIC₅₀ value (µg/mL or µM)
ABTS Radical Cation ScavengingDose-dependent decrease in absorbance at 734 nmIC₅₀ value (µg/mL or µM)
FRAP Reducing PowerDose-dependent increase in absorbance at 593 nmFerric reducing power (µM Fe²⁺ equivalents)

II. Anti-Inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. The phenolic nature of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside suggests potential anti-inflammatory activity. This can be investigated using macrophage cell lines, which are key players in the inflammatory response.

A. Rationale for Anti-Inflammatory Assays

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. By measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, the anti-inflammatory potential of the compound can be quantified.

B. Detailed Experimental Protocols
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cytotoxicity Assessment: Before evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound using an MTT assay.

Protocol:

  • Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Protocol:

  • Seed and treat RAW 264.7 cells as described for the NO assay.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

C. Visualizing the Potential Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Compound Orcinol Glycoside Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by the orcinol glycoside.

III. Neuroprotective Effects: A Frontier for Orcinol Glycosides

Emerging evidence suggests that orcinol glycosides may possess neuroprotective properties. Investigating these effects is a promising area of research, particularly in the context of neurodegenerative diseases where oxidative stress plays a significant role.

A. Rationale for Neuroprotective Assays

The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurotoxicity and neuroprotection. Oxidative stress, a key factor in neuronal cell death, can be induced by agents like hydrogen peroxide (H₂O₂). The neuroprotective potential of the compound can be assessed by its ability to rescue cells from H₂O₂-induced cytotoxicity.

B. Detailed Experimental Protocol

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

  • Determine H₂O₂ Toxicity: Expose SH-SY5Y cells to various concentrations of H₂O₂ (e.g., 100-800 µM) for 24 hours to determine the concentration that induces approximately 50% cell death (IC₅₀) using the MTT assay.

  • Neuroprotection Assay:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside for 2 hours.

    • Induce neurotoxicity by adding the pre-determined IC₅₀ concentration of H₂O₂.

    • Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

C. Potential Mechanistic Insight: HPA Axis and BDNF Signaling

Studies on a related compound, orcinol glucoside, have shown antidepressant effects mediated by the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and upregulation of brain-derived neurotrophic factor (BDNF).

HPA_BDNF_Pathway Stress Chronic Stress Hypothalamus Hypothalamus Stress->Hypothalamus Activates CRH CRH Hypothalamus->CRH Releases Pituitary Pituitary ACTH ACTH Pituitary->ACTH Releases Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol Releases CRH->Pituitary Stimulates ACTH->Adrenal Stimulates Hippocampus Hippocampus Cortisol->Hippocampus Negative Feedback BDNF BDNF Cortisol->BDNF Downregulates TrkB TrkB BDNF->TrkB Activates CREB CREB TrkB->CREB Phosphorylates CREB->BDNF Upregulates Transcription Neuronal_Survival Neuronal Survival & Synaptic Plasticity CREB->Neuronal_Survival Promotes Compound Orcinol Glycoside Compound->Cortisol Reduces? Compound->BDNF Upregulates?

Caption: Proposed modulation of the HPA axis and BDNF pathway by the orcinol glycoside.

IV. Anticancer Activity: A Potential New Frontier

While direct evidence for the anticancer activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is limited, studies on related orcinol glycosides have shown cytotoxic effects against various cancer cell lines. This warrants further investigation into its potential as an anticancer agent.

A. Rationale for Anticancer Assays

Initial screening for anticancer activity typically involves assessing the compound's cytotoxicity against cancer cell lines. The MTT assay is a standard method for this purpose. If cytotoxicity is observed, further investigation into the mechanism of cell death, such as apoptosis, is necessary. The Annexin V/PI staining assay is a widely used method for detecting apoptosis.

B. Detailed Experimental Protocols

Protocol:

  • Cell Lines: Select a panel of cancer cell lines relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside for 24, 48, and 72 hours.

  • MTT Assay: Perform the MTT assay as previously described.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line and time point.

Protocol:

  • Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Potential Mechanistic Target: Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 signaling pathway is a key regulator of cellular antioxidant responses and has complex roles in cancer. Some natural compounds can modulate this pathway.

Nrf2_Keap1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Releases Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasome Ubiquitin->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Compound Orcinol Glycoside Compound->Keap1 Modulates?

Caption: Potential modulation of the Nrf2/Keap1 pathway by the orcinol glycoside.

V. Concluding Remarks and Future Directions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside presents a compelling profile as a multi-target therapeutic agent. Its well-documented antioxidant activity provides a strong foundation for its investigation in a wide range of oxidative stress-related pathologies. The preliminary evidence for its anti-inflammatory, neuroprotective, and anticancer effects opens up exciting new avenues for drug discovery and development.

Future research should focus on:

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the compound.

  • In vivo studies in relevant animal models to validate the in vitro findings and assess the compound's efficacy and safety profile. A pharmacokinetic study on a related orcinol glucoside has shown that it is absorbed and distributed to various tissues, which supports the feasibility of in vivo applications.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

The protocols and insights provided in this guide are intended to empower researchers to systematically explore the therapeutic potential of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a promising natural product with the potential to address significant unmet medical needs.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jena, M. K., Kancharla, S., & Kolli, P. (2021). Curculigo orchioides (KALI MUSLI): A PLANT WITH HUGE MEDICINAL PROPERTIES. PLANT CELL BIOTECHNOLOGY AND MOLECULAR BIOLOGY, 22(27-28), 48–56. Retrieved from [Link]

  • Wu, Q., Fu, D. X., Hou, A. J., & Chen, J. K. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065–1067. Retrieved from [Link]

  • Nahak, G., & Sahu, R. K. (2011). Curculigo orchioides Gaertn.: An Overview of Its Effects on Human Health. Journal of Complementary and Integrative Medicine, 8(1). Retrieved from [Link]

  • He, X., Wang, J., Li, M., Hao, D., & Yang, X. (2021). Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013. Molecules, 26(11), 3326. Retrieved from [Link]

  • Lv, T., Ju, C., Gao, Y., Wang, Y., Zhang, Y., & Zhang, H. (2019). Determination of orcinol glucoside by LC-MS in Curculigo orchioides and its application to a pharmacokinetic study. Revista Brasileira de Farmacognosia, 29, 762–769. Retrieved from [Link]

  • Gong, W., Liu, M., Zhang, Q., Zhang, Q., Wang, Y., Zhao, Q., ... & Qin, L. (2021). Orcinol glucoside improves the depressive‐like behaviors of perimenopausal depression mice through modulating activity of hypothalamic–pituitary–adrenal/ovary axis and activating BDNF‐ TrkB‐CREB signaling pathway. Phytotherapy Research, 35(10), 5795-5807. Retrieved from [Link]

  • Wang, H., Wei, W., Wang, N., Gui, L., & Chen, Y. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition, 11(11), 6523-6533. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1079. Retrieved from [Link]

  • Ge, J. F., Gao, W. C., Cheng, W. M., Lu, W. L., Tang, J., Peng, L., ... & Chen, F. H. (2014). Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress. European Neuropsychopharmacology, 24(1), 172–180. Retrieved from [Link]

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  • Al-Dhabi, N. A., Arasu, M. V., Park, C. H., & Park, S. U. (2020). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Molecules, 25(4), 861. Retrieved from [Link]

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  • E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

  • Kim, S. J., Jeong, H. J., Kim, M. K., & Kim, H. K. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55(2), 223–228. Retrieved from [Link]

  • Thomas, A., Gnaggar, M., & El-Kadi, A. O. S. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8868697. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

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  • Li, Y., Li, S., Duan, Y., Li, J., & Li, H. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(11), 17743–17753. Retrieved from [Link]

  • Krishnan, M., Hasan, M., & G

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside

Introduction: The chemical synthesis of complex glycosides such as Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside presents a significant challenge in carbohydrate chemistry.[1] This molecule, isolated from the r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chemical synthesis of complex glycosides such as Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside presents a significant challenge in carbohydrate chemistry.[1] This molecule, isolated from the rhizomes of Curculigo orchioides, consists of an orcinol aglycon linked to a glucose molecule, which is further substituted with a unique branched-chain apiose sugar.[2] Its synthesis requires precise control over regioselectivity and, most critically, stereoselectivity at multiple glycosidic linkages.[3][4]

This guide is designed for researchers and drug development professionals actively engaged in the synthesis of this and structurally related compounds. It provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established principles of glycosylation chemistry.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Acceptor Synthesis cluster_1 Stage 2: Donor Synthesis cluster_2 Stage 3: Coupling Reaction cluster_3 Stage 4 & 5: Final Steps A Orcinol C Glucosylation of Orcinol A->C B Protected Glucose Donor (e.g., per-acetylated glucosyl bromide) B->C D Selective Deprotection of 6-OH (Orcinol Glucoside Acceptor) C->D H Glycosylation: Donor (G) + Acceptor (D) D->H E Apiose Precursor F Protection & Activation (e.g., Trichloroacetimidate) E->F G Apiosyl Donor F->G G->H I Protected Target Disaccharide H->I J Global Deprotection I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: A generalized workflow for the multi-stage synthesis of the target glycoside.

Part 1: Synthesis of the Orcinol Glucoside Acceptor

This initial stage involves the creation of the core structure: orcinol linked to glucose, with the 6-position hydroxyl group available for the subsequent coupling reaction.

Frequently Asked Questions & Troubleshooting

Q1: My initial glucosylation of orcinol is giving very low yields. What are the common pitfalls?

A1: The glycosylation of phenols like orcinol can be challenging due to their lower nucleophilicity compared to aliphatic alcohols. Several factors must be optimized:

  • Donor Reactivity: Ensure your glucose donor has a sufficiently reactive leaving group. Glycosyl halides (bromides or chlorides) or trichloroacetimidates are standard choices.[5]

  • Promoter/Activator: The choice of promoter is critical. For glycosyl halides, silver salts (e.g., AgOTf, Ag₂CO₃) are common. For trichloroacetimidate donors, a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is required.[6]

  • Protecting Groups: The electronic nature of the protecting groups on the glucose donor influences its reactivity. Electron-withdrawing groups, such as acyl protectors (acetyl, benzoyl), "disarm" the donor, making it less reactive. Electron-donating groups like benzyl ethers "arm" the donor, increasing reactivity.[7] For a phenolic acceptor, an armed donor may be necessary to achieve acceptable yields.

Q2: I am struggling to selectively deprotect the 6-OH group on my orcinol glucoside. How can I achieve this regioselectivity?

A2: Achieving a free 6-OH group while keeping other positions blocked is a cornerstone of this synthesis. The most reliable method is to use a protecting group strategy that allows for regioselective manipulation.[8]

  • Primary vs. Secondary Hydroxyls: The 6-OH is a primary hydroxyl, which is sterically more accessible and often more reactive than the secondary hydroxyls at C-2, C-3, and C-4.[9]

  • Silyl Ethers: A common strategy is to use a bulky silyl ether protecting group, such as tert-Butyldimethylsilyl (TBDMS) chloride, which will preferentially react with the primary 6-OH. This group can then be selectively removed later under conditions that do not affect other protecting groups (e.g., benzyl ethers or acetates).

  • Stannylene Acetal Mediated Protection: An alternative is the use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate, which activates the C-6 hydroxyl for subsequent protection, allowing other positions to be manipulated first.

Part 2: Synthesis of the β-D-Apiofuranosyl Donor

Apiose is a branched-chain pentose, and preparing it in a protected, activated form (the glycosyl donor) is a non-trivial synthetic step.[10]

Frequently Asked Questions & Troubleshooting

Q1: What is the best strategy for creating an activated apiosyl donor for β-glycosylation?

A1: The goal is to form a β-(1→6) linkage. The stereochemical outcome of a glycosylation is heavily influenced by the protecting group at the C-2 position of the donor.[4]

  • For a β-linkage (a 1,2-cis relationship for apiose): A non-participating protecting group is required at the C-2 position. Benzyl (Bn) or silyl ethers are ideal choices. They do not provide "anchimeric assistance," which would otherwise force the formation of a 1,2-trans product.[7]

  • Activating Group: The Schmidt trichloroacetimidate method is highly effective for preparing apiosyl donors and is known to work for synthesizing apiosyl-glucosides.[11] The resulting donor is stable enough for purification but highly reactive under Lewis acid catalysis.

Q2: The synthesis of UDP-apiose is mentioned in the literature. Can this be used for chemical synthesis?

A2: UDP-apiose is the biological donor molecule used by enzymes (glycosyltransferases) in nature.[12][13] While enzymatic synthesis is a powerful tool for creating glycosidic bonds, it requires specific enzymes that may not be readily available or may not work efficiently with the non-natural orcinol glucoside acceptor.[14][15] For chemical synthesis, activated donors like thioglycosides or trichloroacetimidates are the standard.[6]

Part 3: The Coupling Reaction: Forming the (1→6) Linkage

This is the most critical step, where the apiosyl donor and the orcinol glucoside acceptor are joined. Success hinges on achieving high yield and, most importantly, the correct β-stereoselectivity.

Experimental Protocol: Schmidt Glycosylation for Apiosyl-Glucoside Coupling
  • Preparation: Co-evaporate the apiosyl trichloroacetimidate donor (1.2 eq) and the orcinol glucoside acceptor (1.0 eq) with anhydrous toluene (3x) and dry under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried substrates in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen) and cool the reaction vessel to -40 °C. Add freshly activated 4 Å molecular sieves.

  • Initiation: Add a solution of TMSOTf (0.1 - 0.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with an orcinol/sulfuric acid solution, which is effective for visualizing glycosylated compounds.[16] The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.

  • Work-up: Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting protected disaccharide by flash column chromatography on silica gel.

Troubleshooting the Coupling Reaction
Problem Potential Cause Troubleshooting Solution
Low or No Product Formation 1. Inactive promoter (TMSOTf).2. Insufficiently reactive donor.3. Presence of water in the reaction.1. Use freshly opened or distilled TMSOTf.2. Confirm donor structure and purity by NMR.3. Ensure all glassware is oven-dried, use anhydrous solvents, and add activated molecular sieves.
Incorrect Stereochemistry (α-anomer formed) 1. Use of a participating group at C-2 of the donor.2. Solvent effects.1. Redesign the donor with a non-participating group (e.g., Benzyl ether).2. Solvents like diethyl ether or acetonitrile can influence stereoselectivity. Anhydrous DCM is generally a good starting point for SN2-like reactions favoring β-products.[6]
Formation of Side Products (e.g., orthoester) Neighboring group participation from an acyl protector.This is more common with 1,2-trans glycosylations but highlights the importance of using a non-participating C-2 protecting group for the desired β-apiose linkage.[7]
Degradation of Starting Material Reaction temperature is too high or promoter concentration is excessive.Maintain low temperatures (-40 °C to -20 °C). Reduce the amount of Lewis acid promoter to strictly catalytic levels (e.g., 0.1 eq).

Diagram: Troubleshooting Glycosylation Yield

G Start Low Yield in Coupling Step Q1 Is the Donor Stable? Start->Q1 Sol1 Re-synthesize & purify donor. Check NMR/HRMS. Q1->Sol1 No Q2 Are Reaction Conditions Anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Optimized Reaction Sol1->End Sol2 Use anhydrous solvents. Oven-dry glassware. Add activated molecular sieves. Q2->Sol2 No Q3 Is the Promoter Active? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use fresh/distilled promoter (e.g., TMSOTf). Q3->Sol3 No Q4 Is the Acceptor Nucleophilicity Sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Consider a more 'armed' donor (e.g., with benzyl ethers). Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting low yields in the glycosylation step.

Part 4: Deprotection and Purification

The final steps involve removing all protecting groups without cleaving the newly formed, and potentially labile, glycosidic bonds, followed by rigorous purification.

Frequently Asked Questions & Troubleshooting

Q1: My glycosidic bonds are cleaving during the final deprotection step. How can I prevent this?

A1: The furanosidic linkage of apiose can be more acid-labile than the pyranosidic linkage of glucose. A robust orthogonal protecting group strategy is essential.[9][17]

  • Orthogonal Strategy: A common and effective strategy is to use benzyl ethers (Bn) for semi-permanent protection and acetyl (Ac) or benzoyl (Bz) esters for temporary protection. Benzyl groups are stable to a wide range of conditions but are cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a neutral and mild method that will not harm the glycosidic bonds.

  • Avoiding Strong Acid: If you must use acid-labile groups (like silyl ethers or acetals), use carefully controlled, mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) or acetic acid) and monitor carefully.

Q2: The purification of the final polar glycoside is proving difficult. What methods are most effective?

A2: Purifying highly polar, water-soluble compounds like the final product requires specialized chromatographic techniques, as standard silica gel chromatography can be ineffective.[18][19]

  • Reverse-Phase Chromatography (RP-HPLC): This is often the method of choice. Using a C18 stationary phase with a water/methanol or water/acetonitrile gradient can effectively separate the target compound from less polar impurities and deprotected starting materials.[20]

  • Size-Exclusion Chromatography: Columns like Sephadex LH-20 can be used to separate molecules based on size, which is useful for removing smaller impurities or residual reagents.[21]

  • High-Speed Counter-Current Chromatography (HSCCC): For larger-scale purifications, this liquid-liquid partitioning technique can be extremely effective for separating polar glycosides without a solid support, preventing irreversible adsorption.[22]

References

  • Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]

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  • Yamashita, T., et al. (2023). A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. Plant Physiology. [Link]

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  • MacEwan, D. (n.d.). Strategies for Protecting Group Free Glycosidation. Dalhousie University. [Link]

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  • Zhang, Y., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(1), 135. [Link]

  • Wang, C. C., Lee, J. C., & Luo, S. Y. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 16(6), 757-779. [Link]

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  • Walvoort, M. T., & van den Bos, L. J. (2011). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Journal of Carbohydrate Chemistry, 30(4-6), 273-308. [Link]

  • ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. ResearchGate. [Link]

  • Pathak, A. K., et al. (1998). Synthesis and antiviral activity of apio dideoxy nucleosides with azido or amino substituent. Nucleosides & Nucleotides, 17(8), 1473-1487. [Link]

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703. [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Lifeasible. [Link]

  • ResearchGate. (n.d.). Orcinol stain and HPTLC overlay of the glycolipids. ResearchGate. [Link]

  • ResearchGate. (n.d.). General aspects in o-glycosidic bond formation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Extraction Yield of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

Welcome to the technical support guide for the extraction of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising bioactive compound. This guide provides in-depth, experience-driven solutions to common challenges, ensuring both scientific rigor and practical applicability in your laboratory.

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn[1][2]. It has garnered significant interest for its potent antioxidative properties[1][2]. However, achieving a high-yield extraction can be challenging due to its complex structure and potential for degradation. This guide will address critical aspects of the extraction process, from sample preparation to advanced optimization techniques.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to directly address the issues most frequently encountered during the extraction of phenolic glycosides like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Part 1: Plant Material and Pre-Extraction

Question: My extraction yield is consistently low, even when following established protocols. What could be wrong with my starting material?

Answer: The quality and preparation of the initial plant material are paramount and often the primary source of low yields. Consider the following factors:

  • Plant Source and Authenticity: The concentration of secondary metabolites can vary significantly based on the plant's geographical source, age, and harvest time[3]. Ensure you are using authenticated rhizomes of Curculigo orchioides, as this is the most documented source of the target compound[1][2].

  • Drying Process: Improper drying can lead to enzymatic degradation of glycosides. The plant material should be dried at a controlled, low temperature (e.g., 40-50°C) to a constant weight to inactivate degradative enzymes and prevent microbial growth[4][5]. Avoid direct sunlight, which can degrade phenolic compounds.

  • Particle Size: The efficiency of solvent penetration is directly related to the surface area of the plant material. The dried rhizomes must be ground to a fine, uniform powder (e.g., 40-60 mesh)[4][6]. Inconsistent particle size can lead to incomplete extraction.

Part 2: Core Extraction Parameters

Question: Which solvent system is optimal for extracting a polar glycoside like this?

Answer: The choice of solvent is critical and is governed by the polarity of the target molecule. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a polar compound due to its multiple hydroxyl groups and sugar moieties.

  • Recommended Solvents: Aqueous-organic solvent mixtures are highly effective. Solvents like methanol and ethanol, mixed with water, are commonly used for glycoside extraction[4][6][7]. A 70-80% methanol or ethanol solution often provides the best balance, as it is polar enough to solubilize the glycoside while being less polar than pure water, which can limit the co-extraction of highly water-soluble impurities like polysaccharides[8][9]. Studies on similar phenolic compounds have shown that solvent polarity significantly influences extraction efficiency[10][11][12][13].

  • Why Not Pure Solvents? Pure water can be a poor choice due to its high polarity, which may not efficiently penetrate the plant cell matrix, and it can promote microbial growth[14]. Purely non-polar solvents (e.g., hexane, chloroform) are unsuitable for the primary extraction of glycosides but are useful for a preliminary "defatting" step to remove lipids and other non-polar impurities that can interfere with subsequent purification[3][4].

Solvent SystemPolarityAdvantagesDisadvantages
70-80% Methanol/Ethanol HighExcellent solubilization of polar glycosides[4][8]; Good penetration of plant matrix.Co-extracts other polar compounds (e.g., sugars, other phenolics).
100% Methanol/Ethanol Medium-HighEffective for a range of phenolic compounds[6][15]; Easy to evaporate.May be less efficient for highly glycosylated compounds than aqueous mixtures.
Water Very High"Green" and inexpensive solvent[16].Can lead to lower yields and co-extraction of polysaccharides; risk of enzymatic degradation if not heated[14].
Acetone MediumGood solvent for some phenolics and flavonoids[6][16].Less commonly used for this specific class of glycosides compared to alcohols.

Question: How do temperature and extraction time affect my yield and the integrity of the compound?

Answer: Temperature and time are interdependent parameters that must be carefully optimized.

  • Temperature: Increasing the temperature generally enhances solvent viscosity and diffusion, leading to higher extraction yields[6][17]. However, glycosides can be thermolabile. Excessive heat can cause hydrolysis, cleaving the sugar moieties from the orcinol aglycone, or lead to complete degradation[7][18]. For conventional extraction methods, temperatures are often kept moderate (e.g., 40-60°C)[9][17].

  • Time: Longer extraction times can increase the yield, but there is a point of diminishing returns after which the concentration of the extracted compound reaches equilibrium[6][19]. Prolonged exposure, especially at elevated temperatures, increases the risk of degradation[7].

Question: Can modern extraction technologies improve my yield?

Answer: Absolutely. Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for enhancing the extraction of phenolic glycosides.[4] These techniques often result in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction[20][21].

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer[22][23]. This typically allows for efficient extraction at lower temperatures, preserving thermolabile compounds[17][24].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material directly. This creates localized pressure that ruptures the plant cells, releasing the target compounds into the solvent[25][26]. MAE is extremely rapid, often reducing extraction times from hours to minutes[27][28].

MethodPrincipleTypical TimeProsCons
Maceration Soaking in solvent at room temp24-72 hoursSimple, no special equipmentTime-consuming, high solvent use, potentially low yield[21]
Soxhlet Continuous extraction with distilled solvent6-24 hoursReduced solvent use vs. macerationPotential thermal degradation of compounds[21]
UAE Acoustic Cavitation15-60 minutesFast, high efficiency at lower temps, reduced solvent use[29]Requires specialized equipment
MAE Dielectric Heating1-15 minutesExtremely fast, high efficiency, reduced solvent use[25][26]Requires specialized equipment, potential for localized overheating
Part 3: Post-Extraction and Purification

Question: I have a good crude extract, but I'm losing a significant amount of the target compound during purification. What are the best practices?

Answer: Purification is a multi-step process where losses can easily occur[30]. The goal is to remove impurities with different physicochemical properties.

  • Initial Cleanup: After extraction, the crude extract should be filtered and concentrated under reduced pressure (e.g., using a rotary evaporator) at a low temperature (<45°C) to avoid degradation[7].

  • Liquid-Liquid Partitioning: The concentrated aqueous-organic extract can be partitioned against a non-polar solvent like n-hexane to remove lipids. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, can help to selectively extract the glycoside away from highly polar impurities[3][31].

  • Chromatography: This is the most critical step for achieving high purity. Column chromatography using silica gel or reversed-phase C18 material is common[32]. High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid technique that avoids irreversible adsorption onto a solid support, leading to excellent sample recovery for polar glycosides[31][33].

Recommended Protocols & Workflows

Optimized Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is designed as a robust starting point for yield optimization.

  • Sample Preparation: Dry the rhizomes of Curculigo orchioides at 45°C until a constant weight is achieved. Grind the dried material to a fine powder (40-60 mesh)[4].

  • Extraction Setup:

    • Place 10 g of the powdered plant material into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 75% aqueous methanol (a 1:20 solid-to-solvent ratio)[8]. A higher solvent-to-solid ratio can enhance yield but requires more solvent[6].

  • Sonication:

    • Place the flask into an ultrasonic bath.

    • Set the extraction temperature to 45°C and the sonication time to 40 minutes[4][29]. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Post-Extraction:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with an additional 50 mL of the extraction solvent to ensure complete recovery.

    • Combine the filtrate and the washings.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to remove the methanol. The remaining aqueous solution can be lyophilized or used for further purification.

Visual Workflow and Troubleshooting Guide

The following diagrams illustrate the recommended extraction workflow and a logical approach to troubleshooting low yields.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_final Final Product RawMaterial Raw Material (C. orchioides Rhizomes) Drying Drying (40-50°C) RawMaterial->Drying Grinding Grinding (40-60 Mesh) Drying->Grinding Extraction Solid-Liquid Extraction (e.g., UAE with 75% MeOH) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotovap < 45°C) Filtration->Concentration Purification Chromatographic Purification (e.g., Column, HSCCC) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis FinalProduct Pure Compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Troubleshooting Start Problem: Low Final Yield Cause1 Poor Plant Material? Start->Cause1 Cause2 Suboptimal Extraction? Start->Cause2 Cause3 Compound Degradation? Start->Cause3 Cause4 Purification Loss? Start->Cause4 Sol1a Verify plant authenticity. Improve drying/grinding. Cause1->Sol1a Sol2a Optimize solvent polarity. (e.g., 70-80% Alcohol) Cause2->Sol2a Sol2b Increase solvent/solid ratio. Cause2->Sol2b Sol2c Switch to UAE or MAE. Cause2->Sol2c Sol3a Reduce temperature during extraction/concentration. Cause3->Sol3a Sol3b Check pH; avoid acidic conditions. Cause3->Sol3b Sol4a Optimize chromatography. (e.g., different stationary phase) Cause4->Sol4a Sol4b Consider HSCCC to minimize sample loss. Cause4->Sol4b

Caption: A decision-making diagram for troubleshooting low extraction yields.

References
  • Al-Dhabi, N. A., et al. (2020). Microwave-Assisted Extraction of Phenolic Compounds from Spent Coffee Grounds. MDPI. Available at: [Link]

  • Bouafia, M., & Laoufi, A. (2021). Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products. Chemical Engineering Transactions. Available at: [Link]

  • Cravotto, G., et al. (2011). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. Molecules. Available at: [Link]

  • Ballesteros, L. F., et al. (2017). Microwave-assisted extraction of phenolic antioxidants from semiarid plants. ResearchGate. Available at: [Link]

  • Pinelo, M., et al. (2011). Microwave-Assisted Extraction of Phenolic Compounds from Almond Skin Byproducts. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Rupasinghe, H. P. V., et al. (2011). Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels. Molecules. Available at: [Link]

  • Alupului, A., & Lavric, V. (2009). Extraction intensification using ultrasounds case study: Glycosides from Stevia rebaudiana Bert. ResearchGate. Available at: [Link]

  • Rupasinghe, H. P. V., et al. (2011). Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. Molecules. Available at: [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. BioCrick. Available at: [Link]

  • Caldas, V., et al. (2021). Ultrasound-assisted Extraction Process of Glycosides from Stevia Rebaudiana Bertoni Leaves. Chemical Engineering Transactions. Available at: [Link]

  • Wang, Y., et al. (2023). Ultrasonic-assisted acidified aqueous two-phase extraction for one-step production and recovery of flavonoid aglycones from Malvaviscus arboreus Cav. flower. Food Chemistry. Available at: [Link]

  • Sari, D. P., et al. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. Available at: [Link]

  • Wen, L., et al. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology. Available at: [Link]

  • Nawaz, H., et al. (2020). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]

  • Barthet, V. J., & Bacala, R. (2010). Development of Optimized Extraction Methodology for Cyanogenic Glycosides from Flaxseed. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zengin, G., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Stankovic, M. S. (2016). Optimization of extraction conditions for secondary biomolecules from various plant species. ResearchGate. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI. Available at: [Link]

  • Kim, H., & Lee, J. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]

  • Bakar, M. F. A., et al. (2015). Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. ResearchGate. Available at: [Link]

  • Sultana, B., et al. (2017). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. SciELO. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). How to Approach the Isolation of a Natural Product. ResearchGate. Available at: [Link]

  • Sasidharan, S., et al. (2011). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports. Available at: [Link]

  • Abdullah, N., et al. (2018). Effects of extraction conditions on yield, total phenolic contents and antibacterial activity of methanolic Cinnamomum zeylanicum. CABI Digital Library. Available at: [Link]

  • Mustafavi, S. H., et al. (2022). Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits. Pharmacia. Available at: [Link]

  • Dinca, O. R., et al. (2023). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. Molecules. Available at: [Link]

  • Singh, R. (2016). Estimation of PRP content by Orcinol method? ResearchGate. Available at: [Link]

  • Le, T. H. (2019). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Biomedical Research and Therapy. Available at: [Link]

  • Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). beta-D-apiofuranosyl-(1->6)-D-glucopyranose. PubChem. Available at: [Link]

  • Liu, Y., et al. (2017). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). MDPI. Available at: [Link]

  • University of Babylon. (n.d.). Glycosides. College of Pharmacy. Available at: [Link]

  • Wang, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS: 868557-54-4). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reproducible experimental results. This natural product, isolated from sources like the rhizomes of Curculigo orchioides, possesses known antioxidative properties, making its purity paramount for research applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside?

For prolonged stability, the compound in its solid (powder) form should be stored at 2-8°C .[3] It is crucial to keep it in a tightly sealed container to protect it from light and moisture .[3]

  • Expert Rationale: The compound is a glycoside, containing two O-glycosidic bonds that are susceptible to hydrolysis.[4][5] Moisture can facilitate the cleavage of these bonds, leading to the separation of the sugar moieties from the orcinol aglycone. Light can provide the energy to initiate photo-degradation. The cool temperature slows down the kinetics of any potential degradation reactions.

Q2: My shipment arrived at ambient temperature. Is the compound compromised?

No, this is generally not a cause for concern. Most suppliers indicate that the compound is stable for shipment at ambient temperatures for the typical duration of transit.[3] However, upon receipt, it should be immediately transferred to the recommended 2-8°C conditions for long-term storage.

Q3: How should I prepare stock solutions, and which solvents are appropriate?

The compound is soluble in a range of organic solvents. Recommended solvents include DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone .[1][2][3]

  • Expert Rationale: For biological assays, DMSO is a common choice due to its high solvating power and compatibility with cell culture media at low final concentrations. For analytical purposes like HPLC, methanol or acetonitrile are often preferred. The choice of solvent should always be guided by the specific requirements of your downstream application. Always use anhydrous, high-purity solvents to minimize introducing water, which can cause hydrolysis.

Q4: What is the primary chemical instability I should be aware of during experiments?

The principal degradation pathway is the hydrolysis of the O-glycosidic bonds .[4][6] This compound has two such bonds: one connecting the orcinol aglycone to the glucose unit, and a second (1→6) linkage connecting the glucose to the apiose unit. Cleavage of these bonds will result in the formation of the aglycone (Orcinol) and the corresponding sugars, altering the compound's biological activity and analytical profile.

Q5: My experimental buffer is acidic. How will this affect the compound's stability?

Working in acidic conditions poses a significant risk. Glycosidic bond hydrolysis is catalyzed by acid.[6][7] The glycosidic oxygen can be protonated, making the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7] If your experiment requires an acidic pH, the compound's stability will be limited. It is imperative to run time-course stability studies under your specific experimental conditions to determine the compound's viable working window.

Q6: I'm seeing an unexpected peak corresponding to Orcinol in my LC-MS/HPLC analysis. What is the likely cause?

The appearance of an orcinol peak is a strong indicator of compound degradation. This troubleshooting workflow can help identify the cause:

G A Unexpected Orcinol Peak Detected B Was stock solution stored correctly? (Inert gas, 2-8°C, protected from light) A->B C Was an anhydrous solvent used for stock? B->C Yes E Review storage protocol. Prepare fresh stock solution. B->E No D Is the experimental buffer acidic (pH < 6)? C->D Yes F Source new, anhydrous solvent. Prepare fresh stock. C->F No G Compound is likely hydrolyzing. Perform time-course stability test. Minimize exposure time. D->G Yes H No obvious cause. Consider enzymatic contamination or other reactive species. D->H No

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocols & Methodologies

Protocol 1: Long-Term Storage of Solid Compound
  • Verification: Upon receipt, confirm the container seal is intact.

  • Environment: Place the sealed container inside a secondary container with a desiccant.

  • Temperature: Store the assembly in a refrigerator at 2-8°C.

  • Light Protection: Ensure the storage location is dark or use an amber vial.

  • Documentation: Log the date of receipt and storage conditions.

Protocol 2: Preparation and Storage of Stock Solutions
  • Environment: Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use a new, sealed bottle of anhydrous, high-purity solvent (e.g., DMSO).

  • Dissolution: Prepare the solution on a calibrated balance and dissolve to the desired concentration (e.g., 10 mM). Vortex briefly if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.

  • Inert Atmosphere: Before sealing, flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Storage: Store frozen at -20°C or -80°C for maximum stability.

  • Self-Validation: It is best practice to perform an initial purity analysis (e.g., HPLC-UV) on a freshly prepared stock solution to serve as a t=0 reference for future stability checks.

The Chemistry of Degradation: Glycosidic Bond Hydrolysis

The stability of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is fundamentally dictated by its two O-glycosidic linkages. The cleavage of these bonds, typically through hydrolysis, is the most common degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products A A Catalyst H⁺ (Acid) or Glycosidase (Enzyme) A:f0->Catalyst B H₂O (Water) B->Catalyst C Orcinol-OH Orcinol Aglycone D D Catalyst->C:f0 Catalyst->D

Caption: Primary degradation pathway via hydrolysis.

This reaction breaks down the parent molecule into its constituent parts, which will have different physicochemical properties and biological activities.[4][6]

Summary of Physicochemical & Storage Data

PropertyValueSource(s)
CAS Number 868557-54-4[1][3][8]
Molecular Formula C₁₈H₂₆O₁₁[1][3][9]
Molecular Weight ~418.4 g/mol [3][9]
Appearance Powder[3][9]
Recommended Solvents DMSO, Methanol, Ethanol, Chloroform, Acetone[1][2][3]
Long-Term Storage 2-8°C, dry, dark[3]
Shipping Condition Ambient Temperature[3]

References

  • Khan Academy. (n.d.). Glycosidic bond. Retrieved from [Link]

  • Fiveable. (n.d.). Hydrolysis of glycosidic bonds. Organic Chemistry II Key Term. Retrieved from [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • Pifferi, C. (2022). Multi-enzymatic degradation of glycosides: a novel non-hydrolytic pathway in the bacterial domain of life. TU Graz Repository. Retrieved from [Link]

  • Jack Westin. (n.d.). 1d Hydrolysis Of The Glycoside Linkage. MCAT Content. Retrieved from [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Payne, C. M., et al. (2013). Characterizing the Catalyzed Hydrolysis of β-1,4 Glycosidic Bonds Using Density Functional Theory. The Journal of Physical Chemistry A, 117(46), 12147–12155. [Link]

  • Kim, S., et al. (2020). Unraveling the hydrolysis of β-1,4-glycosidic bonds in cello-oligosaccharides over carbon catalysts. Catalysis Science & Technology, 10(12), 3977-3987. [Link]

  • Payne, C. M., et al. (2017). Structural Insight into the Stabilizing Effect of O-Glycosylation. Biochemistry, 56(23), 2999–3009. [Link]

  • ResearchGate. (n.d.). The degradation mechanism of flavonol glycosides to corresponding.... Retrieved from [Link]

  • The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

Welcome to the dedicated technical support guide for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this complex phenolic glycoside. Here, we provide in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to ensure the success of your experiments.

Understanding the Molecule: A Senior Scientist's Perspective

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a bioactive phenolic glycoside with demonstrated antioxidative properties.[1][2] Its structure, featuring a hydrophobic orcinol aglycone and a hydrophilic disaccharide chain (apiofuranose and glucopyranose), gives it amphiphilic character. This dual nature is central to its solubility behavior. The glycosylation is intended to enhance water solubility compared to the aglycone alone; however, the overall molecular size and the presence of the aromatic ring can still lead to solubility challenges in purely aqueous systems.[3]

This guide is structured to address these challenges head-on, providing you with the necessary tools and knowledge to effectively work with this compound.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside to the desired concentration. The following step-by-step guide provides a systematic approach to resolving these issues.

Initial Solvent Selection

Based on available data, the following solvents are recommended for initial solubility tests. It is crucial to start with small quantities of the compound to determine the most effective solvent for your specific application.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for initial stock solutions due to its high solubilizing power.[1][2]
MethanolPolar ProticModerate to HighOften used in extraction and purification of phenolic glycosides.[2][4]
EthanolPolar ProticModerateA less toxic alternative to methanol, suitable for many biological assays.[2]
AcetonePolar AproticModerateCan be effective for dissolving phenolic compounds.[1][5]
ChloroformNonpolarModerateMay be suitable for specific applications, but less common for biological studies.[1][6]
DichloromethaneNonpolarModerateSimilar to chloroform, use with caution and appropriate ventilation.[1][6]
Ethyl AcetateModerately PolarModerateAnother option for extraction and chromatography.[1][6]
WaterPolar ProticLow to ModerateWhile glycosylated, high concentrations in pure water may be difficult to achieve.[3][5]

Expert Insight: The choice of solvent is critical and application-dependent. For in vitro cellular assays, a concentrated stock in DMSO followed by serial dilution in culture media is a standard and effective practice. For analytical purposes like HPLC, a solvent system that ensures complete dissolution and is compatible with the mobile phase is paramount.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed to create a high-concentration stock solution that can be diluted for working experiments.

  • Weighing the Compound: Accurately weigh a small amount of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a minimal volume of DMSO to the tube. For example, for 1 mg of the compound, start with 100 µL of DMSO.

  • Facilitating Dissolution:

    • Vortexing: Vortex the tube for 30-60 seconds to create a suspension.

    • Sonication: If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up solute particles and enhance solvation.

    • Gentle Warming: If sonication is insufficient, warm the solution to 37°C for 10-15 minutes. An increase in temperature often improves solubility.[7]

  • Assessing Solubility: Visually inspect the solution for any undissolved particles. If the solution is not clear, add small increments of DMSO (e.g., 10 µL at a time), repeating step 3 after each addition until the compound is fully dissolved.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Co-solvents

For applications requiring higher concentrations in aqueous buffers, a co-solvent system can be employed.

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol as described in Protocol 1.

  • Select an Aqueous Buffer: Choose a buffer that is appropriate for your experimental system (e.g., PBS, TRIS).

  • Titration with the Stock Solution: While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise. This gradual addition helps to prevent precipitation of the compound.

  • Monitor for Precipitation: Observe the solution closely for any signs of cloudiness or precipitation. If precipitation occurs, it indicates that the solubility limit in that co-solvent mixture has been exceeded.

  • Optimization: The final concentration of the organic co-solvent should be kept to a minimum to avoid affecting the biological system. It is recommended to test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1% DMSO) to find the optimal balance between compound solubility and experimental integrity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Caption: A decision-making workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: Why is Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside not readily soluble in water despite being a glycoside?

A: While the sugar moieties do increase hydrophilicity, the overall molecule retains significant hydrophobic character from the orcinol aglycone.[3] The large molecular weight and complex structure can also hinder efficient solvation by water molecules alone. Think of it as an amphiphilic molecule where the hydrophobic part still plays a significant role in its overall solubility profile.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?

A: This is a common issue known as "crashing out." It happens when the compound, which is stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To avoid this, dilute the DMSO stock serially in the medium, vortexing between each dilution step. This gradual reduction in the organic solvent concentration can help keep the compound in solution. Additionally, ensure the final DMSO concentration in your experiment is low (typically <0.5%) to minimize cytotoxicity.

Q3: Can I use heat to dissolve the compound?

A: Gentle heating (e.g., to 37°C) can be an effective way to increase the rate of dissolution and the solubility of the compound.[7] However, prolonged exposure to high temperatures should be avoided as it may risk chemical degradation of this natural product. Always use the lowest effective temperature for the shortest possible time.

Q4: Are there any alternative methods to improve aqueous solubility for in vivo studies?

A: For in vivo applications where the use of organic co-solvents is limited, formulation strategies such as complexation with cyclodextrins can be explored. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their core, thereby increasing their apparent water solubility.[8] This approach would require specific formulation development and is a more advanced technique.

Q5: How does pH affect the solubility of this compound?

A: The solubility of phenolic compounds can be pH-dependent.[7] The hydroxyl groups on the orcinol ring are weakly acidic. At higher pH values (above their pKa), these groups will deprotonate, forming a phenolate ion. This charged species will be more soluble in aqueous solutions. Therefore, adjusting the pH of your buffer (if your experiment allows) to be slightly alkaline might improve solubility. However, the stability of the compound at different pH values should also be considered.

References

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • PubChem. Orcinol Glucoside. [Link]

  • Brice, O., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers in Plant Science. [Link]

  • ResearchGate. Solubility of some cardiac glycosides. [Link]

  • Basicmedical Key. and phenolic glycosides. [Link]

  • Taylor & Francis Online. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]

  • The Good Scents Company. orcinol. [Link]

  • Wikipedia. Glycoside. [Link]

  • U.S. National Library of Medicine. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. [Link]

  • ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • U.S. National Library of Medicine. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. [Link]

  • CORE. Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

  • ResearchGate. (PDF) A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. [Link]

  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Orcinol Glycosides

Welcome to the technical support center for the analysis of orcinol glycosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these pola...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of orcinol glycosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these polar compounds using High-Performance Liquid Chromatography (HPLC). Orcinol glycosides, with their diverse sugar moieties and structural similarities, present unique chromatographic challenges. This resource synthesizes field-proven insights and fundamental principles to provide actionable solutions to common issues encountered during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you establish a robust starting point for your HPLC method.

Q1: What is the best type of HPLC column to start with for orcinol glycoside separation?

For initial method development, a Reversed-Phase (RP) C18 column is a versatile and common starting point for many phenolic compounds, including glycosides.[1][2] However, due to the high polarity of orcinol glycosides, you may encounter challenges with retention.

If retention is insufficient on a standard C18 phase, consider these alternatives:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded in the alkyl chain, which can improve retention and peak shape for polar analytes by allowing for more aqueous mobile phase.

  • Phenyl-Hexyl Columns: The phenyl chemistry offers alternative selectivity (π-π interactions) which can be beneficial for separating aromatic glycosides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar glycosides that are poorly retained in reversed-phase, HILIC is a powerful alternative.[3][4] HILIC separates compounds based on their partitioning between a water-enriched layer on the stationary phase surface and a mobile phase high in organic solvent.[3][5]

Q2: What are the typical mobile phase compositions for separating orcinol glycosides?

Mobile phase selection is critical and depends on the chosen column and detection method.

  • For Reversed-Phase HPLC:

    • Solvents: A mixture of HPLC-grade water and an organic modifier, typically acetonitrile or methanol, is used.[6][7] Acetonitrile is often preferred due to its lower viscosity and UV transparency.

    • Additives/Buffers: To ensure good peak shape and reproducible retention times, especially for ionizable phenolic groups, an acidic modifier is almost always necessary.[1][8]

      • For UV Detection: 0.1% formic acid or 0.1% phosphoric acid are excellent choices. Formic acid provides a pH of approximately 2.7, while phosphoric acid can achieve a pH around 2.

      • For Mass Spectrometry (MS) Detection: Volatile buffers are mandatory.[9] 0.1% formic acid or ammonium formate are the most common choices for LC-MS applications.[9][10] Non-volatile buffers like phosphate will contaminate the MS source.[9]

  • For HILIC:

    • Solvents: The mobile phase consists of a high percentage of organic solvent (typically >70% acetonitrile) with a smaller amount of aqueous buffer.[5][11] Gradient elution usually starts with high organic content and increases the aqueous portion to elute the polar analytes.[3]

    • Buffers: Ammonium formate or ammonium acetate at concentrations of 5-20 mM are commonly used to control pH and ionic strength, which significantly impacts retention and selectivity in HILIC.[11][12]

Q3: Which detection method is most suitable for orcinol glycosides?

The choice of detector depends on the analytical goals, such as quantification, identification, or structural elucidation.

  • UV-Vis / Photodiode Array (PDA) Detector: This is the most common detector for routine analysis and quantification. The phenolic core of orcinol glycosides contains a chromophore that absorbs UV light, typically in the range of 260-280 nm. A PDA detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment.

  • Mass Spectrometry (MS): For identification, structural confirmation, and high-sensitivity quantification, coupling HPLC to a mass spectrometer (LC-MS) is the gold standard. Electrospray ionization (ESI) is the most common interface and can be operated in either positive or negative ion mode, though negative mode is often effective for phenolic compounds.[10]

Part 2: Detailed Troubleshooting Guide

This section provides in-depth, cause-and-effect solutions to specific problems you may encounter.

Q4: My peaks are broad and tailing. What are the causes and how can I fix it?

Symptom: Chromatographic peaks are asymmetric, with a "tail" extending from the back of the peak. This leads to poor integration and reduced resolution.

Potential Causes & Solutions:

  • Secondary Silanol Interactions (Most Common Cause):

    • Why it happens: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated (Si-O⁻), especially at mid-range pH. These negatively charged sites can interact electrostatically with the polar hydroxyl groups on your glycosides, causing a secondary retention mechanism that leads to tailing.[13][14]

    • Solution:

      • Add an Acidic Modifier: The most effective solution is to lower the mobile phase pH by adding an acid like 0.1% formic acid or phosphoric acid.[1][14] At a pH around 2-3, the ionization of silanols is suppressed, minimizing these unwanted interactions.[15][14]

      • Use a Modern, High-Purity Column: Newer columns made from high-purity silica have a much lower concentration of acidic silanol groups and are often better end-capped, reducing the potential for tailing.[13]

  • Column Overload:

    • Why it happens: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak shape.[16][17]

    • Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Perform a loading study to determine the optimal concentration range.[18][19]

  • Column Contamination or Degradation:

    • Why it happens: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16] Alternatively, operating at a high pH (typically > 8 for silica columns) can dissolve the silica backbone, leading to a void at the column inlet and poor peak shape.[14][20]

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from contaminants.[21]

      • Flush the Column: Develop a robust column washing procedure. After a sequence, flush the column with a strong, organic solvent (like 100% acetonitrile or isopropanol) to remove strongly bound matrix components.

      • Check Column History: Ensure the column has not been subjected to harsh pH conditions that could cause degradation.[20]

Q5: I am struggling with poor resolution and co-elution of my glycoside isomers. What steps can I take to improve separation?

Symptom: Two or more peaks are not baseline separated, making accurate quantification impossible. This is common for glycosides with the same aglycone but different sugar arrangements.[1]

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Why it happens: The ratio of organic solvent to aqueous buffer directly controls retention and selectivity.[6][8] An incorrect composition may not provide enough differential partitioning for closely related compounds.

    • Solution:

      • Optimize the Gradient: If using a gradient, make the slope shallower in the region where your compounds of interest are eluting. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving resolution.[7][16]

      • Change the Organic Modifier: Methanol and acetonitrile have different solvent properties and can produce different elution orders (selectivity).[8] If you are using acetonitrile, try substituting it with methanol (or a mix) and re-optimize the gradient.

      • Adjust the pH: Modifying the mobile phase pH can alter the ionization state of the phenolic hydroxyls, which can subtly change the polarity of the analytes and improve separation.[6][22]

  • Incorrect Column Chemistry:

    • Why it happens: A standard C18 column separates primarily based on hydrophobicity. If your glycoside isomers have very similar hydrophobicities, a C18 may not be able to resolve them.

    • Solution:

      • Switch to a Phenyl-Hexyl Column: The π-π interactions offered by the phenyl stationary phase can provide a different separation mechanism that may resolve isomers unresolved on a C18.

      • Consider HILIC: HILIC is exceptionally powerful for separating compounds based on polarity and the number/arrangement of hydroxyl groups, making it ideal for resolving glycan isomers.[3][23]

  • Insufficient Column Efficiency:

    • Why it happens: A column with low efficiency (low plate count) will produce broader peaks, which are more likely to overlap. Efficiency can be lost due to column aging or using columns with larger particle sizes.

    • Solution:

      • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and resolving power.[1]

      • Increase Column Length: A longer column provides more theoretical plates and thus more opportunity for separation, though this will increase analysis time and backpressure.

The following diagram outlines a logical workflow for addressing resolution issues.

G start Problem: Poor Resolution check_gradient Is the gradient slope optimized? start->check_gradient adjust_gradient Action: Make gradient shallower around peaks check_gradient->adjust_gradient No check_solvent Is the organic solvent optimal? check_gradient->check_solvent Yes end Resolution Improved adjust_gradient->end change_solvent Action: Switch from ACN to MeOH (or vice versa) check_solvent->change_solvent No check_column Is the column chemistry appropriate? check_solvent->check_column Yes change_solvent->end change_column Action: Try Phenyl-Hexyl or HILIC column check_column->change_column No check_efficiency Is column efficiency sufficient? check_column->check_efficiency Yes change_column->end improve_efficiency Action: Use column with smaller particles (e.g., <3µm) check_efficiency->improve_efficiency No check_efficiency->end Yes improve_efficiency->end

Fig. 1: A step-by-step workflow for troubleshooting poor peak resolution.
Q6: My retention times are drifting from one injection to the next. What is causing this instability?

Symptom: The time at which a specific analyte elutes changes progressively or randomly over a series of injections, compromising peak identification and quantification.[24]

Potential Causes & Solutions:

CauseWhy It HappensSolution
Inadequate Column Equilibration Especially in gradient elution, if the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will be inconsistent, usually shifting to earlier times.[25]Increase Equilibration Time: Ensure the post-run equilibration step is long enough. A good rule of thumb is to allow at least 10-20 column volumes of the starting mobile phase to pass through the column before the next injection.[26]
Mobile Phase Composition Change The organic solvent (e.g., acetonitrile) is more volatile than water. If left uncovered, selective evaporation can occur, increasing the aqueous content of the mobile phase and causing retention times to drift later.[21][25]Keep Reservoirs Covered: Always cap your mobile phase bottles. For long sequences, consider preparing fresh mobile phase to minimize evaporation effects.[25] Using an online degasser and pump with dynamic mixing can also help.[21]
Temperature Fluctuations Column temperature significantly affects mobile phase viscosity and separation kinetics. Fluctuations in ambient lab temperature can cause retention times to shift if a column oven is not used.[24][25]Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-40 °C) for stable performance.
Pump or System Leaks A small, often invisible leak in a pump seal or fitting will cause the flow rate to be lower or more variable than the setpoint, leading to inconsistent retention times.[16][21]Perform a Leak Check: Systematically check all fittings for any signs of salt buildup (from buffers) or moisture. Tighten or replace fittings as needed. If pressure fluctuates wildly, service the pump check valves or seals.[27]
Column Contamination Buildup of matrix components on the column can change the stationary phase chemistry over time, leading to a gradual drift in retention.[26]Improve Sample Preparation: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up complex samples (e.g., plant extracts) before injection.[28][29][30]
Q7: I have very low signal intensity and poor sensitivity. How can I improve my detector response?

Symptom: The peaks for your analytes are very small, even at what should be a reasonable concentration, leading to a poor signal-to-noise ratio (S/N).

Potential Causes & Solutions:

  • Incorrect Detection Wavelength:

    • Why it happens: The UV detector is set to a wavelength where the analyte has little to no absorbance.

    • Solution: Use a PDA detector to find the wavelength of maximum absorbance (λ-max) for your orcinol glycosides. If you only have a variable wavelength detector, inject a concentrated standard and scan across a range (e.g., 220-350 nm) to find the optimal setting.

  • Sample Dilution/Concentration Issues:

    • Why it happens: The analyte concentration in the injected sample is simply too low for the detector to see. This can happen from over-dilution or inefficient extraction from the original matrix.[27]

    • Solution:

      • Concentrate the Sample: Use a nitrogen evaporator or centrifugal evaporator to gently remove solvent and concentrate your sample before reconstituting it in a smaller volume of mobile phase.[28]

      • Optimize Extraction: Review your sample preparation protocol to ensure you are efficiently extracting the glycosides from the source material.[31]

  • Ion Suppression (LC-MS specific):

    • Why it happens: Co-eluting matrix components or certain mobile phase additives can compete with the analyte for ionization in the MS source, reducing its signal. Trifluoroacetic acid (TFA) is a known cause of significant ion suppression, especially in negative ion mode.[15][10]

    • Solution:

      • Replace TFA: If using TFA, switch to 0.1% formic acid. Formic acid is much less likely to cause ion suppression.[15]

      • Improve Chromatographic Separation: Enhance the resolution between your analyte and any interfering matrix peaks.

      • Improve Sample Cleanup: Use SPE to remove salts and other matrix components that can cause suppression.[30]

  • Detector or System Issues:

    • Why it happens: A failing detector lamp, a contaminated flow cell, or leaks in the system can all lead to a loss of signal.[16]

    • Solution:

      • Check Lamp Performance: Note the lamp's age and energy output. Replace if it is near the end of its lifespan.

      • Clean the Flow Cell: Flush the flow cell with appropriate strong solvents to remove any adsorbed material.

      • Check for Leaks: A leak between the column and the detector will cause a loss of sample and, therefore, a reduced signal.[16]

Part 3: Experimental Protocols
Protocol 1: Generic Reversed-Phase Gradient Method for Orcinol Glycoside Screening

This protocol provides a starting point for separating a mixture of orcinol glycosides.

  • HPLC System & Column:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 35 °C.

    • Detector: PDA/UV at 270 nm.

    • Injection Volume: 5 µL.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.

    • Gradient Table:

      Time (min) %A %B
      0.0 95 5
      20.0 60 40
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability:

    • Inject a standard mixture containing at least two known orcinol glycosides.

    • Acceptance Criteria: Resolution between critical pairs > 1.5; Tailing factor for all peaks between 0.9 and 1.5.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup from a Plant Matrix

This protocol is for cleaning up a crude plant extract prior to HPLC analysis.[31][32]

  • Materials:

    • SPE Cartridge: C18 SPE cartridge.

    • Solvents: Methanol, HPLC-grade water.

    • Sample: Crude plant extract dissolved in 10% methanol/water.

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water. Do not let the cartridge run dry.

    • Loading: Load 1-2 mL of the dissolved plant extract onto the cartridge.

    • Washing: Pass 5 mL of 5% methanol/water through the cartridge to elute very polar, interfering compounds.

    • Elution: Elute the target orcinol glycosides with 5 mL of 80% methanol/water.

    • Final Step: Evaporate the collected eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase for injection.[28]

References

Optimization

Optimizing Mass Spectrometry for Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside: A Technical Guide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry (MS) parameters for the analysis of Orcinol 1-O-beta-D-apio...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry (MS) parameters for the analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This document offers in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and providing detailed experimental protocols to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside relevant to mass spectrometry?

A1: Understanding the fundamental properties of the analyte is the first step in method development.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₁[1][2]
Molecular Weight 418.39 g/mol [3][4]
Monoisotopic Mass 418.1475 g/mol [1]
Class Phenolic Glycoside[2]
Natural Source Rhizomes of Curculigo orchioides[4]

This compound is a diglycoside, consisting of an orcinol aglycone linked to a glucose molecule, which is further substituted with an apiose sugar. Its glycosidic nature makes it polar and thermally labile, dictating the choice of soft ionization techniques like electrospray ionization (ESI).

Q2: Which ionization mode, positive or negative, is recommended for this compound?

A2: Both positive and negative electrospray ionization (ESI) modes can be effective, but they offer different advantages and may be preferred for different analytical goals.

  • Negative Ion Mode (ESI-): This mode is often more sensitive for phenolic compounds due to the ease of deprotonation of the phenolic hydroxyl groups.[5][6] You can expect to observe the deprotonated molecule [M-H]⁻ as the primary ion. Fragmentation in negative mode can provide clear cleavages of the glycosidic bonds.[7]

  • Positive Ion Mode (ESI+): In this mode, the molecule is likely to form adducts with protons [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺.[5] Sodium adducts are often highly stable and can be the base peak, especially if there are trace amounts of sodium in the sample or mobile phase.[8] While protonated molecules can be observed, the efficiency may be lower than deprotonation in negative mode.

Recommendation: For initial screening and qualitative analysis, it is advisable to acquire data in both positive and negative modes to determine which provides better sensitivity and more informative fragmentation for your specific sample matrix and instrument. For quantitative analysis, the mode that gives the most stable and intense signal should be chosen.

Q3: What are the expected fragmentation patterns for this molecule in MS/MS analysis?

A3: The fragmentation of O-glycosides in collision-induced dissociation (CID) is well-characterized and primarily involves the cleavage of the glycosidic bonds.[7][9]

The primary fragmentation will be the neutral loss of the sugar moieties. Given the structure, we can predict the following fragmentation pathway:

  • Loss of the terminal apiose unit: The bond between the apiose and glucose is likely to cleave first, resulting in a neutral loss of the apiose residue (C₅H₈O₄, 132.04 Da).

  • Loss of the entire disaccharide: Cleavage of the O-glycosidic bond between the orcinol aglycone and the glucose will result in the loss of the entire apiofuranosyl-glucopyranoside unit (C₁₁H₁₈O₉, 298.09 Da).

  • Sequential loss of both sugar units: Following the loss of the apiose, the glucose unit (C₆H₁₀O₅, 162.05 Da) can also be lost from the intermediate fragment.

The resulting fragment will be the orcinol aglycone. The presence of these characteristic neutral losses is a strong indicator of the compound's identity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Issue 1: Low Signal Intensity or Poor Ionization

  • Possible Cause: Suboptimal mobile phase pH.

    • Explanation: The pH of the mobile phase affects the ionization efficiency. For negative mode, a slightly basic or neutral pH can enhance deprotonation, while a slightly acidic pH is generally used for positive mode to promote protonation.[5]

    • Solution: For negative mode, ensure the final pH of your mobile phase is not strongly acidic. For positive mode, the addition of a small amount of formic acid (0.1%) is standard practice.[4]

  • Possible Cause: Formation of multiple adducts, splitting the signal.

    • Explanation: In positive ion mode, the analyte can form adducts with various cations present in the sample or mobile phase (e.g., H⁺, Na⁺, K⁺), which can distribute the ion current among several species, reducing the intensity of any single one.[8]

    • Solution: To promote the formation of a single adduct type, consider adding a controlled amount of the desired adduct-forming salt (e.g., sodium acetate for [M+Na]⁺) to the mobile phase. Conversely, to favor the protonated molecule, ensure high purity solvents and minimize sources of sodium contamination.

  • Possible Cause: Ion suppression from the sample matrix.

    • Explanation: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the ESI source, leading to a reduced signal.[8]

    • Solution: Improve sample clean-up using solid-phase extraction (SPE). Ensure adequate chromatographic separation from interfering matrix components. If suppression is still an issue, a dilution of the sample may help.

Issue 2: In-source Fragmentation

  • Possible Cause: High fragmentor/cone voltage.

    • Explanation: The fragmentor (or cone) voltage is applied in the ion source to facilitate desolvation and ion sampling. However, if this voltage is too high, it can induce fragmentation of the analyte before it reaches the mass analyzer. This is a common issue with thermally labile molecules like glycosides.

    • Solution: Optimize the fragmentor/cone voltage by performing an infusion of a standard solution and ramping the voltage. Select a voltage that maximizes the intensity of the precursor ion while minimizing the appearance of fragment ions.

  • Possible Cause: High source temperature.

    • Explanation: Elevated source or desolvation temperatures can cause thermal degradation of the analyte.

    • Solution: Start with a conservative desolvation temperature (e.g., 250-300 °C) and gradually increase it only as needed to achieve efficient solvent evaporation, without causing the precursor ion intensity to drop.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Poor column equilibration.

    • Explanation: Reversed-phase columns require adequate equilibration with the initial mobile phase conditions before each injection to ensure a reproducible starting point for the separation.

    • Solution: Ensure your LC method includes a sufficient equilibration time at the end of each gradient run, typically 5-10 column volumes.

  • Possible Cause: Changes in mobile phase composition.

    • Explanation: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.

    • Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.

III. Experimental Protocols

Protocol 1: Sample Preparation from Curculigo orchioides Rhizomes

This protocol is adapted from methods used for the analysis of phenolic compounds from plant materials.

  • Drying and Grinding: Dry the rhizomes of Curculigo orchioides at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Perform ultrasonic extraction with 25 mL of 70% methanol for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants.

  • Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can improve data quality. Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the extract and wash with water to remove highly polar impurities.

    • Elute the target analytes with methanol.

  • Final Preparation:

    • Evaporate the solvent from the final extract under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-ESI-Q-TOF-MS Method Parameters

These parameters are based on the published method by He et al. (2015) for the analysis of Curculigo orchioides and general best practices for glycoside analysis.[10] They should be used as a starting point and optimized for your specific instrument.

ParameterRecommended Setting
UPLC System
ColumnWaters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5-95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature35 °C
Injection Volume2-5 µL
Mass Spectrometer (ESI-Q-TOF)
Ionization ModeESI Negative and Positive (separate runs)
Capillary Voltage3.0 kV (Negative), 3.5 kV (Positive)
Cone/Fragmentor Voltage120 V (Optimize for minimal in-source fragmentation)
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Mass Rangem/z 100-1000
MS/MS Collision EnergyRamped (e.g., 10-40 eV) to observe fragmentation patterns

IV. Visualizations

Diagram 1: Predicted MS/MS Fragmentation Pathway

fragmentation_pathway M [M-H]⁻ m/z 417.14 F1 [M-H - Apiose]⁻ m/z 285.09 M->F1 -132.04 Da (Apiose) F2 [M-H - Apiose - Glucose]⁻ (Orcinol Aglycone) m/z 123.04 F1->F2 -162.05 Da (Glucose)

Caption: Predicted fragmentation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in negative ion mode.

Diagram 2: Troubleshooting Workflow for Low Signal Intensity

Caption: A logical workflow for troubleshooting low signal intensity issues.

V. References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]

  • He, Y., Dong, X., He, J., Wang, N., Shou, D., Qin, L., & Zhang, Q. (2015). Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 236-245. Available from: [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Available from: [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available from: [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available from: [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Available from: [Link]

  • Ma, Y. L., & Cole, R. B. (2001). A comparative study of positive and negative ion electrospray ionization mass spectrometry of selected flavone and isoflavone glycosides. Journal of the American Society for Mass Spectrometry, 12(12), 1347-1355. Available from: [Link]

Sources

Troubleshooting

avoiding degradation of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside during experiments

Welcome to the technical support guide for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS: 868557-54-4). This document is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS: 868557-54-4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this complex phenolic glycoside during experimental workflows. As a molecule with multiple labile sites, understanding its degradation pathways is critical for generating reproducible and accurate data.

Part 1: Frequently Asked Questions (FAQs) - Core Stability and Handling

This section addresses the most common initial queries regarding the storage and preparation of the compound.

Question: What are the primary structural features of this molecule that I should be concerned about?

Answer: The structure of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside presents three key areas of potential instability:

  • The O-glycosidic bond linking the orcinol aglycone to the glucose sugar.

  • The (1->6) O-glycosidic bond linking the glucose and apiose sugars. Both of these bonds are susceptible to hydrolysis.[1][2]

  • The phenolic ring of the orcinol aglycone, which is prone to oxidation, especially under non-acidic conditions.[3]

Understanding these vulnerabilities is the foundation for designing stable experiments.

Question: What are the recommended long-term storage conditions for the solid compound?

Answer: For prolonged stability, the lyophilized powder should be stored at 2-8°C in a tightly sealed container.[4] It is crucial to protect it from two primary environmental factors:

  • Moisture: The glycosidic bonds can undergo hydrolysis if exposed to water over time.[1][5]

  • Light: As a phenolic compound, it is susceptible to photodegradation.[3][6] Store vials in the dark or use amber-colored glass.

Question: Which solvents should I use for preparing stock solutions, and what is the expected stability?

Answer: The compound is soluble in common organic solvents such as DMSO, methanol, ethanol, and acetone.[4][7][8] For biological assays, DMSO is a common choice. However, be aware that phenolic glycosides can be labile in aqueous media.[9] We recommend preparing high-concentration stock solutions in anhydrous DMSO and storing them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.

Part 2: Troubleshooting Guide - Degradation During Experiments

This section provides in-depth solutions to specific problems encountered during experimental procedures.

Issue 1: pH-Induced Degradation

Question: I'm observing a loss of my compound in an acidic buffer (pH < 6). What is the mechanism?

Answer: You are likely observing acid-catalyzed hydrolysis of the glycosidic bonds. This is a well-documented degradation pathway for glycosides.[10][11][12][13] The reaction proceeds via protonation of the glycosidic oxygen, which weakens the C-O bond and leads to its cleavage, releasing the sugar moieties and the orcinol aglycone.[14][15] The bond between the two sugars and the bond to the orcinol are both at risk.

Diagram 1: Simplified Mechanism of Acid-Catalyzed Glycosidic Bond Hydrolysis

cluster_0 Acidic Conditions (H+) A Intact Glycoside (Orcinol-Sugars) B Protonation of Glycosidic Oxygen A->B + H+ C Rate-Limiting Step: Cleavage of C-O Bond B->C Spontaneous D Formation of Oxocarbenium Ion & Aglycone (Orcinol) C->D E Nucleophilic Attack by Water (H2O) D->E + H2O F Degradation Products: Free Sugars + Orcinol E->F

Caption: Acid-catalyzed hydrolysis pathway.

Question: My solution is turning brown in a neutral or alkaline buffer (pH ≥ 7). Why is this happening?

Answer: The brown color indicates oxidation of the phenolic orcinol aglycone. Phenolic compounds are particularly unstable in neutral to alkaline environments, where the hydroxyl groups are deprotonated, making them highly susceptible to oxidation by dissolved oxygen.[3] This process can be accelerated by the presence of metal ions.

Protocol 1: Maintaining pH Stability
  • Buffer Selection: Whenever possible, use slightly acidic buffers (e.g., pH 6.0-6.5 citrate or acetate buffers) for your working solutions. Phenolic compounds are generally more stable under acidic conditions.[3]

  • Avoid Strong Bases: Do not expose the compound to strongly alkaline conditions (pH > 8) for any extended period.

  • Degas Buffers: For sensitive experiments, degas your aqueous buffers to remove dissolved oxygen prior to preparing your working solution.

  • Use Chelators: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester metal ions that can catalyze oxidation.

ParameterRecommendationRationale
Optimal pH Range 6.0 - 6.5Minimizes both acid hydrolysis and oxidative degradation.[3]
Acidic Limit Avoid pH < 5.0Prevents significant acid-catalyzed hydrolysis of glycosidic bonds.[10][11]
Alkaline Limit Avoid pH > 7.5Prevents rapid oxidation of the phenolic ring.[3]
Table 1: Recommended pH ranges for experimental buffers.
Issue 2: Thermal & Light-Induced Degradation

Question: Can I heat my solution to get the compound to dissolve faster?

Answer: We strongly advise against heating. While modest warming might be tolerated for short periods, thermal processing is a known driver of degradation for many glycosides.[16][17] Studies on similar compounds show that elevated temperatures can accelerate hydrolysis and other degradation reactions.[18] Always attempt to dissolve the compound at room temperature first. If solubility is an issue, consider sonication in a room temperature water bath.

Question: My results are inconsistent. Could ambient lab lighting be a factor?

Answer: Yes, absolutely. Phenolic glycosides can be light-sensitive.[9] Exposure to light, especially UV wavelengths from ambient sources, can lead to photodegradation over the course of an experiment, reducing the effective concentration of your compound.[6][19][20] This is a critical but often overlooked variable. For all experiments, especially those lasting several hours, it is best practice to use amber-colored tubes or plates and shield the experimental setup from direct light.

Issue 3: Enzymatic Degradation in Biological Samples

Question: I'm adding the compound to cell culture media or tissue homogenates, and it disappears very quickly. What's happening?

Answer: You are likely encountering enzymatic degradation. Biological matrices are rich in glycosidase enzymes (e.g., β-glucosidases) that are specifically designed to cleave glycosidic bonds.[5][21] These enzymes can rapidly hydrolyze your compound into its aglycone and free sugars, leading to a complete loss of the parent molecule.[22][23]

Diagram 2: Experimental Workflow to Prevent Enzymatic Degradation

A Start: Biological Sample (e.g., Tissue Homogenate) B Critical Step: Immediate Enzyme Inactivation A->B C Method 1: Solvent Quenching (e.g., add cold Acetonitrile/Methanol) B->C Recommended D Method 2: Heat Inactivation (e.g., 95°C for 5 min) Test compound stability first! B->D Alternative E Method 3: Acidification (e.g., Trichloroacetic Acid) Check for acid hydrolysis! B->E Alternative G High Risk of Compound Degradation B->G If Skipped F Proceed to Extraction/Analysis C->F D->F E->F

Caption: Decision workflow for handling biological samples.

Protocol 2: Quenching Endogenous Enzyme Activity

This protocol is essential before analysis or after an incubation period to stop enzymatic reactions.

  • Prepare Quenching Solution: Prepare a solution of acetonitrile or methanol containing an internal standard, if used. Chill this solution to -20°C.

  • Sample Collection: At your desired time point, collect your biological sample (e.g., 100 µL of cell lysate).

  • Immediate Quenching: Immediately add at least 3 volumes (e.g., 300 µL) of the cold quenching solvent to the sample. Vortex vigorously. This "protein crash" denatures and precipitates most enzymes, halting their activity.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains your compound, and proceed directly to analysis (e.g., LC-MS).

Part 3: Overall Best Practices Workflow

To ensure the highest data quality, integrate the following decision points throughout your entire experimental process, from storage to final analysis.

Diagram 3: Comprehensive Stability Workflow

cluster_storage 1. Storage cluster_prep 2. Working Solution Prep cluster_exp 3. Experiment cluster_analysis 4. Analysis S1 Solid Compound: 2-8°C, Dark, Dry S2 Stock Solution (DMSO): -80°C, Aliquots S1->S2 Prepare P1 Use Freshly Prepared Aqueous Solutions S2->P1 P2 Buffer pH 6.0-6.5 P1->P2 P3 No Heating P2->P3 E1 Protect from Light (Amber tubes/plates) P3->E1 E2 Biological Matrix? (Cells, Lysate) E3 YES: Quench Enzymes Immediately Post-Incubation E2->E3 E4 NO: Proceed E2->E4 A1 Analyze Promptly E3->A1 E4->A1 A2 Monitor for Degradants: - Orcinol Aglycone - Orcinol Glucoside A1->A2

Caption: Best practices workflow for ensuring compound integrity.

References

  • Jack Westin. Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. [Link]

  • ResearchGate. The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. [Link]

  • Khan Academy. Glycosidic bond (article) | Carbohydrates. [Link]

  • Canadian Science Publishing. THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Canadian Science Publishing. THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. [Link]

  • Royal Society Publishing. The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. [Link]

  • Save My Exams. The Glycosidic Bond | Cambridge (CIE) A Level Biology Revision Notes 2023. [Link]

  • DigitalCommons@USU. Chemical analysis of phenolic glycosides: Art, facts, and artifacts. [Link]

  • ResearchGate. Acidic hydrolysis mechanism of a glycosidic bond. [Link]

  • ResearchGate. Chemical analysis of phenolic glycosides: art, facts, and artifacts. [Link]

  • Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection. [Link]

  • PubMed Central. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • ResearchGate. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. The role of glycosides in the light-stabilization of 3-hydroxyflavone (flavonol) dyes as revealed by HPLC. [Link]

  • ResearchGate. Thermal stabilization and decomposition of simple glycosides in the presence of aromatic substances in closed ampoules: The role of OH⋯π hydrogen bonding. [Link]

  • PubMed Central. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. [Link]

  • ScienceDirect. Effects of food formulation and thermal processing on flavones in celery and chamomile. [Link]

  • National Institutes of Health. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii. [Link]

  • ACS Publications. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. [Link]

  • PubMed. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit. [Link]

Sources

Optimization

Technical Support Center: Navigating Bioassay Interference with Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

Welcome to our dedicated technical support guide for researchers working with Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This document provides in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential interference of this compound in common biological assays. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and accuracy of your experimental data.

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside with demonstrated antioxidative properties[1][2][3]. While this bioactivity is of significant interest, the very chemical moieties responsible for its therapeutic potential—the phenolic ring and glycosidic linkages—can also lead to non-specific interactions in various assay formats. This guide will walk you through the underlying mechanisms of these interferences and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions researchers may have when working with Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Q1: What is Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside and why might it interfere with my assays?

A1: Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a natural product, specifically a phenolic glycoside[4]. Its structure contains a phenolic group, which is known to have reducing properties and can interact with various reagents, and sugar moieties that can affect solubility and interactions with cellular components. These features are the primary reason for potential assay interference. Its antioxidant activity, for instance, can directly interfere with assays that have redox-based readouts[1][2].

Q2: I'm seeing an unexpected increase in signal in my MTT/XTT cell viability assay. Could the compound be the cause?

A2: Yes, this is a common issue with phenolic compounds. Assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Due to its reducing potential, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can directly reduce the tetrazolium salt in a cell-free manner, leading to a false-positive signal that suggests increased cell viability or proliferation[5][6][7].

Q3: My fluorescence-based assay is giving inconsistent or high background readings. How can this compound be involved?

A3: Phenolic compounds can interfere with fluorescence-based assays in two main ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal[8][9].

  • Fluorescence Quenching: The compound may absorb the excitation or emitted light from your fluorescent probe, leading to a decrease in the detected signal and a potential false-negative result[9].

Q4: I am using a luciferase reporter assay and my results are difficult to interpret. Can this phenolic glycoside be an inhibitor of luciferase?

A4: It is possible. A wide range of small molecules, including some natural products, have been shown to directly inhibit firefly luciferase[10][11][12]. This can lead to a decrease in the luminescent signal that is independent of the biological pathway you are studying. Conversely, some inhibitors can paradoxically increase the luminescence signal by stabilizing the luciferase enzyme[13].

Part 2: Troubleshooting Guides by Assay Type

This section provides structured troubleshooting guides for common assay platforms that are susceptible to interference by Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Guide 1: Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, MTS)

Observed Problem: An apparent increase in cell viability or a decrease in cytotoxicity that contradicts other observations (e.g., microscopy).

Potential Cause: Direct reduction of the tetrazolium salt by the compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for redox-based viability assays.

Detailed Protocols:

  • Cell-Free Control Protocol:

    • Prepare a multi-well plate with the same concentrations of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside as used in your experiment, but in cell-free media.

    • Include a media-only control (no compound).

    • Incubate the plate for the same duration as your cellular assay.

    • Add the MTT, XTT, or MTS reagent and incubate as per the manufacturer's protocol.

    • Read the absorbance. A significant increase in absorbance in the compound-containing wells compared to the media-only control confirms interference.

  • Alternative Assay: Sulforhodamine B (SRB) Assay:

    • After treating cells with the compound, fix the cells with 10% trichloroacetic acid (TCA).

    • Wash away the TCA and stain the cellular proteins with 0.4% SRB solution.

    • Wash away the unbound dye and solubilize the bound dye with 10 mM Tris base.

    • Read the absorbance. This assay measures cell density based on protein content and is not susceptible to redox interference[6].

Guide 2: Fluorescence-Based Assays

Observed Problem: High background, poor signal-to-noise ratio, or unexpected quenching of the fluorescent signal.

Potential Causes: Autofluorescence of the compound or quenching of the fluorophore.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence-based assays.

Detailed Protocols:

  • Autofluorescence Control:

    • In a multi-well plate, add Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside at the highest concentration used in your experiment to the assay buffer.

    • Read the fluorescence using the same filter set as your main experiment. A high reading compared to buffer alone indicates autofluorescence.

  • Quenching Control:

    • Prepare a solution of your fluorescent probe in the assay buffer.

    • In a multi-well plate, add your compound at various concentrations to the probe solution.

    • Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.

Guide 3: Luciferase Reporter Gene Assays

Observed Problem: Unexpected decrease or increase in luminescence.

Potential Cause: Direct inhibition or stabilization of the luciferase enzyme.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for luciferase reporter assays.

Detailed Protocols:

  • Cell-Free Luciferase Inhibition Assay:

    • Use a commercial luciferase assay kit that provides purified enzyme and reagents.

    • In a luminometer-compatible plate, combine the luciferase, its substrate, and ATP according to the kit's instructions.

    • Add Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside at various concentrations.

    • Immediately measure the luminescence. A change in signal compared to the no-compound control indicates direct interference.

Part 3: Data Interpretation and Best Practices

Assay Type Potential Interference Key Control Experiment Recommended Action
MTT/XTT/MTS False Positive (Increased Signal)Cell-free assay with compoundSwitch to SRB, Crystal Violet, or LDH assay
Fluorescence False Positive (Autofluorescence) or False Negative (Quenching)Compound-only and compound + probe controlsUse red-shifted dyes or a non-fluorescent method
Luciferase Reporter False Positive/Negative (Enzyme Modulation)Cell-free assay with purified luciferaseUse an alternative reporter or a direct measure of gene/protein expression

By implementing these control experiments and being prepared to switch to orthogonal assay formats, you can confidently navigate the potential challenges of working with bioactive phenolic glycosides like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

References

  • Krajnc, A., & Dolenc, M. S. (2017). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 22(3), 440. [Link]

  • Monteiro, P., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 26(8), 1365-1372. [Link]

  • Shoemaker, M., et al. (2004). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Toxicology in Vitro, 18(5), 659-664. [Link]

  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

  • Auld, D. S., et al. (2013). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Journal of Biological Chemistry, 288(32), 23065-23075. [Link]

  • Lindroth, R. L., & Pajutee, M. S. (1987). Chemical analysis of phenolic glycosides: art, facts, and artifacts. Oecologia, 74(1), 144-148. [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Li, Y., et al. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxidation/peroxidase Assay. Journal of Agricultural and Food Chemistry, 62(21), 4898-4904. [Link]

  • Prescher, J. A., & Contag, C. H. (2010). Inhibitor Bias in Luciferase-Based Luminescence Assays. Journal of the American Chemical Society, 132(49), 17498-17500. [Link]

  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • MDPI. (2022). Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. Antioxidants, 11(7), 1334. [Link]

  • National Institutes of Health. (n.d.). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Retrieved from [Link]

  • National Institutes of Health. (2018). Creating and screening natural product libraries. Expert Opinion on Drug Discovery, 13(9), 789-802. [Link]

  • GreenskyBio. (2024). Plant Extracts Under the Microscope: A Deep Dive into Fluorescence Analysis and Its Implications. Retrieved from [Link]

  • American Chemical Society. (2024). Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 72(20), 8786-8796. [Link]

  • National Institutes of Health. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 856. [Link]

  • National Institutes of Health. (2022). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Frontiers in Microbiology, 13, 989689. [Link]

  • YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. Retrieved from [Link]

  • SciSpace. (2013). Natural product libraries: assembly, maintenance, and screening. Retrieved from [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]

  • PubMed. (2021). Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants. Phytotherapy Research, 35(7), 3484-3508. [Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside Quantification

Welcome to the technical support center for the quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this specific phenolic glycoside. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource that explains the causality behind our experimental choices, enabling you to troubleshoot and adapt these methods with confidence.

The quantification of natural products like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a compound isolated from sources such as the rhizomes of Curculigo orchioides, presents unique challenges.[1][2] These include complex sample matrices, the need for high specificity, and the requirement for validated methods to ensure data integrity for research or regulatory submission. This guide provides field-proven insights and self-validating protocols to ensure your success.

Section 1: Foundational FAQs

This section addresses common initial questions to establish a strong foundational understanding of the analytical strategy.

Q1: What is the recommended analytical technique for quantifying Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside?

A1: The gold-standard and most recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][[“]] Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) has been successfully used for both identification and quantification of this compound.[1][2]

Causality: This approach provides the highest degree of sensitivity and specificity. The chromatography step (UHPLC) separates the target analyte from other structurally similar compounds and matrix components. The mass spectrometer (MS/MS) then provides two levels of confirmation: the mass of the parent molecule and the mass of its specific fragments. This dual confirmation is critical for unambiguous quantification in complex samples like plant extracts.

Q2: Can I use a standard HPLC with a UV-Vis detector instead of a mass spectrometer?

A2: While possible, it is not recommended for quantification in complex matrices. A UV-Vis detector identifies compounds based on their light absorption at a specific wavelength.

Causality: The primary limitation is a lack of specificity. Many other phenolic compounds present in a crude or partially purified plant extract can have the same or overlapping UV absorbance spectra as your target analyte. This co-elution would lead to an overestimation of the compound's concentration.[5] LC-MS/MS is preferred because it identifies compounds based on a unique physical property (mass-to-charge ratio), which is far more selective than UV absorbance.[[“]]

Q3: The analyte name contains "Orcinol." Can I use the colorimetric "Orcinol Method" for quantification?

A3: Absolutely not. This is a critical point of potential confusion. The "Orcinol Method" (or Bial's test) is a colorimetric assay used for the general estimation of pentoses or RNA.[6][7][8] It relies on the acid-catalyzed conversion of pentose sugars into furfural, which then reacts with orcinol to produce a colored product.[9]

Causality: This method is entirely non-specific for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

  • It detects the sugar moiety, not the entire glycoside. The method would react with the apiofuranosyl (a pentose) and potentially the glucopyranoside (a hexose, which can give interfering muddy-brown colors) components, but it cannot distinguish them from any other free sugars or glycosides in your sample.[6]

  • It provides no structural information. The test cannot confirm the identity of the aglycone (orcinol) or the specific glycosidic linkage.

  • High Interference: The harsh acidic conditions can hydrolyze other components, leading to highly inaccurate and unreliable results.

Q4: Where can I obtain a certified reference standard for this compound?

A4: A high-purity (≥98%) reference standard is essential for accurate quantification.[10] This is required for preparing your calibration curve and for method validation. Several chemical suppliers specialize in natural product standards. You can source Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS No. 868557-54-4) from vendors like Biosynth, ChemFaces, or Lifeasible.[2][10] Always request a Certificate of Analysis (CoA) to verify the purity and identity.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating. Follow the steps for method validation to ensure the protocol is performing correctly in your laboratory, adhering to international guidelines.[11][12]

Protocol 1: Sample Preparation from Plant Matrix

The goal of sample preparation is to efficiently extract the analyte while removing interfering matrix components that can cause ion suppression in the mass spectrometer or clog the UPLC column.

Step-by-Step Methodology:

  • Homogenization & Extraction:

    • Accurately weigh ~1.0 g of dried, powdered plant material (e.g., Curculigo orchioides rhizome).

    • Add 20 mL of 80% methanol in water.

    • Sonicate in an ultrasonic bath for 45 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the three supernatants.

  • Solvent Evaporation:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of deionized water.

    • Condition a C18 SPE cartridge (500 mg): Wash with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

    • Load: Load the 5 mL of reconstituted extract onto the conditioned C18 cartridge.

    • Wash: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities like sugars and salts.

    • Elute: Elute the target analyte with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness.

  • Final Preparation:

    • Reconstitute the final dried residue in a known volume (e.g., 1.0 mL) of mobile phase A (see Protocol 2).

    • Filter through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

Causality: The C18 SPE step is crucial. The non-polar C18 sorbent retains the moderately non-polar glycoside while allowing very polar compounds (salts, sugars) to be washed away with water. The 80% methanol is then strong enough to disrupt the hydrophobic interaction and elute the analyte.

G cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Start 1. Weigh & Homogenize Plant Material Extract 2. Ultrasonic Extraction (3x with 80% MeOH) Start->Extract Centrifuge 3. Centrifuge & Pool Supernatants Extract->Centrifuge Evap1 4. Evaporate to Dryness Centrifuge->Evap1 Recon1 5. Reconstitute in Water SPE 6. C18 SPE Cleanup (Condition -> Load -> Wash -> Elute) Evap2 7. Evaporate Eluate Recon2 8. Reconstitute in Mobile Phase Evap2->Recon2 Filter 9. Filter (0.22 µm) Recon2->Filter Inject 10. Inject into UPLC-MS/MS Filter->Inject

Caption: Workflow for extraction and purification of the analyte.

Protocol 2: UPLC-MS/MS Quantification Method

This protocol uses a Reverse-Phase (RP) UPLC method coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

ParameterRecommended SettingCausality/Justification
UPLC System
ColumnC18, ≤ 1.8 µm particle size (e.g., 100 x 2.1 mm)Small particle size provides high resolution and efficiency. C18 is the standard for retaining moderately polar glycosides.[3]
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes better peak shape and enhances positive ionization in the MS source.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for RP-HPLC with good UV transparency and MS compatibility.
Gradient5% B to 95% B over 10 minA gradient is necessary to elute the analyte with good peak shape and separate it from matrix components.
Flow Rate0.3 mL/minTypical for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp.40 °CElevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.[13]
Injection Volume2 µLSmall volume prevents column overloading and peak distortion.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is standard for polar to moderately polar compounds. Positive mode is often effective for glycosides.
Precursor Ion [M+H]⁺m/z 419.15Calculated for C18H26O11 (MW 418.4) + H⁺. This should be confirmed by infusion of the reference standard.
Product Ions (MRM)To be determined experimentallyInfuse the reference standard to find the two most stable and abundant fragment ions for quantification and qualification.
Dwell Time100 msBalances signal intensity with the number of points across the chromatographic peak.

To ensure your method is fit for purpose, you must validate it according to regulatory guidelines such as the FDA's ICH Q2(R2).[11][14] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity Ensure signal is only from the analyte.No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range Show direct proportionality of response to concentration.Calibration curve with R² ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL).
Accuracy Closeness of test results to the true value.% Recovery of 80-120% for spiked matrix samples at low, medium, and high concentrations.
Precision Agreement between a series of measurements.% RSD (Relative Standard Deviation) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Quantification (LOQ) Lowest amount quantifiable with acceptable precision/accuracy.Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria.
Robustness Capacity to remain unaffected by small variations in method.%RSD of results should be minimal when varying parameters like column temperature (±2°C) or mobile phase pH (±0.1).

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses specific problems in a Q&A format. The key is to change only one thing at a time to isolate the problem source.

G Problem Chromatographic Problem (e.g., Retention Time Drift) CheckPump Check Pump Flow Rate & Pressure Log Problem->CheckPump CheckMobilePhase Check Mobile Phase (Freshly prepared? Degassed?) CheckPump->CheckMobilePhase Pressure OK Solution Isolate & Fix Issue CheckPump->Solution Pressure Fluctuation -> Fix Leak/Purge CheckColumn Check Column (Age? Equilibration time?) CheckMobilePhase->CheckColumn Solvent OK CheckMobilePhase->Solution Solvent Issue -> Remake/Degas CheckTemp Check Column Oven Temperature CheckColumn->CheckTemp Column OK CheckColumn->Solution Column Issue -> Re-equilibrate/Replace CheckTemp->Solution Temp OK CheckTemp->Solution Temp Fluctuation -> Calibrate Oven

Caption: A systematic approach to troubleshooting HPLC issues.

Chromatography Issues

Q: My retention time is drifting to earlier or later times. What are the likely causes and solutions?

A: Retention time (RT) drift is a common issue that compromises peak identification.

  • Cause 1: Poor Column Equilibration. The column chemistry needs to fully stabilize with the mobile phase before each run.

    • Solution: Increase the column equilibration time between injections. Ensure at least 10 column volumes of the initial mobile phase pass through the column before injecting.[13]

  • Cause 2: Mobile Phase Composition Change. This can be due to inaccurate mixing by the pump or evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily.[13] If using an online mixer, purge the lines thoroughly. To verify the mixer's performance, you can manually prepare a bottle of the initial mobile phase composition and run it isocratically; if the RT is stable, the pump's mixer may need service.[15]

  • Cause 3: Temperature Fluctuations. Column temperature directly affects retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40°C).[15]

Q: I'm seeing significant peak tailing. How can I improve peak shape?

A: Peak tailing reduces resolution and integration accuracy.

  • Cause 1: Secondary Interactions. The analyte may be interacting with active sites (e.g., free silanols) on the column packing material.

    • Solution: Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid). The acid protonates the silanols, reducing their interaction with the analyte.

  • Cause 2: Column Contamination or Degradation. Strongly retained matrix components can build up at the column inlet, creating a secondary, slower path for the analyte.

    • Solution: Use a guard column to protect the analytical column.[15] If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be at the end of its life and needs replacement.[16]

  • Cause 3: Sample Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

Mass Spectrometry Issues

Q: I have low signal intensity (poor sensitivity). How can I improve it?

A: Low intensity prevents you from reaching a low LOQ.

  • Cause 1: Suboptimal Ionization. The analyte may not be ionizing efficiently in the MS source.

    • Solution: Optimize MS source parameters (e.g., capillary voltage, gas flow, source temperature). Infuse a standard solution of your analyte and adjust parameters to maximize the signal for the precursor ion [M+H]⁺. Also, try switching to negative ion mode [M-H]⁻ to see if it provides a better response.

  • Cause 2: Ion Suppression. Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.

    • Solution: Improve chromatographic separation to move the analyte away from interfering peaks. Enhance the sample cleanup procedure (e.g., by using a more rigorous SPE wash step) to remove more matrix components.

  • Cause 3: Poor Fragmentation. The chosen collision energy may not be optimal for generating the product ions.

    • Solution: During infusion, perform a product ion scan at various collision energies to find the optimal setting that produces the most intense and stable fragments for MRM.

Q: My signal is inconsistent between injections (poor reproducibility). What's the cause?

A: Poor reproducibility invalidates quantitative results.

  • Cause 1: Inconsistent Injection Volume. The autosampler may have an issue.

    • Solution: Check for air bubbles in the sample syringe and sample loop. Ensure the sample vial has sufficient volume. Run a series of injections from a single vial to test the autosampler's precision.

  • Cause 2: Matrix Effects. If the level of ion suppression varies between samples due to matrix differences, your signal will be inconsistent.

    • Solution: The best way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS). Since a SIL-IS for this specific glycoside is likely unavailable, a structurally similar compound that does not occur in the sample can be used as an alternative. The internal standard is added to all samples, standards, and blanks, and the analyte's response is normalized to the internal standard's response.[3]

References

  • Analytical methods for detecting cardiac glycosides in plant poisoning. Consensus. [Link]

  • Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks - Virginia Tech. [Link]

  • Modern methods for identification and quantification of cardiac glycosides. ResearchGate. [Link]

  • Glycoside determination and analysis in laboratory. Analytice. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. BioCrick. [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Estimation of PRP content by Orcinol method? ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Lifeasible. [Link]

  • Experiment No 6: Estimation of Concentration of RNA by Orcinol Method. Scribd. [Link]

  • Estimation of RNA by the Orcinol Method | Biochemistry. Biocyclopedia. [Link]

  • HiPer® RNA Estimation Teaching Kit. HiMedia Laboratories. [Link]

  • RNA estimation by Orcinol Method. Dr. H.B. MAHESHA. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

In the dynamic field of drug discovery and development, the quest for novel antioxidant compounds is paramount. Oxidative stress, a physiological state characterized by an imbalance between the production of reactive oxy...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the quest for novel antioxidant compounds is paramount. Oxidative stress, a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred intensive research into naturally occurring and synthetic compounds with potent antioxidant properties.

This guide provides a comprehensive comparison of the antioxidant activity of a promising natural phenolic glycoside, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside , against well-established antioxidant standards: Ascorbic Acid (Vitamin C) , Trolox , and Gallic Acid . Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this orcinol derivative within the broader landscape of antioxidant research.

Understanding the Contenders: A Chemical and Mechanistic Overview

A compound's antioxidant activity is intrinsically linked to its chemical structure, particularly the presence of moieties capable of donating hydrogen atoms or electrons to neutralize free radicals.

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides[1][2]. Its structure features a substituted orcinol core linked to a disaccharide chain. The antioxidant potential of this molecule is believed to stem from the hydroxyl groups on the orcinol ring, which can act as hydrogen donors to scavenge free radicals[3]. While its potent antioxidative activity against hydroxyl and superoxide anion radicals has been reported, specific quantitative data for the pure compound remains to be fully elucidated in comparative assays[1].

Ascorbic Acid (Vitamin C) is a ubiquitous water-soluble antioxidant. Its primary mechanism involves the donation of electrons from its enediol structure to neutralize a wide range of ROS. It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.

Trolox is a water-soluble analog of Vitamin E. It is widely used as a standard in antioxidant capacity assays due to its well-defined antioxidant activity. Trolox acts as a potent scavenger of peroxyl radicals, a key player in lipid peroxidation.

Gallic Acid is a phenolic acid found in numerous plants. Its antioxidant prowess is attributed to the three hydroxyl groups on its aromatic ring, which readily donate hydrogen atoms to stabilize free radicals. It has been shown to be a potent scavenger of hydroxyl and peroxyl radicals[4][5].

Comparative Antioxidant Performance: A Data-Driven Analysis

To objectively compare the antioxidant activity of these compounds, we turn to established in vitro assays that measure their ability to scavenge specific free radicals or reduce oxidized species. The most common metrics are the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC) . A lower IC50 value indicates a higher antioxidant activity.

It is crucial to note that while Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has been shown to possess potent antioxidant activity against hydroxyl and superoxide radicals, specific IC50 values for the pure compound are not available in the cited literature for a direct quantitative comparison[1]. However, studies on the crude extract of Curculigo orchioides, from which the compound is isolated, have demonstrated significant radical scavenging activity. For instance, an ethanol extract of Curculigo orchioides exhibited a DPPH radical scavenging IC50 value of 22.78 µg/mL. This provides an indication of the potential of its bioactive constituents, though it is not a direct measure of the pure compound's efficacy.

Below is a summary of reported antioxidant activities for the standard compounds in various assays.

CompoundDPPH Radical Scavenging IC50ABTS Radical Scavenging IC50Hydroxyl Radical Scavenging IC50Superoxide Radical Scavenging IC50
Ascorbic Acid 8.4 µg/mL[6]~50 µg/mL[7]80.83 µg/mL[8]99.66 µg/mL[9]
Trolox ~56 µM (~14 µg/mL)[10]N/A (often used as the standard)~42.11 µg/mL[11]N/A
Gallic Acid 2.6 µg/mL[6]N/APotent, diffusion-limited rates[4][5]19.0 µg/mL[3]

Note: IC50 values can vary depending on the specific experimental conditions. The values presented are for comparative purposes and are sourced from the cited literature.

Experimental Workflow: The DPPH Radical Scavenging Assay

To provide a practical understanding of how antioxidant activity is quantified, we present a detailed protocol for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The causality behind each step is explained to highlight the self-validating nature of the protocol.

Principle

The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.

Step-by-Step Protocol
  • Preparation of DPPH Solution:

    • Action: Dissolve a precise amount of DPPH powder in methanol to obtain a stock solution (e.g., 0.1 mM).

    • Rationale: Methanol is a suitable solvent for both DPPH and many antioxidant compounds. The concentration is chosen to yield a measurable absorbance in the optimal range of the spectrophotometer.

  • Preparation of Test Samples and Standards:

    • Action: Prepare a series of dilutions of the test compound (Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside) and the standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in methanol.

    • Rationale: A concentration range is necessary to determine the IC50 value. Using the same solvent ensures consistency.

  • Reaction Incubation:

    • Action: Add a fixed volume of the DPPH solution to each dilution of the test samples and standards in a 96-well plate or cuvettes. A blank containing only methanol and a control containing DPPH solution and methanol are also prepared.

    • Rationale: The reaction between the antioxidant and DPPH is initiated upon mixing. The blank corrects for the absorbance of the solvent, while the control represents 100% of the DPPH radical concentration.

  • Incubation in the Dark:

    • Action: Incubate the reaction mixtures at room temperature for a specific period (e.g., 30 minutes) in the dark.

    • Rationale: The reaction needs time to reach a steady state. Incubation in the dark is crucial as DPPH is light-sensitive and can degrade, leading to inaccurate results.

  • Spectrophotometric Measurement:

    • Action: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Rationale: The decrease in absorbance is directly proportional to the amount of DPPH radical that has been scavenged.

  • Calculation of Scavenging Activity and IC50:

    • Action: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Then, plot the percentage of scavenging against the concentration of the antioxidant to determine the IC50 value.

    • Rationale: This calculation normalizes the data and allows for the determination of the concentration at which 50% of the radicals are scavenged, providing a standardized measure of antioxidant potency.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_Solution->Mix Samples Prepare Serial Dilutions of Test Compounds & Standards Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Initiates Reaction Measure Measure Absorbance at 517 nm Incubate->Measure Allows Reaction to Proceed Calculate Calculate % Scavenging Activity Measure->Calculate Provides Raw Data Determine_IC50 Determine IC50 Value from Dose-Response Curve Calculate->Determine_IC50 Generates Plot

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidants and Cellular Defense: A Signaling Perspective

Antioxidants play a crucial role in mitigating cellular damage by interrupting the propagation of free radical chain reactions. This protective effect is integrated into complex cellular signaling pathways.

Oxidative_Stress_Pathway cluster_stressors Oxidative Stress Inducers cluster_damage Cellular Damage cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation External UV Radiation, Pollutants External->ROS Generates Cell_Dysfunction Cell Dysfunction & Disease Lipid_Peroxidation->Cell_Dysfunction Leads to DNA_Damage->Cell_Dysfunction Protein_Oxidation->Cell_Dysfunction Antioxidants Antioxidant Compounds (e.g., Orcinol Glycoside, Vitamin C) Antioxidants->ROS Neutralize Enzymes Antioxidant Enzymes (SOD, Catalase) Enzymes->ROS Detoxify

Caption: Role of Antioxidants in Mitigating Oxidative Stress.

Conclusion and Future Directions

This comparative guide underscores the established antioxidant efficacy of Ascorbic Acid, Trolox, and Gallic Acid, providing quantitative benchmarks for their activity. While Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, isolated from Curculigo orchioides, has demonstrated potent hydroxyl and superoxide radical scavenging capabilities, a direct quantitative comparison with these standards is currently limited by the lack of published IC50 values for the pure compound. The antioxidant activity observed in the crude extract of its source plant is, however, promising.

For researchers and drug development professionals, this highlights a clear path forward. Future studies should focus on the quantitative assessment of pure Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in a battery of standardized antioxidant assays. This will enable a more precise determination of its relative potency and provide the necessary data to justify further investigation into its mechanisms of action and potential therapeutic applications in oxidative stress-related diseases.

References

Comparative

Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside vs. other orcinol derivatives

An In-Depth Comparative Guide to Orcinol Glycosides: Evaluating Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside Against Other Derivatives Authored by a Senior Application Scientist For researchers and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Orcinol Glycosides: Evaluating Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside Against Other Derivatives

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the vast landscape of natural products offers a reservoir of unique chemical scaffolds with therapeutic potential. Among these, orcinol and its derivatives, particularly the glycosides isolated from medicinal plants, are gaining attention for their diverse biological activities. This guide provides a detailed comparison of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside , a notable compound from Curculigo orchioides, against other related orcinol derivatives. We will delve into their structural nuances, compare their biological performance with supporting data, and provide robust experimental protocols for their evaluation.

Introduction: The Orcinol Scaffold and its Glycosidic Diversity

Orcinol (3,5-dihydroxytoluene) is a simple dihydric phenol that serves as the aglycone (non-sugar) core for a wide array of natural products. While the orcinol core itself has modest activity, its derivatization, especially through glycosylation, gives rise to compounds with significant and varied biological properties. Glycosylation, the attachment of sugar moieties, can profoundly alter a molecule's solubility, stability, and interaction with biological targets.

Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is a complex glycoside where the orcinol core is attached to a glucose molecule, which in turn is linked to a less common five-membered apiofuranose sugar.[1] This compound is found in the rhizomes of Curculigo orchioides Gaertn, a plant with a history in traditional medicine.[1][2] Its activity is often evaluated alongside simpler derivatives isolated from the same source, such as Orcinol glucoside (orcinol attached to a single glucose) and Orcinol-1-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside (orcinol with two linked glucose units).[1][2] Understanding the structural differences is the first step in dissecting their functional distinctions.

G cluster_0 Core Structure cluster_1 Orcinol Derivatives orcinol Orcinol Core (Aglycone) og Orcinol Glucoside orcinol->og + Glucose ogg Orcinol-1-O-β-D-glucopyranosyl- (1→6)-β-D-glucopyranoside og->ogg + Glucose oag Orcinol 1-O-β-D-apiofuranosyl- (1→6)-β-D-glucopyranoside og->oag + Apiofuranose

Caption: Structural relationship of key orcinol glycosides.

Comparative Analysis of Biological Activities

The therapeutic potential of orcinol derivatives is broad, spanning antioxidant, anti-inflammatory, and cytotoxic activities. The nature of the glycosidic chain plays a critical role in modulating this efficacy.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous pathologies. The antioxidant capacity of orcinol glycosides has been evaluated using various colorimetric assays.

A study on compounds isolated from Curculigo orchioides evaluated their ability to scavenge hydroxyl radicals and superoxide anion radicals.[1][2] The results demonstrated that all tested phenolic compounds, including the orcinol glycosides, exhibited potent antioxidative activities.[1][2]

CompoundKey Structural FeatureReported Antioxidant Performance
Orcinol Glucoside Single glucose unitPotent antioxidative activity, serving as a benchmark for more complex glycosides.[1][2]
Orcinol-1-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside Two linked glucose unitsPotent antioxidative activity, comparable to other glycosides from the source.[1][2]
Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside Apiofuranosyl-glucosyl unitShows potent scavenging effects on hydroxyl and superoxide anion radicals.[1][2]
Curculigoside A different phenolic core with glucoseAlso demonstrates strong antioxidant properties within the same study.[1]

Expert Insight: The consistent high antioxidant activity across these glycosides suggests that the core phenolic structure of orcinol is the primary driver of radical scavenging. The glycosidic moieties primarily influence solubility and pharmacokinetics rather than dramatically altering the intrinsic antioxidant chemistry. However, the specific arrangement of sugars can subtly modulate activity, a factor that warrants further investigation through quantitative assays like DPPH or FRAP to establish a precise structure-activity relationship (SAR).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Natural products are a key source of novel anti-inflammatory agents.[3][4] Many phenolic compounds exert anti-inflammatory effects by inhibiting key mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and transcription factors such as nuclear factor-kappa B (NF-κB).[3][5]

While direct comparative data for Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is limited, studies on related phloroglucinol (1,3,5-trihydroxybenzene) derivatives provide valuable insights. For instance, synthetic diacylphloroglucinols have been shown to be dual inhibitors of iNOS and NF-κB, with IC50 values in the micromolar range.[3]

Causality in Experimental Design: To evaluate the anti-inflammatory potential of a novel orcinol glycoside, a logical experimental progression is essential. An initial screen would involve measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Compounds that show inhibitory activity would then be subjected to further assays to determine their effect on the expression of pro-inflammatory proteins (iNOS, COX-2) and cytokines (TNF-α, IL-6), and their impact on upstream signaling pathways like NF-κB.

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Orcinol Orcinol Derivatives Orcinol->IKK Inhibition? Orcinol->NFkB Inhibition?

Caption: Potential inhibition of the NF-κB pathway by orcinol derivatives.

Cytotoxicity and Anticancer Potential

The screening of natural products for anticancer activity is a cornerstone of drug discovery.[6] Cytotoxicity assays are the first step in identifying compounds that can inhibit cancer cell proliferation or induce apoptosis.[7] Orcinol-β-D-glucoside, the simplest glycoside in this series, has been reported as a potential cytotoxic agent against gastric, colon, and hepatoma carcinoma cell lines.[8]

This finding suggests that the orcinol scaffold is a promising starting point for developing anticancer agents. The more complex glycosides, including Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, require systematic evaluation.

Self-Validating Protocol Design: A robust cytotoxicity screen should always include both cancerous and non-cancerous cell lines (e.g., fibroblasts) to determine a therapeutic index—the ratio of toxicity to cancer cells versus normal cells.[7] A high therapeutic index is a critical indicator of a compound's potential as a selective anticancer drug.

Experimental Methodologies: A Guide for Researchers

To facilitate comparative research, this section provides detailed, step-by-step protocols for key biological assays.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm.[9]

  • Reagents:

    • DPPH solution (e.g., 60 µM in methanol).[9]

    • Test compounds and positive control (e.g., Trolox, Ascorbic Acid) dissolved in a suitable solvent (e.g., DMSO, Methanol).[1][10]

    • Methanol.

  • Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and positive control.

    • To each well, add 20 µL of the test compound/control solution.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[9]

    • Measure the absorbance at 515-517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Tyrosinase Inhibition Assay

This assay is crucial for compounds being evaluated for skin-lightening or anti-hyperpigmentation applications.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[11] An inhibitor will reduce the rate of dopachrome formation.[11]

  • Reagents:

    • Mushroom Tyrosinase (e.g., 30-60 U/mL in phosphate buffer).[11]

    • L-DOPA solution (e.g., 10 mM in phosphate buffer, prepared fresh).[11]

    • Sodium Phosphate Buffer (0.1 M, pH 6.8).[11]

    • Test compounds and positive control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO).[11][12]

  • Procedure (96-well plate format):

    • Add reagents to wells:

      • Test Wells: 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.[11]

      • Control Wells: 20 µL of solvent vehicle + 100 µL phosphate buffer + 40 µL tyrosinase solution.[11]

      • Blank Wells: 20 µL of test compound/vehicle + 140 µL phosphate buffer (no enzyme).[11]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[11]

    • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.[11]

    • Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes or as a final endpoint reading.

    • Calculate the percentage of inhibition relative to the uninhibited control reaction.

cluster_workflow Tyrosinase Inhibition Assay Workflow A 1. Plate Setup Add buffer, enzyme, and test compound/control. B 2. Pre-incubation 10-20 min @ 37°C A->B C 3. Reaction Initiation Add L-DOPA Substrate B->C D 4. Absorbance Reading Measure at 475 nm C->D E 5. Data Analysis Calculate % Inhibition and IC50 D->E

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a phenolic glycoside with notable antioxidant properties.[1][2] This compound, isolated from the rhizomes of Curculigo orchioides, is a subject of growing interest for its potential therapeutic applications.[1][2] The selection of an appropriate analytical technique is critical for its accurate quantification in various matrices, from raw plant material to finished products.

This document will explore the validation of several common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The comparison will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for assessing the suitability of each method.[3][4]

The Analyte: Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside at a Glance

  • Chemical Formula: C₁₈H₂₆O₁₁[5]

  • Molecular Weight: 418.4 g/mol [5]

  • Class: Phenolic Glycoside

  • Source: Primarily isolated from the rhizomes of Curculigo orchioides Gaertn.[1][2]

  • Known Biological Activity: Potent antioxidant activity.[1][2]

  • Solubility: Soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2]

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] The fundamental validation characteristics, as stipulated by the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following sections will compare HPLC, UPLC, LC-MS, and HPTLC based on these validation parameters for the analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Comparative Analysis of Chromatographic Techniques

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, cost, and the nature of the sample matrix. For a phenolic glycoside like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, which is often found in complex plant extracts, chromatographic separation is essential.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of phenolic compounds in plant extracts.[4][8][9] Its robustness and reliability make it a common choice for quality control applications.

Typical Performance: For a structurally similar compound, orcinol glucoside, a validated UPLC-PDA method provides a strong reference for expected HPLC performance.[1] A well-developed HPLC method for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside would be expected to demonstrate good linearity with a correlation coefficient (R²) > 0.999.[1] Accuracy, determined by recovery studies, would typically fall within 98-102%. Precision, expressed as the relative standard deviation (RSD), would be expected to be less than 2% for both repeatability and intermediate precision.[1]

Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC is an evolution of HPLC that utilizes smaller particle-sized columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. A rapid UHPLC-ESI-Q-TOF/MS method has been successfully developed for the qualitative and quantitative determination of constituents in Curculigo orchioides, including Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.[6]

Advantages over HPLC: The primary advantages of UPLC are reduced run times and solvent consumption, leading to higher throughput and lower operational costs. The increased peak resolution can also be beneficial for separating the target analyte from other closely related glycosides in complex extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for trace-level quantification. A UHPLC-ESI-Q-TOF/MS method has been identified as a viable approach for the analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.[6]

Enhanced Specificity and Sensitivity: The key advantage of LC-MS is its superior specificity, as it can differentiate compounds based on their mass-to-charge ratio, in addition to their retention time. This is especially useful when dealing with co-eluting peaks in a complex matrix. Furthermore, LC-MS methods generally offer significantly lower LOD and LOQ values compared to UV-based detection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that has gained popularity for the analysis of herbal medicines due to its simplicity, cost-effectiveness, and high sample throughput.[10] It allows for the simultaneous analysis of multiple samples on a single plate.

Suitability for Herbal Analysis: HPTLC is particularly well-suited for the fingerprinting of herbal extracts and the quantification of marker compounds. While it may not always achieve the same level of resolution as HPLC or UPLC, its speed and parallel processing capabilities make it an excellent choice for screening and routine quality control.[11] Comparative studies on other glycosides have shown that the quantitative results between HPLC and HPTLC are often statistically comparable.

Summary of Validation Parameters: A Comparative Overview

The following table provides a hypothetical yet realistic comparison of the expected validation parameters for the four analytical techniques discussed. The data for UPLC is based on a validated method for the closely related orcinol glucoside.[1] The values for the other techniques are extrapolated based on their known performance characteristics for similar analytes.

Validation ParameterHPLC-UVUPLC-UVLC-MS/MSHPTLC-Densitometry
Linearity (R²) > 0.999> 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.5 - 500.01 - 1010 - 500 (ng/band)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.6%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 2.0%< 5.0%< 3.0%
LOD (µg/mL) ~0.2~0.1~0.005~5 (ng/band)
LOQ (µg/mL) ~0.6~0.3~0.015~15 (ng/band)
Specificity GoodVery GoodExcellentGood
Analysis Time 15 - 30 min5 - 15 min5 - 15 min~30 min (for a full plate)
Throughput SequentialSequentialSequentialHigh (parallel)
Cost per Sample ModerateModerateHighLow

Experimental Protocols

Below are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: UPLC-UV Method for Quantification

This protocol is adapted from a validated method for orcinol glucoside and is suitable for the quantification of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.[1]

1. Instrumentation and Chromatographic Conditions:

  • System: Waters ACQUITY UPLC with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation (for plant extract):

    • Weigh 1 g of powdered Curculigo orchioides rhizome into a flask.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a 0.22 µm syringe filter prior to injection.

3. Validation Procedure:

  • Specificity: Inject a blank (methanol), a standard solution, and a sample solution. Compare the chromatograms to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: HPTLC-Densitometry Method for Quantification

This protocol outlines a general procedure for the quantification of glycosides using HPTLC.

1. Instrumentation and Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Sample Application: Automated TLC sampler (e.g., CAMAG Linomat 5).

  • Mobile Phase: A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid (e.g., in a ratio of 11:1:1:1, v/v/v/v).[12]

  • Development: Automated developing chamber with chamber saturation for 20 minutes.

  • Derivatization (if necessary): Use a suitable derivatizing agent to enhance visualization.

  • Detection: TLC scanner (e.g., CAMAG TLC Scanner 4) at an appropriate wavelength.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare standard solutions of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside in methanol at concentrations suitable for application (e.g., 100 to 1000 ng/µL).

  • Sample Solution: Prepare a concentrated extract of the plant material in methanol.

3. Validation Procedure:

  • Linearity: Apply different volumes of the standard solutions to the HPTLC plate to obtain a range of concentrations (e.g., 100 to 1000 ng/band). Develop the plate and scan the bands. Plot the peak area against the amount of standard per band.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of the standard before extraction.

  • Precision: Assess repeatability by analyzing multiple applications of the same standard solution on the same plate. Evaluate intermediate precision by analyzing on different plates on different days.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different techniques.

ValidationWorkflow cluster_planning Phase 1: Method Development & Planning cluster_execution Phase 2: Experimental Validation cluster_evaluation Phase 3: Data Evaluation & Reporting dev Method Development & Optimization protocol Validation Protocol Definition dev->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod_loq LOD & LOQ protocol->lod_loq data Data Analysis spec->data lin->data acc->data prec->data lod_loq->data report Validation Report Generation data->report

Caption: A generalized workflow for analytical method validation.

TechniqueComparison cluster_lc Liquid Chromatography cluster_planar Planar Chromatography HPLC HPLC UPLC UPLC UPLC->HPLC Higher Resolution & Speed LCMS LC-MS LCMS->UPLC Higher Specificity & Sensitivity HPTLC HPTLC HPTLC->HPLC Higher Throughput (Parallel)

References

Comparative

biological activity comparison of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside and its aglycone

Introduction In the vast landscape of natural product chemistry, phenolic compounds stand out for their diverse biological activities and therapeutic potential. Orcinol (5-methylresorcinol), a simple phenolic compound fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of natural product chemistry, phenolic compounds stand out for their diverse biological activities and therapeutic potential. Orcinol (5-methylresorcinol), a simple phenolic compound found in numerous lichen species, has long been recognized for its antioxidant, antimicrobial, and cytotoxic properties.[1][2][3] Its derivatives, particularly glycosides, represent a fascinating area of study, as the addition of sugar moieties can significantly alter a molecule's physicochemical properties and, consequently, its biological function.

This guide provides an in-depth comparison of the biological activities of a specific orcinol glycoside, Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside , and its parent aglycone, orcinol . This particular glycoside has been isolated from the rhizomes of Curculigo orchioides, a plant used in traditional medicine.[4][5][6]

While direct, side-by-side comparative studies of these two specific molecules are limited in published literature, this guide will synthesize available data for each compound and draw upon established principles of structure-activity relationships (SAR) for phenolic glycosides to provide a robust and scientifically grounded comparison for researchers, scientists, and drug development professionals.

Molecular Structure and the Impact of Glycosylation

The fundamental difference between the two compounds lies in the presence of a disaccharide chain (apiofuranosyl-glucopyranoside) attached to one of the phenolic hydroxyl groups of orcinol. This structural modification is the primary determinant of their differing biological profiles.

G cluster_properties Key Physicochemical Differences Glycoside Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside Aglycone Orcinol (Aglycone) Glycoside->Aglycone Enzymatic or Acid Hydrolysis Sugars β-D-Apiofuranose + β-D-Glucopyranose Glycoside->Sugars Enzymatic or Acid Hydrolysis Aglycone_props Orcinol: - Lower Molecular Weight - More Lipophilic (Fat-soluble) - Readily Crosses Cell Membranes Glycoside_props Glycoside: - Higher Molecular Weight - More Hydrophilic (Water-soluble) - Impeded Cell Membrane Permeability

Caption: Hydrolytic cleavage of the glycoside to its constituent aglycone and sugars.

The sugar moiety dramatically increases the molecule's polarity and water solubility while decreasing its lipophilicity. This change is critical, as it governs how the compound interacts with biological systems, particularly its ability to cross lipid-rich cell membranes.

Comparative Analysis of Biological Activities

The glycosidic linkage fundamentally alters the bioactivity profile of orcinol. The following sections compare the known and hypothesized activities based on available data and SAR principles.

Antioxidant Activity

Both orcinol and its glycosides are recognized for their antioxidant properties, which are primarily attributed to the radical-scavenging ability of their phenolic hydroxyl groups.[1][5][7]

  • Orcinol (Aglycone): With two free hydroxyl groups, orcinol is an effective hydrogen donor, allowing it to readily neutralize free radicals. Its strong radical scavenging activity has been well-documented.[1]

  • Orcinol Glycoside: This compound is also described as having potent antioxidative activity, specifically showing scavenging effects on hydroxyl and superoxide anion radicals.[5] However, the glycosylation of one of the phenolic hydroxyls likely impacts its in vitro radical scavenging capacity. General SAR studies on flavonoids and other phenolics often show that O-glycosylation can decrease antioxidant activity compared to the corresponding aglycone.[8] This is because one of the primary active sites for radical scavenging is blocked.

Hypothesis: In direct in vitro antioxidant assays like the DPPH assay, orcinol is expected to exhibit a stronger and more rapid scavenging activity than its glycoside due to the presence of two free hydroxyl groups and lower steric hindrance. The glycoside's activity, while potent, may be comparatively lower.

CompoundReported Antioxidant ActivityProbable In Vitro Potency
Orcinol Strong radical scavenging activity demonstrated.[1][7]High
Orcinol Glycoside Potent antioxidative activity; scavenges hydroxyl & superoxide radicals.[5]Moderate to High
Cytotoxic Activity

The ability of a compound to kill or inhibit the proliferation of cancer cells is a key area of investigation. Here, the differences in physicochemical properties become paramount.

  • Orcinol (Aglycone): Orcinol has demonstrated significant, dose-dependent cytotoxic effects against various cancer cell lines.[1] For instance, against SW480 human colorectal cancer cells, it significantly reduced cell viability at concentrations of 5 mM and higher, with an estimated IC50 value of approximately 11.5 mM after a 24-hour exposure.[1][2] This activity is attributed to its ability to cross the cell membrane and induce apoptosis.[1]

  • Orcinol Glycoside: There is currently no specific published data on the cytotoxic activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. However, due to its large, polar sugar appendage, its ability to passively diffuse across the lipophilic cell membrane is expected to be severely limited.

Hypothesis: Orcinol is a significantly more potent cytotoxic agent than its glycoside in vitro. The glycoside would likely show low to negligible cytotoxicity in standard assays, as it cannot efficiently reach intracellular targets. However, it could potentially act as a prodrug in vivo if enzymes are present to cleave the sugar moiety, releasing the active aglycone.

CompoundCell LineReported Cytotoxic Activity (IC50)
Orcinol SW480 (Colorectal)~11.5 mM (24h)[2]
Orcinol Glycoside -Data not available (predicted low activity)
Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes or inhibiting essential enzymes.

  • Orcinol (Aglycone): Orcinol and its derivatives found in lichens have demonstrated inhibitory effects against a range of bacteria and fungi.[2][9] The lipophilic nature of orcinol allows it to interact with and disrupt the microbial cell wall and membrane.

  • Orcinol Glycoside: No specific antimicrobial data is available for this glycoside. As with cytotoxicity, the high polarity and large size conferred by the sugar group would likely prevent it from effectively interacting with and penetrating microbial membranes, thus reducing its antimicrobial efficacy compared to the aglycone.[8]

Hypothesis: Orcinol is a more effective antimicrobial agent than its glycoside due to its superior ability to disrupt microbial membranes.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed and predicted differences in bioactivity can be explained by the structure-activity relationship. The glycosylation acts as a molecular switch, modulating the compound's interaction with biological systems.

SAR cluster_aglycone Orcinol (Aglycone) cluster_glycoside Orcinol Glycoside cluster_activity Biological Activity Aglycone Free -OH Lipophilic Core Free -OH Antioxidant In Vitro Antioxidant Activity Aglycone:f0->Antioxidant High Contribution Aglycone:f2->Antioxidant High Contribution Membrane Cell Membrane Permeability Aglycone:f1->Membrane High Permeability Glycoside Blocked -OH (Glycosidic Bond) Lipophilic Core Free -OH Large, Polar Sugar Moiety Glycoside:f2->Antioxidant Contribution Glycoside:f3->Membrane Low Permeability Cytotoxicity Cytotoxicity & Antimicrobial Activity Membrane->Cytotoxicity

Caption: Structure-Activity Relationship (SAR) diagram for orcinol and its glycoside.

  • Causality of Antioxidant Activity: The antioxidant effect stems from the ability of the phenolic hydroxyl (-OH) groups to donate a hydrogen atom to stabilize free radicals. Orcinol has two such groups readily available. The glycoside has only one, and the other is masked by the sugar, likely reducing its in vitro potency.

  • Causality of Cytotoxic/Antimicrobial Activity: These activities typically require the molecule to enter a cell. The relatively lipophilic nature of orcinol facilitates passage through the lipid bilayer of cell membranes. The large, hydrophilic sugar moiety of the glycoside makes it a poor candidate for passive diffusion, effectively preventing it from reaching intracellular targets.

Experimental Protocols for Verification

To empirically validate the hypotheses presented in this guide, the following standardized protocols are recommended. These methods are designed to be robust, reproducible, and provide quantitative data for a direct comparison.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the purple DPPH radical to a yellow-colored hydrazine is measured spectrophotometrically.

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) & Test Compound Dilutions start->prep_reagents reaction Mix 1 mL DPPH Solution with 1 mL of Test Compound prep_reagents->reaction incubate Incubate in Dark (30 minutes at RT) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations for both orcinol and the glycoside (e.g., 1 to 500 µM) in methanol. Ascorbic acid can be used as a positive control.[10]

  • Reaction Setup: In a set of test tubes or a 96-well plate, add an equal volume of the test compound solution to the DPPH working solution (e.g., 100 µL + 100 µL). A blank containing only methanol and DPPH is required.[11]

  • Incubation: Mix thoroughly and incubate the reactions in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[12]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Rationale: This method is chosen for its simplicity, speed, and reliability in screening the radical scavenging ability of pure compounds. Methanol is used as the solvent for its ability to dissolve both the polar DPPH radical and a wide range of phenolic compounds.

Protocol 2: MTT Assay for Cell Viability (Cytotoxicity)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]

MTT_Workflow start Start seed_cells Seed Cells in a 96-well Plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24h (Allow Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., 100 µL DMSO) incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 Value measure->calculate end End calculate->end

Sources

Validation

A Comparative Spectroscopic Guide to Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside for Researchers and Drug Development Professionals

Introduction In the field of natural product chemistry and drug discovery, the unambiguous structural elucidation of isolated compounds is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of natural product chemistry and drug discovery, the unambiguous structural elucidation of isolated compounds is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), form the cornerstone of this analytical process. This guide provides a detailed comparative analysis of the spectroscopic data for Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside , a phenolic glycoside isolated from the rhizomes of Curculigo orchioides[1][2][3]. This compound, along with its structural analogs, has garnered interest for its potential antioxidative properties[1][4].

This guide is designed for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this and related natural products. We will delve into a comparative analysis of its expected ¹H and ¹³C NMR chemical shifts and its mass spectrometric fragmentation patterns, drawing comparisons with its constituent monosaccharides and a closely related compound, Orcinol 1-O-β-D-glucopyranoside.

Chemical Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside is comprised of three key moieties: an orcinol aglycone, a β-D-glucopyranose unit, and a terminal β-D-apiofuranose unit. The linkage of the glucopyranose to the orcinol is at the 1-O position, and the apiofuranose is attached to the 6-position of the glucose.

Fragmentation_Pathway M_H [M+H]⁺ m/z 419 Fragment1 [M+H - Apiose]⁺ m/z 287 (Loss of 132 Da) M_H->Fragment1 Cleavage of interglycosidic bond Fragment2 [M+H - Apiose - Glucose]⁺ m/z 125 (Orcinol aglycone) Fragment1->Fragment2 Cleavage of glycosidic bond

Caption: Proposed ESI-MS/MS fragmentation pathway for Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside.

Comparative Fragmentation:

  • Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside: The primary fragmentation event is expected to be the loss of the terminal apiofuranose unit (a neutral loss of 132 Da), resulting in a fragment ion corresponding to protonated orcinol glucoside at m/z 287. Subsequent fragmentation would lead to the loss of the glucose unit (a neutral loss of 162 Da), yielding the protonated orcinol aglycone at m/z 125.

  • Orcinol Glucoside (Reference): The MS/MS spectrum of orcinol glucoside would show a primary fragmentation of the glycosidic bond, with a neutral loss of 162 Da (glucose), resulting in the protonated orcinol aglycone at m/z 125.

The presence of the initial neutral loss of 132 Da is a key diagnostic feature that distinguishes the target compound from the simpler orcinol glucoside.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz or higher) cluster_processing Data Processing Sample Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) TMS Add internal standard (TMS) Sample->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube H1_NMR ¹H NMR (zg30 pulse program) Tube->H1_NMR C13_NMR ¹³C NMR (zgpg30 pulse program) Tube->C13_NMR COSY 2D COSY Tube->COSY HSQC 2D HSQC Tube->HSQC HMBC 2D HMBC Tube->HMBC FT Fourier Transform H1_NMR->FT C13_NMR->FT COSY->FT HSQC->FT HMBC->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Integration Integration (¹H NMR) Referencing->Integration

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are chosen because they are NMR-silent in the regions of interest and are good solvents for polar glycosides. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • High-Field NMR: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the overlapping proton signals in the sugar region.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons within each sugar ring and the aromatic system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different structural fragments, such as identifying the glycosylation sites (e.g., the correlation between the anomeric proton H-1' and the aromatic carbon C-1, and the correlation between the H-6' protons and the anomeric carbon C-1'').

Mass Spectrometry

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition (ESI-QTOF or ESI-Orbitrap) cluster_analysis_ms Data Analysis Sample_MS Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile/Water) Full_Scan Full Scan MS (Positive Ion Mode) to determine [M+H]⁺, [M+Na]⁺, [M+K]⁺ Sample_MS->Full_Scan MSMS Tandem MS (MS/MS) Fragment the precursor ion ([M+H]⁺) Full_Scan->MSMS Mass_Accuracy Determine accurate mass and molecular formula Full_Scan->Mass_Accuracy Fragmentation_Analysis Analyze fragmentation pattern to confirm structural connectivity MSMS->Fragmentation_Analysis

Caption: Standard workflow for mass spectrometry data acquisition and analysis.

Causality in Experimental Choices:

  • ESI Source: Electrospray ionization is the preferred method for its ability to generate intact molecular ions of polar compounds with minimal fragmentation in the source.

  • High-Resolution Mass Analyzer (TOF, Orbitrap): These analyzers provide high mass accuracy, enabling the confident determination of the elemental composition (molecular formula) from the measured mass-to-charge ratio.

  • Tandem MS (MS/MS): By isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the sequence and connectivity of the sugar units and the aglycone. This is a self-validating system, as the observed fragments must logically correspond to the proposed structure.

Conclusion

The structural elucidation of Orcinol 1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside relies on a synergistic interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data. This guide has provided a comparative framework for understanding the key spectroscopic features of this molecule. The downfield shift of the C-6' carbon in the ¹³C NMR spectrum and the characteristic neutral loss of 132 Da in the MS/MS spectrum are particularly diagnostic for the presence and location of the terminal apiofuranose unit. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently identify and characterize this and other related natural products, paving the way for further investigation into their biological activities.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065–1067. [Link]

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • PubMed. Antioxidative phenols and phenolic glycosides from Curculigo orchioides. [Link]

  • J-STAGE. Antioxidative Phenols and Phenolic Glycosides from Curculigo orchioides. [Link]

  • ResearchGate. Phenolic glycosides from Curculigo orchioides Gaertn. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Studies of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

Introduction: Bridging the Gap Between Benchtop and Biological Systems Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, a plant wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Biological Systems

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, a plant with a history of use in traditional medicine.[1][2][3] As with many natural products, the journey from a promising isolated compound to a potential therapeutic agent is a long one, critically involving both in vitro and in vivo evaluation. This guide provides a comprehensive comparison of the existing research on this specific orcinol glycoside, highlighting the established in vitro antioxidant properties and discussing the current landscape of in vivo investigations, which, while not directly focused on this molecule, offer valuable insights into its potential biological activities.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. By objectively presenting the available data, we aim to provide a foundation for future research and a clearer understanding of the scientific evidence supporting its study.

Part 1: In Vitro Characterization: Unveiling Antioxidant Potential

The primary biological activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside that has been characterized in vitro is its antioxidant capacity.[1][2][3][4] A key study successfully isolated this compound from Curculigo orchioides and subjected it to assays designed to measure its ability to scavenge reactive oxygen species (ROS).[1][2]

Key In Vitro Findings: Radical Scavenging Activity

The antioxidant properties of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside were assessed through its ability to neutralize hydroxyl (•OH) and superoxide anion (O₂⁻•) radicals.[1][2][3] These are highly reactive and damaging ROS implicated in cellular damage and various pathological processes. The study reported that the compound exhibited potent antioxidative activities in these colorimetric assays.[1][2]

Parameter In Vitro Assay Finding Reference
Antioxidant ActivityHydroxyl Radical Scavenging AssayPotent scavenging activity observed.[1][2]
Antioxidant ActivitySuperoxide Anion Radical Scavenging AssayPotent scavenging activity observed.[1][2]

Note: While the source indicates potent activity, specific quantitative data such as IC50 values were not available in the accessed literature.

Experimental Protocols: In Vitro Antioxidant Assays

The following are detailed, representative protocols for the types of assays used to evaluate the in vitro antioxidant activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.4).

    • FeSO₄ solution (e.g., 1.5 mM).

    • H₂O₂ solution (e.g., 6 mM).

    • Salicylic acid solution (e.g., 20 mM).

    • Test compound stock solution (dissolved in a suitable solvent like DMSO or ethanol).

  • Assay Procedure:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer.

      • FeSO₄ solution.

      • Varying concentrations of the test compound.

      • Salicylic acid solution.

    • Initiate the reaction by adding H₂O₂ solution.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm). A decrease in absorbance indicates hydroxyl radical scavenging.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

This assay measures the scavenging of superoxide radicals, which are generated by a non-enzymatic system (e.g., PMS/NADH) and detected by the reduction of nitroblue tetrazolium (NBT).

  • Reagent Preparation:

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADH solution (e.g., 468 µM).

    • NBT solution (e.g., 156 µM).

    • Phenazine methosulfate (PMS) solution (e.g., 60 µM).

    • Test compound stock solution.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the following:

      • Phosphate buffer.

      • NADH solution.

      • Varying concentrations of the test compound.

      • NBT solution.

    • Initiate the reaction by adding PMS solution.

    • Incubate at room temperature for a short period (e.g., 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 560 nm). A decrease in absorbance signifies superoxide radical scavenging.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance with the test compound.

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_hydroxyl Hydroxyl Radical Scavenging Assay cluster_superoxide Superoxide Anion Scavenging Assay reagents_oh Reagents: - Phosphate Buffer - FeSO4 - H2O2 - Salicylic Acid incubation_oh Incubate at 37°C reagents_oh->incubation_oh compound_oh Orcinol Glycoside (Varying Concentrations) compound_oh->incubation_oh measurement_oh Measure Absorbance (510 nm) incubation_oh->measurement_oh reagents_so Reagents: - Phosphate Buffer - NADH - NBT - PMS incubation_so Incubate at RT reagents_so->incubation_so compound_so Orcinol Glycoside (Varying Concentrations) compound_so->incubation_so measurement_so Measure Absorbance (560 nm) incubation_so->measurement_so in_vivo_pathway compound Orcinol Glycoside (Potential Action of Target Compound) ros Reduced Oxidative Stress (ROS) compound->ros mTOR mTOR Activation compound->mTOR nrf2 Nrf2 Activation ros->nrf2 osteoclast Inhibition of Osteoclastogenesis nrf2->osteoclast mTOR->osteoclast bone Attenuation of Bone Loss osteoclast->bone

Caption: A potential signaling pathway for orcinol glycosides in bone health.

Conclusion: A Promising Start with a Clear Path Forward

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside has demonstrated clear potential as an antioxidant in in vitro settings. Its ability to scavenge key reactive oxygen species provides a strong rationale for its further investigation. However, the current body of research is marked by a critical gap: the absence of direct in vivo data.

The promising pharmacological activities observed for the related compound, orcinol glucoside, in animal models of depression, anxiety, and osteoporosis, offer a tantalizing glimpse into the potential systemic effects of this class of molecules. These findings underscore the urgent need for dedicated in vivo studies on Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside to ascertain its therapeutic potential. Future research should focus on its pharmacokinetic profile, safety, and efficacy in relevant disease models to bridge the gap between its demonstrated in vitro activity and its potential as a valuable bioactive compound.

References

  • Wu, Q., Fu, D. X., Hou, A. J., Lei, G. Q., Liu, Z. J., Chen, J. K., & Zhou, T. S. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065–1067.
  • PubMed. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Retrieved January 3, 2026, from [Link]

  • Ge, J. F., Gao, W. C., Cheng, W. M., Lu, W. L., Tang, J., Peng, L., ... & Wang, X. H. (2014). Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress. European Neuropsychopharmacology, 24(1), 172-180.
  • Wang, X., Li, G., Li, P., Zhang, T., & Ma, F. (2015). Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice. Pharmaceutical Biology, 53(6), 876-881.
  • PubMed. (2014). Orcinol glucoside produces antidepressant effects by blocking the behavioural and neuronal deficits caused by chronic stress. Retrieved January 3, 2026, from [Link]

  • Gong, W., Liu, M., Zhang, Q., Zhang, Q., Wang, Y., Zhao, Q., ... & Qin, L. (2022). Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022.
  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved January 3, 2026, from [Link]

  • PubMed. (2022). Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway. Retrieved January 3, 2026, from [Link]

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Validation

A Comparative Guide to the Mechanism of Action of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside in Melanogenesis Inhibition

For researchers and professionals in drug development and dermatology, the quest for novel and effective modulators of melanogenesis is a continuous endeavor. This guide provides an in-depth comparative analysis of Orcin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and dermatology, the quest for novel and effective modulators of melanogenesis is a continuous endeavor. This guide provides an in-depth comparative analysis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a natural phenolic glycoside, and its potential mechanism of action in skin pigmentation. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols.

Introduction to Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a natural compound isolated from the rhizomes of Curculigo orchioides.[1][2][3][4] Traditionally, extracts from this plant have been used for their antioxidant and anti-inflammatory properties.[5][6][7] The primary reported biological activity of this compound is its antioxidative capacity, specifically its ability to scavenge hydroxyl and superoxide anion radicals.[1][2][3] While direct studies on its role in melanogenesis are limited, compelling evidence from its aglycone, orcinol, suggests a significant potential for inhibiting melanin production.

The Hypothesized Mechanism of Action: A Focus on Cellular Signaling

The primary mechanism of action for many skin lightening agents is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. However, the available evidence for orcinol, the core structure of our topic compound, points towards a more nuanced, indirect mechanism involving the modulation of cellular signaling pathways that control the expression of melanogenic genes.

Specifically, orcinol has been shown to inhibit melanogenesis in B16F10 murine melanoma cells by upregulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[8][9][10] Activation of the MAPK/ERK pathway leads to the phosphorylation and subsequent degradation of the Microphthalmia-associated Transcription Factor (MITF).[11][12][13][14] MITF is the master transcriptional regulator of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[15][16][17][18] Therefore, by downregulating MITF, orcinol effectively reduces the expression of these enzymes, leading to a decrease in melanin synthesis.[8][9][10]

Given that Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a glycoside of orcinol, it is highly probable that it exerts its anti-melanogenic effects through a similar mechanism, potentially with altered bioavailability and efficacy due to the sugar moiety.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Orcinol Glycoside Orcinol Glycoside MAPK_ERK MAPK/ERK Pathway Orcinol Glycoside->MAPK_ERK Upregulation p_MAPK_ERK Phosphorylated MAPK/ERK MAPK_ERK->p_MAPK_ERK Activation MITF MITF p_MAPK_ERK->MITF Phosphorylation & Degradation Degraded_MITF Degraded MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Melanogenesis Melanogenesis Tyrosinase_Gene->Melanogenesis Enzyme Synthesis cluster_0 In Vitro Assays cluster_1 Cell-Based Assays (B16F10) Antioxidant Antioxidant Assays (DPPH, ABTS) Melanin Melanin Content Antioxidant->Melanin Correlates with protective effect Tyrosinase Tyrosinase Inhibition (Mushroom) Cell_Tyrosinase Cellular Tyrosinase Activity Tyrosinase->Cell_Tyrosinase Confirms direct inhibition Western_Blot Western Blot (MITF, p-ERK, TYR) Melanin->Western_Blot Investigates underlying mechanism Cell_Tyrosinase->Western_Blot Investigates underlying mechanism

Caption: Experimental workflow for comparative analysis.

Detailed Methodologies

DPPH Radical Scavenging Assay Protocol
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each test compound concentration to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

In Vitro Mushroom Tyrosinase Inhibition Assay Protocol
  • Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer.

  • Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO, diluted in buffer).

  • In a 96-well plate, add 40 µL of the test compound, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

B16F10 Melanin Content Assay Protocol
  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

  • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford assay.

Conclusion

While direct experimental evidence for the anti-melanogenic activity of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is still emerging, the strong inhibitory effect of its aglycone, orcinol, on melanogenesis via the MAPK/ERK signaling pathway provides a compelling rationale for its investigation as a novel skin lightening agent. Its proposed mechanism of downregulating the master regulator of melanogenesis, MITF, distinguishes it from many existing agents that directly target the tyrosinase enzyme. This guide provides a framework for the comparative evaluation of this promising natural compound, empowering researchers to further elucidate its potential in the field of dermatology and cosmetic science.

References

  • Bentley, N. J., Eisen, T., & Goding, C. R. (1994). Melanocyte-specific expression of the human tyrosinase promoter: activation by the microphthalmia gene product and role of the initiator element. Molecular and Cellular Biology, 14(12), 7996–8006.
  • Chen, J., & Min, J. (2022). Role of Vitamin C in Skin Diseases. Frontiers in Physiology, 13, 819635.
  • Funayama, M., Arakawa, H., Yamamoto, R., Nishino, T., Shin, T., & Murao, S. (1995). Effects of arbutin on melanogenesis in human melanocytes. Bioscience, Biotechnology, and Biochemistry, 59(1), 143-144.
  • Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765–769.
  • Kameyama, K., Sakai, C., Takeda, A., Nishiyama, S., & Hearing, V. J. (1996). The inhibitory effect of vitamin C (ascorbic acid) on melanin synthesis in vitro and in vivo.
  • Nerya, O., Vaya, J., Musa, R., Izrael, S., Ben-Arie, R., & Tamir, S. (2003). Glabrene and isoliquiritigenin as tyrosinase inhibitors from licorice roots. Journal of Agricultural and Food Chemistry, 51(5), 1201–1207.
  • Sanadi, R. M., & Deshmukh, R. S. (2020). The effect of Vitamin C on melanin pigmentation - A systematic review.
  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (1994). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase. Journal of Pharmacy and Pharmacology, 46(12), 982–985.
  • Shibahara, S., Yasumoto, K., Amae, S., Udono, T., Watanabe, K., & Saito, H. (2000). Regulation of pigment cell-specific gene expression by MITF. Pigment Cell Research, 13(s8), 98–102.
  • Panich, U., Tangsupa-a-nan, V., Onkoksoong, T., Kongtaphan, K., Kasetsinsombat, K., & Akarasereenont, P. (2011). Inhibition of UVA-mediated melanogenesis by ascorbic acid through modulation of antioxidant defense and nitric oxide system. Archives of Pharmacal Research, 34(5), 811–820.
  • Yokota, T., Nishio, H., Kubota, Y., & Mizoguchi, M. (1998). The inhibitory effect of glabridin from licorice extracts on melanogenesis and inflammation. Pigment Cell Research, 11(6), 355–361.
  • Joy, P.P. et al. (2004). Curculigo orchioides: A plant for health care. Indian J. Arecanut, Spices and Medicinal Plants, 6(4):131-134.
  • Wu, J., et al. (2005). Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chemical & Pharmaceutical Bulletin, 53(8), 1065-1067.
  • Yasumoto, K., Yokoyama, K., Shibata, K., Tomita, Y., & Shibahara, S. (1994). Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene. Molecular and Cellular Biology, 14(12), 8058–8070.
  • Lee, J., et al. (2020).
  • Fu, B., Li, H., Wang, X., Lee, F. S., & Cui, S. (2005). Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase. Journal of Agricultural and Food Chemistry, 53(19), 7408–7414.
  • Kim, D. S., et al. (2005). (-)-Epigallocatechin-3-gallate and hinokitiol reduce melanin synthesis via decreased MITF production. Archives of Pharmacal Research, 28(11), 1247–1253.
  • Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes. (2020). International Journal of Molecular Sciences, 21(18), 6836.
  • Sugimoto, K., Nishimura, T., Nomura, K., Sugimoto, K., & Kuriki, T. (2005). Inhibitory effects of α-arbutin on melanin synthesis in cultured human melanoma cells and a three-dimensional human skin model. Biological & Pharmaceutical Bulletin, 28(2), 303–308.
  • Chen, Q. X., Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108–4112.
  • No, J. K., Soung, D. Y., Kim, Y. J., Shim, K. H., Jun, Y. S., & Rhee, S. H. (1999). Inhibition of tyrosinase by kojic acid. Journal of the Korean Society for Applied Biological Chemistry, 42(4), 242-246.
  • The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. (2015). Frontiers in Cell and Developmental Biology, 3, 5.
  • Saeedi, M., Eslamifar, M., & Khezri, K. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & Pharmacotherapy, 110, 582–593.
  • ResearchGate. (2020). Orcinol Inhibits Melanogenesis in B16F10 Cells via the Upregulation of the MAPK/ERK Signaling Pathway. Retrieved from [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475.
  • Couteau, C., & Coiffard, L. (2016). Overview of skin whitening agents: from the past to the future. Cosmetics, 3(3), 28.
  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707–1723.
  • Tachibana, M. (1995). MITF: a stream connecting pigment cells and the immune system. Immunity, 3(4), 411–413.
  • Xu, W., et al. (2017). The changes of microRNA expression profiles and tyrosinase related proteins in MITF knocked down melanocytes. Molecular BioSystems, 13(5), 965–973.
  • Akiu, S., et al. (2003). The effects of arbutin on the proliferation of human melanoma cells and the activity of tyrosinase.
  • Lifeasible. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (2020). Effect of orcinol on the expression levels of melanogenesis-related genes in B16F10 cells. Retrieved from [Link]

  • Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy Research, 20(11), 921–934.
  • BioCrick. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.
  • Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological Reviews, 84(4), 1155–1228.
  • Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Inhibitors of melanogenesis: an updated review. Journal of Medicinal Chemistry, 61(17), 7395–7418.
  • Dana Bioscience. (n.d.). Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Retrieved from [Link]

  • Sim, M. O., Ham, J. R., & Lee, M. K. (2018). Glabridin inhibits melanogenesis through regulation of the PI3K/Akt and MEK/ERK signaling pathways in B16F10 melanoma cells. Molecular Medicine Reports, 18(2), 1735–1741.
  • Boo, Y. C. (2019).
  • Brady, S. F., & Clardy, J. (2000). Synthesis of a novel library of polyketides. Journal of the American Chemical Society, 122(51), 12903–12904.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of laboratory chemicals, incl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of laboratory chemicals, including specialized natural products like Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory frameworks.

I. Compound Characterization and Hazard Assessment

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside, a natural product often utilized in research for its antioxidative properties[2][3]. Before initiating any disposal procedure, it is essential to understand the compound's known characteristics.

PropertyValueSource
CAS Number 868557-54-4[2][4]
Molecular Formula C18H26O11[4]
Molecular Weight 418.4 g/mol [4]
Appearance White crystals or powder[1][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][5]
Known Hazards Based on Orcinol: Harmful if swallowed, causes skin and serious eye irritation[1]

Given the absence of comprehensive toxicological data for the full compound, it is prudent to treat it as a hazardous waste. This approach aligns with the principle of "cradle-to-grave" chemical management, ensuring safety from acquisition to disposal[6].

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams[7][8].

  • Solid Waste: Unused or expired Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside powder should be collected as solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected as liquid chemical waste. Do not dispose of solutions down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous materials[9][10]. Given the lack of data, sewer disposal is not recommended.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of as solid chemical waste.

Step 3: Waste Containerization

Select appropriate containers for waste accumulation to prevent leaks and ensure safety[6][11].

  • Use a chemically resistant, leak-proof container with a secure screw-top lid.

  • For liquid waste, use a container compatible with the solvents used (e.g., a high-density polyethylene (HDPE) carboy for organic solvent solutions).

  • Ensure the container is in good condition and not overfilled (a maximum of 90% capacity is recommended).

Step 4: Labeling

Accurate and thorough labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste[7][11][12].

Each waste container must be labeled with the following information:

  • The words "Hazardous Waste "[11][12]

  • Chemical Constituents: List all contents, including Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside and any solvents, with their approximate concentrations.

  • Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Generator Information: Your name, laboratory, and contact information.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6][11][12].

  • The SAA must be at or near the point of waste generation.

  • Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

Step 6: Arranging for Disposal

Once the waste container is full or you are ready to have it removed, follow your institution's procedures for chemical waste pickup. This typically involves contacting your EHS department or submitting a request through an online system[6][13].

III. Decision-Making for Disposal

The following diagram illustrates the logical flow for determining the proper disposal path for Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside and associated waste.

Disposal workflow for Orcinol glycoside.
IV. Decontamination and Empty Container Disposal
  • Decontamination: For any spills, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.

  • Empty Containers: An "empty" container that held Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous liquid waste[8][13]. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, thereby upholding the highest standards of scientific practice.

References

  • BioCrick. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Lifeasible. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. [Link]

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

Sources

Handling

Personal protective equipment for handling Orcinol 1-O-beta-D-apiofuranosyl-(1-&gt;6)-beta-D-glucopyranoside

Comprehensive Safety Protocol: Handling Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside This document provides a detailed guide to the safe handling, necessary personal protective equipment (PPE), and disp...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

This document provides a detailed guide to the safe handling, necessary personal protective equipment (PPE), and disposal of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside (CAS No. 868557-54-4). As a researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved.

Hazard Assessment: Understanding the Compound

  • Orcinol Core: The foundational molecule, Orcinol, is classified as an irritant. Its SDS indicates it is harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and serious eye irritation.[2] It is prudent to assume the glycoside derivative carries similar irritant properties.

  • Glycosidic Nature: Glycosides are a broad class of compounds with varied biological activities.[3] While this specific compound is noted for its antioxidative properties, its full toxicological profile is not extensively documented.[4][5] Therefore, treating it with a high degree of caution is the most scientifically sound approach.

  • Physical Form: The compound is a powder.[1][6] This presents a significant respiratory hazard, as fine particles can be easily inhaled, leading to potential irritation of the respiratory tract. Safe handling of solid organic compounds requires specific protocols to prevent dust generation and exposure.[7]

The primary risks associated with handling this compound are:

  • Eye and Skin Irritation: Direct contact with the powder can cause irritation.[2]

  • Respiratory Irritation: Inhalation of airborne particles.

  • Ingestion: Harmful if swallowed.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for creating a barrier between you and the chemical hazard.[8][9] The following PPE is mandatory when handling Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside.

Eye and Face Protection
  • Rationale: To prevent the powdered chemical from causing serious eye irritation upon contact.[2]

  • Recommendation: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.[10] For operations with a higher risk of splashing or dust generation (e.g., handling larger quantities, vigorous mixing), a full-face shield should be worn in addition to safety goggles.[10]

Skin Protection
  • Rationale: To prevent skin irritation and potential absorption. The Orcinol component is a known skin irritant.[2]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling most powdered chemicals and provide good dexterity. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][11] Never wear contaminated gloves outside the immediate work area.[10]

  • Protective Clothing: A full-length laboratory coat must be worn to protect skin and clothing.[12] For tasks with a higher risk of contamination, disposable chemical-resistant coveralls may be appropriate.[13]

Respiratory Protection
  • Rationale: To prevent the inhalation of fine airborne particles, which is a primary risk when working with powdered substances.[14]

  • Recommendation: All handling of the solid compound, especially weighing and transferring, should ideally be conducted within a certified chemical fume hood or a powder containment hood to minimize dust. If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator is required. A half-mask respirator with P100 (HEPA) particulate filters is recommended.

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and ensuring safe disposal.

Safe Handling Workflow

The following diagram outlines the procedural flow for safely handling the compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood Preferred) gather_ppe Gather & Inspect PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area->gather_ppe gather_tools Assemble Spill Kit & Handling Tools gather_ppe->gather_tools don_ppe Don All Required PPE gather_tools->don_ppe weigh Carefully Weigh Powder (Minimize Dust Generation) don_ppe->weigh transfer Transfer to Reaction Vessel or Solvent weigh->transfer decon_tools Decontaminate Tools & Work Surface transfer->decon_tools collect_waste Collect All Contaminated Waste (PPE, Weigh Paper, etc.) decon_tools->collect_waste dispose Dispose in Labeled Hazardous Waste Container collect_waste->dispose remove_ppe Remove PPE Correctly & Wash Hands dispose->remove_ppe

Caption: Workflow for Safe Handling of Powdered Orcinol Glycoside.

Spill Cleanup Protocol

Even with careful handling, spills can occur. Only trained personnel with proper equipment should clean up chemical spills.[15] For a minor spill (<1 gram) of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2, including respiratory protection.

  • Containment: Do not use a dry brush or cloth, as this will aerosolize the powder.[16] Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the contaminated material into a sealable plastic bag or container.[16]

  • Decontamination: Wipe the spill area with soap and water.[12] Collect all cleaning materials as contaminated waste.

  • Disposal: Label the sealed container as "Hazardous Waste" and include the chemical name. Dispose of it through your institution's Environmental Health & Safety (EHS) department.[12][17]

Waste Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.[18]

  • Solid Waste: All unused or contaminated solid compound, along with contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[12]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, leak-proof liquid hazardous waste container. Do not pour chemical waste down the drain.[19][20]

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal service, typically coordinated by your institution's EHS office.[17]

Summary of PPE Requirements

Task Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Weighing/Transfer (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot required if hood is functioning properly
Weighing/Transfer (on Benchtop) Chemical Splash GogglesNitrile GlovesLab CoatRequired: NIOSH-approved respirator (e.g., N95/P100)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRecommended if dust is possible
Spill Cleanup Goggles & Face ShieldNitrile GlovesLab CoatRequired: NIOSH-approved respirator (e.g., N95/P100)

References

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